(S)-3-Hydroxyoctacosanoyl-CoA
Description
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Properties
Molecular Formula |
C49H90N7O18P3S |
|---|---|
Molecular Weight |
1190.3 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctacosanethioate |
InChI |
InChI=1S/C49H90N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-37(57)32-40(59)78-31-30-51-39(58)28-29-52-47(62)44(61)49(2,3)34-71-77(68,69)74-76(66,67)70-33-38-43(73-75(63,64)65)42(60)48(72-38)56-36-55-41-45(50)53-35-54-46(41)56/h35-38,42-44,48,57,60-61H,4-34H2,1-3H3,(H,51,58)(H,52,62)(H,66,67)(H,68,69)(H2,50,53,54)(H2,63,64,65)/t37-,38+,42+,43+,44-,48+/m0/s1 |
InChI Key |
NTFBHMWCTYUQPR-MHELHXHKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the (S)-3-Hydroxyoctacosanoyl-CoA Biosynthesis Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Hydroxyoctacosanoyl-CoA is a critical intermediate in the biosynthesis of octacosanoic acid (C28:0), a very-long-chain fatty acid (VLCFA). VLCFAs are integral components of various lipids, including ceramides (B1148491) and sphingolipids, which play essential roles in numerous physiological processes such as skin barrier function, myelin sheath maintenance, and signal transduction.[1][2] The synthesis of this compound occurs as part of the fatty acid elongation cycle, a four-step process localized to the endoplasmic reticulum.[3] This guide provides a comprehensive technical overview of the biosynthesis of this compound, including the enzymatic pathway, regulatory mechanisms, quantitative data, and detailed experimental protocols.
The this compound Biosynthesis Pathway
The formation of this compound is the second step in the elongation cycle that extends a C26 acyl-CoA to a C28 acyl-CoA. This cycle involves four key enzymes:
-
3-ketoacyl-CoA synthase (ELOVL4): This enzyme catalyzes the initial and rate-limiting condensation of hexacosanoyl-CoA (C26:0-CoA) with malonyl-CoA to form 3-oxooctacosanoyl-CoA.[4][5] ELOVL4 is the specific elongase responsible for the synthesis of VLCFAs with chain lengths of C28 and longer.[5]
-
3-ketoacyl-CoA reductase (KAR): This enzyme reduces 3-oxooctacosanoyl-CoA to this compound, utilizing NADPH as a reducing agent.[6]
-
3-hydroxyacyl-CoA dehydratase (HACD): This enzyme dehydrates this compound to form trans-2-octacosenoyl-CoA.
-
trans-2-enoyl-CoA reductase (TER): This enzyme reduces trans-2-octacosenoyl-CoA to octacosanoyl-CoA (C28:0-CoA), using NADPH as a reductant. The resulting octacosanoyl-CoA can then be used for the synthesis of complex lipids or undergo further elongation cycles.
Caption: The four-step very-long-chain fatty acid (VLCFA) elongation cycle.
Regulation of this compound Biosynthesis
The biosynthesis of this compound is primarily regulated at the level of the ELOVL4 enzyme, which catalyzes the rate-limiting step. The expression of ELOVL genes is controlled by several transcription factors, including:
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a key regulator of fatty acid synthesis.[7][8] Its activation leads to the upregulation of genes involved in lipogenesis, including ELOVLs.[9][10]
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in lipid metabolism. PPARα and PPARγ have been shown to regulate the expression of various ELOVL genes.[11][12][13]
-
Liver X Receptors (LXRs): LXRs are another class of nuclear receptors that, upon activation by oxysterols, can induce the expression of SREBP-1c, thereby indirectly promoting VLCFA synthesis.[1]
Caption: Transcriptional regulation of ELOVL4 expression.
Quantitative Data
| Enzyme | Substrate | Km | Vmax | Organism/System | Reference |
| ELOVL4 | C26:0-CoA | N/A | N/A | Human (in vitro) | [14] |
| 3-hydroxyacyl-CoA dehydrogenase | 3-hydroxydecanoyl-CoA | 1.8 µM | 185 U/mg | Pig heart mitochondria | [11] |
| 3-hydroxyacyl-CoA dehydrogenase | 3-hydroxyhexadecanoyl-CoA | 1.5 µM | 124 U/mg | Pig heart mitochondria | [11] |
Note: "N/A" indicates that the specific values were not available in the cited literature. The activity of ELOVL4 has been demonstrated, but detailed kinetic parameters for its C26-CoA substrate have not been published. The data for 3-hydroxyacyl-CoA dehydrogenase is for shorter chain substrates but provides an indication of the enzyme's affinity and turnover rate for long-chain hydroxyacyl-CoAs.
Experimental Protocols
In Vitro Fatty Acid Elongation Assay
This protocol is adapted from established methods for measuring the activity of ELOVL enzymes.[15]
a. Materials:
-
Total membrane fraction from cells overexpressing the ELOVL of interest (e.g., ELOVL4)
-
Acyl-CoA substrate (e.g., Hexacosanoyl-CoA, C26:0-CoA)
-
[2-¹⁴C]Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Fatty acid-free bovine serum albumin (BSA)
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
b. Procedure:
-
Prepare reaction mixtures containing the reaction buffer, NADPH, BSA, and the acyl-CoA substrate.
-
Initiate the reaction by adding the membrane fraction and [2-¹⁴C]malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., 10% sulfuric acid).
-
Extract the lipids using a chloroform/methanol mixture.
-
Separate the fatty acid methyl esters by TLC.
-
Quantify the radiolabeled elongated fatty acids using a scintillation counter.
3-Ketoacyl-CoA Reductase Activity Assay
This spectrophotometric assay measures the oxidation of NADPH, which is coupled to the reduction of the 3-ketoacyl-CoA substrate.[16]
a. Materials:
-
Purified or partially purified 3-ketoacyl-CoA reductase
-
3-ketoacyl-CoA substrate (e.g., 3-oxooctacosanoyl-CoA)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
b. Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and the 3-ketoacyl-CoA substrate.
-
Add NADPH to the mixture and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the enzyme activity based on the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Quantification of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][17]
Caption: Workflow for the LC-MS/MS analysis of acyl-CoAs.
a. Sample Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
Extract lipids using a robust method such as a modified Bligh-Dyer or Folch extraction.
-
Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.
b. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the extracted acyl-CoAs on a C18 reversed-phase column using a gradient of mobile phases, such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA). The specific precursor and product ion transitions for this compound would need to be determined empirically.
Conclusion
The biosynthesis of this compound is a key step in the production of C28 very-long-chain fatty acids, which are essential for various biological functions. This pathway is tightly regulated by a network of transcription factors that respond to nutritional and hormonal signals. While the overall pathway is well-characterized, further research is needed to elucidate the precise kinetic properties of the enzymes involved in the elongation of very-long-chain fatty acids and the specific signaling cascades that control their synthesis in different tissues. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important metabolic pathway further.
References
- 1. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ELOVL4: Very long-chain fatty acids serve an eclectic role in mammalian health and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Pathway Regulating Lipid Biosynthesis by Fatty Acids | Research News - University of Tsukuba [tsukuba.ac.jp]
- 9. SREBP-1c overexpression induces triglycerides accumulation through increasing lipid synthesis and decreasing lipid oxidation and VLDL assembly in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATF4 regulates SREBP1c expression to control fatty acids synthesis in 3T3-L1 adipocytes differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPAR agonists regulate brain gene expression: Relationship to their effects on ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
- 16. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Enzymatic Synthesis of Very-Long-Chain 3-Hydroxy Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic pathway responsible for the synthesis of very-long-chain (VLC) 3-hydroxy fatty acyl-CoAs, a critical intermediate in the biosynthesis of fatty acids with chain lengths exceeding 18 carbons. These VLCFAs are integral to numerous biological functions, including membrane structure, cell signaling, and the formation of protective barriers like skin and myelin.[1][2] Understanding the synthesis of their precursors is paramount for research into metabolic disorders and the development of novel therapeutics.
The Very-Long-Chain Fatty Acid (VLCFA) Elongation Cycle
The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle that sequentially adds two-carbon units to a pre-existing acyl-CoA chain. The molecule of interest, 3-hydroxyacyl-CoA, is generated in the second step and consumed in the third. The overall process is catalyzed by a membrane-bound enzymatic complex.[3]
The four core reactions are:
-
Condensation: An acyl-CoA molecule is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This is the rate-limiting step.[2][4]
-
First Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA, using NADPH as a reducing agent.[5]
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA.[6]
-
Second Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the initial substrate. This elongated acyl-CoA can then re-enter the cycle for further elongation.[3][5]
Key Enzymes in 3-Hydroxyacyl-CoA Synthesis
The formation of very-long-chain 3-hydroxyacyl-CoAs is the direct result of the first two enzymatic steps in the elongation cycle.
The condensation reaction is catalyzed by a family of seven distinct enzymes in mammals known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVL1-7).[7][8] These enzymes are the primary determinants of the overall rate of fatty acid elongation and exhibit differential substrate specificities, tissue distribution, and regulation.[7][9] This specificity allows for the precise synthesis of a wide variety of VLCFAs required for different cellular functions.[7]
Table 1: Substrate Specificities of Mammalian ELOVL Enzymes
| Enzyme | Primary Substrates (Acyl-CoA) | Products | Key Functions & Tissue Distribution |
|---|---|---|---|
| ELOVL1 | Saturated & Monounsaturated (C20-C22) | C24-C26 Acyl-CoAs | Synthesis of C24 sphingolipids; ubiquitous expression.[4][10] |
| ELOVL2 | Polyunsaturated (PUFAs) (C22) | C24 PUFAs | Docosahexaenoic acid (DHA) synthesis; high in testes, liver, brain.[9] |
| ELOVL3 | Saturated & Monounsaturated (C18-C22) | C20-C24 Acyl-CoAs | Skin barrier lipids, brown adipose tissue; high in skin, liver.[9] |
| ELOVL4 | Saturated & Very Long (≥C24) | ≥C26 Acyl-CoAs | Synthesis of ultra-long-chain FAs for retina and skin.[11] |
| ELOVL5 | Polyunsaturated (PUFAs) (C18-C20) | C20-C22 PUFAs | Arachidonic acid synthesis; ubiquitous, high in liver.[9] |
| ELOVL6 | Saturated & Monounsaturated (C12-C16) | C18 Acyl-CoAs | Conversion of palmitate to stearate; lipogenic tissues.[9][12] |
| ELOVL7 | Saturated & Monounsaturated (C16-C18) | C20-C22 Acyl-CoAs | General elongation; wide but specific tissue distribution.[12] |
The second step, the reduction of the 3-ketoacyl-CoA intermediate, is catalyzed by 3-ketoacyl-CoA reductase (KAR). In humans, this function is primarily carried out by the enzyme 17-beta-hydroxysteroid dehydrogenase type 12 (HSD17B12).[13][14] This enzyme utilizes NADPH to reduce the keto group at the C3 position, yielding the (R)-3-hydroxyacyl-CoA intermediate.[5] HSD17B12 is considered a metabolic hub in the VLCFA pathway, as it interacts with all seven ELOVL enzymes to facilitate the elongation of a wide range of fatty acid species.[13] Disruption of HSD17B12 function can lead to defective embryonic development, highlighting its critical role in lipid synthesis.[15]
The Subsequent Fate: Dehydration by HACDs
While not involved in its synthesis, the 3-hydroxyacyl-CoA dehydratase (HACD) enzymes are the immediate consumers of the 3-hydroxyacyl-CoA intermediate. They catalyze its dehydration to trans-2-enoyl-CoA.[6] In humans, there are four HACD isoforms (HACD1-4), which exhibit some functional redundancy and distinct tissue expression patterns.[16][17] HACD1 and HACD2 appear to be the major contributors to this activity across a wide range of fatty acid elongation pathways.[16][17] The detection of 3-hydroxyacyl-CoA intermediates in elongation assays suggests that the dehydration step, catalyzed by HACDs, can be a secondarily rate-limiting step in the overall cycle.[16]
Table 2: Tissue Expression and Function of Human HACD Isoforms
| Enzyme | Primary Tissue Expression | Key Functional Notes |
|---|---|---|
| HACD1 | Skeletal and cardiac muscle | Mutations cause congenital myopathy.[16][18] |
| HACD2 | Ubiquitous | Considered the major 3-hydroxyacyl-CoA dehydratase.[17] Shows functional redundancy with HACD1.[16] |
| HACD3 | Many tissues, including brain, kidney, liver | Exhibits weak activity in saturated and monounsaturated FA elongation.[16] |
| HACD4 | Leukocytes | No significant dehydratase activity detected in tested FA elongation pathways.[16] |
Experimental Protocols
Detailed methodologies are crucial for studying the synthesis of 3-hydroxyacyl-CoAs. The following protocols describe assays to measure the activity of the enzymes involved.
This protocol measures the overall activity of the microsomal fatty acid elongation complex by quantifying the incorporation of radiolabeled malonyl-CoA into a fatty acid product.
Methodology:
-
Reaction Components: The assay is typically performed in a 100 µL reaction volume containing:
-
50 mM Potassium Phosphate Buffer (pH 6.5)
-
60 µM [¹⁴C]-Malonyl-CoA
-
20 µM Fatty Acyl-CoA (e.g., C20:0-CoA)
-
1 mM NADPH
-
5 µM Rotenone (to inhibit mitochondrial β-oxidation)
-
100-200 µg Microsomal Protein[19]
-
-
Procedure:
-
Combine all reagents except for the radiolabeled malonyl-CoA in a microfuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]-malonyl-CoA and incubate for 20 minutes at 37°C.[19]
-
Stop the reaction and saponify the products by adding 100 µL of 5 M KOH in 10% methanol. Incubate for 1 hour at 65°C to hydrolyze the acyl-CoA ester bond.[19]
-
Acidify the reaction by adding 100 µL of 5 M HCl.[19]
-
Extract the resulting free fatty acids by adding 750 µL of a hexane:acetic acid mixture (98:2), vortexing vigorously, and centrifuging to separate the phases.[19]
-
Transfer the upper organic phase to a scintillation vial, evaporate the solvent, and quantify the incorporated radioactivity using a scintillation counter.[19]
-
-
Controls: A crucial control is a reaction performed without NADPH, as its absence will prevent the reduction steps and thus halt the elongation cycle. This provides a measure of background radioactivity.[19]
This protocol measures the specific activity of 3-ketoacyl-CoA reductase by monitoring the consumption of its co-substrate, NADPH.
Methodology:
-
Principle: The activity of KAR is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Reaction Components:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
150 µM NADPH
-
50 µM 3-Ketoacyl-CoA substrate (e.g., 3-ketostearoyl-CoA)
-
Detergent (e.g., 0.1% Triton X-100) to solubilize the substrate
-
Purified enzyme or cell lysate containing KAR/HSD17B12
-
-
Procedure:
-
Add buffer, NADPH, and the enzyme source to a quartz cuvette and measure the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the 3-ketoacyl-CoA substrate.
-
Continuously monitor the decrease in absorbance at 340 nm over several minutes.
-
Calculate the rate of NADPH consumption using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Modern mass spectrometry techniques offer a powerful, non-radioactive method to directly identify and quantify the various acyl-CoA intermediates, including 3-hydroxyacyl-CoAs.
Methodology:
-
Principle: An in vitro elongation reaction is performed using non-labeled or stable-isotope-labeled substrates. The reaction is stopped, and the products are extracted and analyzed by high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Procedure:
-
Perform an enzymatic reaction similar to Protocol 1, but using non-radioactive substrates. Stable isotope-labeled malonyl-CoA (e.g., ¹³C₃-malonyl-CoA) can be used for precise quantification.[20]
-
Stop the reaction at various time points by adding an ice-cold organic solvent mixture (e.g., chloroform/methanol) to quench the enzymatic activity and extract the lipids.[20]
-
Spike the sample with an internal standard (e.g., a deuterated fatty acyl-CoA) for accurate quantification.[20]
-
Analyze the extract by direct infusion or LC-MS to separate and identify the different acyl-CoA species based on their mass-to-charge ratio. This allows for the simultaneous measurement of the substrate, the 3-ketoacyl-CoA, the 3-hydroxyacyl-CoA, the trans-2-enoyl-CoA, and the final elongated product.
-
Conclusion
The synthesis of very-long-chain 3-hydroxy fatty acyl-CoAs is a precisely controlled process orchestrated by the first two enzymes of the VLCFA elongation cycle: the ELOVL synthases and the KAR reductase. The substrate specificity of the seven ELOVL enzymes provides the diversity needed for cellular function, while the subsequent reduction by KAR generates the pivotal 3-hydroxy intermediate. The detailed protocols provided herein offer robust frameworks for investigating this pathway, which is essential for advancing our understanding of lipid metabolism and developing targeted therapies for associated disorders.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Follow ME in Denmark: TECR (trans-2-enoyl-CoA reductase), VLCFAs and sphingolipids in ME [followmeindenmark.blogspot.com]
- 4. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 7. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian Fatty Acid Elongases | Springer Nature Experiments [experiments.springernature.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The role of ELOVL1 in very long‐chain fatty acid homeostasis and X‐linked adrenoleukodystrophy | EMBO Molecular Medicine [link.springer.com]
- 11. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Very-long-chain fatty acid metabolic capacity of 17-beta-hydroxysteroid dehydrogenase type 12 (HSD17B12) promotes replication of hepatitis C virus and related flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of 17β-HSD12, the 3-ketoacyl-CoA reductase of long-chain fatty acid synthesis, on breast cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 19. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Beta-Oxidation: A Technical Guide to 3-Hydroxyacyl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH), a key player in the mitochondrial beta-oxidation of fatty acids. This document elucidates the enzyme's core function, catalytic mechanism, and clinical significance, offering valuable insights for researchers in metabolic diseases and professionals engaged in drug discovery and development.
Core Function in Fatty Acid Metabolism
3-Hydroxyacyl-CoA dehydrogenase catalyzes the third step of the mitochondrial beta-oxidation pathway, a crucial metabolic process for energy production from fatty acids.[1][2] This NAD+-dependent oxidoreductase facilitates the conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[1][2] This reaction is essential for the sequential shortening of the fatty acid chain, ultimately leading to the production of acetyl-CoA, which enters the citric acid cycle to generate ATP.[3]
The enzyme exhibits broad substrate specificity, acting on 3-hydroxyacyl-CoA esters with varying carbon chain lengths, typically from C4 to C16.[4] Notably, its activity is generally highest for medium-chain substrates.[4][5] In humans, several isozymes with 3-hydroxyacyl-CoA dehydrogenase activity exist, encoded by different genes, including HADH (for short-chain L-3-hydroxyacyl-CoA dehydrogenase), HSD17B10, EHHADH (peroxisomal bifunctional enzyme), and HSD17B4 (peroxisomal multifunctional enzyme type 2).[2][6]
Catalytic Mechanism
The catalytic mechanism of 3-hydroxyacyl-CoA dehydrogenase involves a conserved Glu-His catalytic dyad.[7][8] The reaction proceeds through the following key steps:
-
Proton Abstraction: The catalytic dyad acts in concert to deprotonate the 3-hydroxyl group of the L-3-hydroxyacyl-CoA substrate.[7][8]
-
Hydride Transfer: An oxyanion intermediate is formed, which then collapses, leading to the transfer of a hydride ion to the C4 position of the NAD+ cofactor, reducing it to NADH.[7][8]
-
Product Release and Active Site Regeneration: The 3-ketoacyl-CoA product is released, and a proton transfer step is inferred to regenerate the active site for the next catalytic cycle.[7][8]
This reversible reaction is a critical control point in the beta-oxidation spiral.[8]
Data Presentation: Quantitative Insights
Kinetic Parameters of Human Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase
The following table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of human short-chain L-3-hydroxyacyl-CoA dehydrogenase for the substrate acetoacetyl-CoA at various pH levels. This data is crucial for understanding the enzyme's catalytic efficiency under different physiological conditions.
| pH | Km (μM) for Acetoacetyl-CoA | Vmax (μmol/min/mg) |
| 5.0 | 34.5 | 281 |
| 6.0 | 45 | 448 - 459 |
| 7.0 | 18.7 | - |
| 8.0 | 13.8 | 205 |
| Data sourced from UniProt entry Q16836.[9] |
Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrates
This table presents the kinetic parameters of L-3-hydroxyacyl-CoA dehydrogenase from pig heart for substrates with different acyl chain lengths, highlighting the enzyme's preference for medium-chain substrates.
| Substrate (3-hydroxyacyl-CoA) | Acyl Chain Length | Km (μM) | Vmax (μmol/min/mg) |
| Butyryl | C4 | 25.0 | 135 |
| Hexanoyl | C6 | 5.0 | 160 |
| Octanoyl | C8 | 4.0 | 180 |
| Decanoyl | C10 | 4.0 | 200 |
| Dodecanoyl | C12 | 4.0 | 160 |
| Tetradecanoyl | C14 | 4.0 | 120 |
| Hexadecanoyl | C16 | 4.0 | 100 |
| Data adapted from He et al., 1989.[10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of 3-hydroxyacyl-CoA dehydrogenase in the fatty acid beta-oxidation pathway and a general workflow for its activity assay.
Caption: The role of 3-hydroxyacyl-CoA dehydrogenase in the mitochondrial beta-oxidation spiral.
Caption: A generalized experimental workflow for determining 3-hydroxyacyl-CoA dehydrogenase activity.
Experimental Protocols
Accurate measurement of 3-hydroxyacyl-CoA dehydrogenase activity is paramount for research and drug development. Below are detailed methodologies for common assays.
Sample Preparation
5.1.1. From Tissues:
-
Excise tissue of interest and wash with ice-cold phosphate-buffered saline (PBS) to remove any blood contaminants.
-
Weigh the tissue and homogenize in 5-10 volumes of ice-cold lysis buffer (e.g., 150 mmol/L imidazole, 1 mmol/L EDTA, 5 mmol/L dithiothreitol (B142953) (DTT), and 1% Triton X-100, pH 7.4).[4]
-
Perform homogenization on ice using a glass Potter-Elvehjem homogenizer or a mechanical homogenizer.
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic and mitochondrial fractions, for the enzyme activity assay.
5.1.2. From Adherent Cultured Cells:
-
Aspirate the cell culture medium and wash the cells three times with pre-cooled sterile PBS.
-
Add 0.5-1 mL of cell lysis buffer (as described above) containing a protease inhibitor (e.g., 1 mmol/L PMSF).
-
Scrape the adherent cells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells by incubating on ice for 30-60 minutes or by sonication.
-
Centrifuge the lysate at 10,000 rpm for 10 minutes at 2-8°C.
-
Collect the supernatant for immediate use in the enzyme assay.[1]
Spectrophotometric Assay (Direct)
This method measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 7.3 at 37°C
-
5.4 mM S-Acetoacetyl Coenzyme A (SAAC) solution
-
6.4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution (prepare fresh)
-
Enzyme solution (sample supernatant)
Procedure:
-
In a cuvette, pipette 2.80 mL of potassium phosphate buffer, 0.05 mL of SAAC solution, and 0.05 mL of β-NADH solution.
-
Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 340 nm until a stable baseline is achieved.
-
Initiate the reaction by adding a known volume (e.g., 0.1 mL) of the enzyme solution.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
-
Enzyme activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Adapted from a Sigma-Aldrich protocol.[11]
Coupled Enzyme Assay
This method is particularly useful for measuring the forward reaction (oxidation of L-3-hydroxyacyl-CoA) and is based on the cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase in the presence of CoASH. This makes the reaction essentially irreversible.
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.1
-
Substrate: L-3-hydroxyacyl-CoA of desired chain length (e.g., 0.1 mM)
-
NAD+ (e.g., 1.5 mM)
-
Coenzyme A (CoASH) (e.g., 0.1 mM)
-
3-ketoacyl-CoA thiolase (auxiliary enzyme)
-
Enzyme solution (sample supernatant)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-3-hydroxyacyl-CoA substrate, NAD+, CoASH, and 3-ketoacyl-CoA thiolase in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C) in a spectrophotometer.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
Calculate the enzyme activity as described in the direct spectrophotometric assay.
Principle based on He et al., 1989.[10]
Clinical Significance and Drug Development Implications
Deficiency of 3-hydroxyacyl-CoA dehydrogenase, particularly the long-chain specific isozyme (LCHAD), is an inherited metabolic disorder that can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, liver dysfunction, and myopathy.[12] Understanding the function and regulation of HADH is therefore of paramount importance for the diagnosis and management of these disorders.
For drug development professionals, HADH presents a potential therapeutic target. Modulators of HADH activity could be explored for the treatment of metabolic diseases. Furthermore, a thorough understanding of HADH enzymology is critical for assessing off-target effects of drugs that may interfere with fatty acid metabolism. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for in vitro and in vivo studies aimed at investigating the role of 3-hydroxyacyl-CoA dehydrogenase in health and disease.
References
- 1. assaygenie.com [assaygenie.com]
- 2. 3-Hydroxyacyl-CoA and Alcohol Dehydrogenase Activities of Mitochondrial Type 10 17β-Hydroxysteroid Dehydrogenase in Neurodegeneration Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-Hydroxyoctacosanoyl-CoA as a Putative Ceramide Synthase Substrate: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the potential of (S)-3-Hydroxyoctacosanoyl-CoA as a substrate for the family of ceramide synthase (CerS) enzymes. While direct evidence for the processing of 3-hydroxy very-long-chain fatty acyl-CoAs by these enzymes is not currently established in the scientific literature, this document provides a comprehensive framework for investigating this possibility. By examining the known substrate specificities of CerS isoforms, detailing robust experimental protocols, and outlining the significant signaling roles of the resulting ceramide products, this guide serves as a foundational resource for researchers aiming to explore this novel area of sphingolipid biochemistry.
Introduction to Ceramide Synthases
Ceramides (B1148491) are central bioactive lipids that function as precursors for all complex sphingolipids and as critical signaling molecules in their own right, regulating processes such as apoptosis, cell cycle arrest, and inflammation.[1] The synthesis of ceramides is primarily catalyzed by a family of six mammalian ceramide synthases (CERS1-6), which are multi-pass transmembrane proteins located in the endoplasmic reticulum.[2] A key feature of the CERS family is their distinct but sometimes overlapping specificity for fatty acyl-CoA substrates of varying chain lengths.[3][4][5] This specificity is a crucial determinant of the diversity of ceramide species within a cell, which in turn dictates their specific biological functions.
Substrate Specificity of Ceramide Synthases and the Potential for Novel Substrates
The accepted substrates for CERS enzymes are typically saturated and monounsaturated fatty acyl-CoAs. However, there is evidence for the utilization of hydroxylated fatty acyl-CoAs, particularly in specialized tissues like the skin where ceramides containing α-hydroxy and ω-hydroxy fatty acids are essential for barrier function.[6][7] CERS3, in particular, is known to be involved in the synthesis of these specialized ceramides.[8][9][10]
While there is no direct literature describing the use of this compound by ceramide synthases, the known flexibility of CERS2 and CERS3 with very-long-chain fatty acyl-CoAs (VLCFAs) suggests that it may be a potential substrate. CERS2 preferentially utilizes C22-C24 acyl-CoAs, while CERS3 has a broader specificity for very-long-chain and ultra-long-chain (≥C26) acyl-CoAs.[3][11] Given that octacosanoyl-CoA (C28) falls within the substrate range of CERS3, the addition of a hydroxyl group at the 3-position presents an intriguing possibility for the generation of a novel class of ceramides.
Table 1: Known Substrate Specificity of Mammalian Ceramide Synthases
| Ceramide Synthase Isoform | Primary Acyl-CoA Chain Length Specificity | Key Tissue Expression |
| CERS1 | C18:0 | Brain, Skeletal Muscle |
| CERS2 | C20:0 - C26:0 | Ubiquitous (high in liver, kidney, brain)[4][5] |
| CERS3 | ≥C22:0 (up to C34:0) | Skin, Testis[8][10] |
| CERS4 | C18:0 - C20:0 | Ubiquitous |
| CERS5 | C16:0 | Ubiquitous |
| CERS6 | C14:0 - C16:0 | Ubiquitous |
Experimental Protocols for Assessing this compound as a CerS Substrate
To determine if this compound is a substrate for any of the CERS isoforms, a series of in vitro enzymatic assays can be performed. The following protocols are adapted from established methods and can be tailored for this specific substrate.
General Experimental Workflow
The overall workflow for testing a novel ceramide synthase substrate involves the expression of individual CERS isoforms, incubation with the putative substrate, extraction of the lipid products, and quantification using a sensitive analytical method such as LC-MS/MS.
Detailed Protocol: In Vitro Ceramide Synthase Assay using LC-MS/MS
This protocol is designed for high sensitivity and specificity, making it ideal for the detection and quantification of a potentially novel ceramide product.
Materials:
-
HEK293T cells transiently expressing a specific human CERS isoform (CERS2 or CERS3 are recommended for this substrate).
-
Homogenization buffer: 50 mM HEPES (pH 7.4), 250 mM sucrose, 1 mM DTT, and protease inhibitor cocktail.
-
Assay buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2.
-
Substrates: this compound (synthesized or custom-ordered), sphinganine (B43673) (dihydrosphingosine).
-
Internal standard: C17-ceramide or another odd-chain ceramide not present in the cells.
-
Lipid extraction solvents: Chloroform (B151607), methanol, water.
-
LC-MS/MS system with a C18 reverse-phase column.
Procedure:
-
Preparation of Microsomal Fractions:
-
Harvest HEK293T cells expressing the CERS isoform of interest.
-
Homogenize the cells in ice-cold homogenization buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the following:
-
50 µg of microsomal protein.
-
Assay buffer to a final volume of 100 µL.
-
10 µM sphinganine.
-
10 µM this compound.
-
-
Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by adding 375 µL of chloroform:methanol (1:2, v/v).
-
-
Lipid Extraction:
-
Add the internal standard (e.g., 10 pmol of C17-ceramide) to each reaction tube.
-
Vortex the mixture thoroughly.
-
Add 125 µL of chloroform and 125 µL of water to induce phase separation.
-
Vortex again and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid).
-
Use a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the precursor and product ions of the expected novel ceramide and the internal standard. The expected precursor ion would be [M+H]+ for the 3-hydroxyoctacosanoyl-sphinganine.
-
Table 2: Example Reaction Conditions for Ceramide Synthase Assay
| Component | Final Concentration |
| Microsomal Protein | 0.5 mg/mL |
| Sphinganine | 10 µM |
| This compound | 10 µM |
| HEPES (pH 7.4) | 50 mM |
| KCl | 25 mM |
| MgCl2 | 2 mM |
| Incubation Time | 30-60 minutes |
| Incubation Temperature | 37°C |
Ceramide Signaling Pathways and Potential Implications
Should this compound prove to be a substrate for a ceramide synthase, the resulting novel ceramide could have unique biological activities. Ceramides are known to modulate the activity of various protein kinases and phosphatases, thereby influencing key cellular decisions.
A primary role of certain ceramide species is the induction of apoptosis. This can occur through several mechanisms, including the formation of ceramide-rich platforms in cellular membranes that facilitate the clustering of death receptors, or by directly acting on mitochondria to promote the release of pro-apoptotic factors.
The introduction of a 3-hydroxy group on the very-long acyl chain could significantly alter the biophysical properties of the ceramide, influencing its ability to partition into specific membrane domains and interact with downstream effectors. This could lead to altered signaling outcomes compared to non-hydroxylated ceramides. Further research would be necessary to elucidate the specific signaling pathways modulated by this novel lipid.
Conclusion
The investigation of this compound as a substrate for ceramide synthases represents a novel and exciting avenue of research in sphingolipid biology. While direct evidence is currently lacking, the known characteristics of the CERS enzyme family, particularly CERS2 and CERS3, provide a strong rationale for its exploration. The experimental protocols and conceptual framework provided in this technical guide are intended to equip researchers with the necessary tools to pursue this line of inquiry. The discovery of a new class of ceramides derived from 3-hydroxy fatty acids would not only expand our understanding of sphingolipid metabolism but could also unveil new therapeutic targets for diseases where ceramide signaling is dysregulated.
References
- 1. Ceramides | Cyberlipid [cyberlipid.gerli.com]
- 2. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 5. Silencing of ceramide synthase 2 in hepatocytes modulates plasma ceramide biomarkers predictive of cardiovascular death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. researchgate.net [researchgate.net]
- 10. CERS3 | Abcam [abcam.com]
- 11. EC 2.3.1.297 [iubmb.qmul.ac.uk]
The Metabolic Crucible: A Technical Guide to the Peroxisomal Fate of Very-Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), aliphatic chains exceeding 22 carbons, are critical components of cellular lipids, playing integral roles in the structure of myelin, the epidermal barrier, and various signaling sphingolipids. However, their accumulation is cytotoxic, leading to devastating neurological disorders such as X-linked adrenoleukodystrophy (X-ALD). The peroxisome stands as the exclusive site for the initial, chain-shortening beta-oxidation of these formidable molecules, rendering this organelle a pivotal player in lipid homeostasis and a key target for therapeutic intervention in diseases of VLCFA metabolism. This in-depth technical guide delineates the core molecular machinery and regulatory networks governing the metabolic fate of VLCFAs within the peroxisome, providing a comprehensive resource for researchers in the field.
The Peroxisomal Beta-Oxidation Pathway of Very-Long-Chain Fatty Acids
The catabolism of VLCFAs in peroxisomes is a multi-step process involving their import into the peroxisomal matrix followed by a cyclical beta-oxidation pathway that shortens the acyl chain by two carbons per cycle.
Transport of VLCFAs into the Peroxisome
Free VLCFAs are first activated to their CoA-thioesters in the cytosol by very-long-chain acyl-CoA synthetases (VLC-ACS). The transport of VLCFA-CoA across the peroxisomal membrane is a critical and regulated step, primarily mediated by ATP-binding cassette (ABC) transporters of the D subfamily.[1]
-
ABCD1 (ALDP): The adrenoleukodystrophy protein (ALDP), encoded by the ABCD1 gene, is the principal transporter for saturated and monounsaturated VLCFA-CoAs into the peroxisome.[2] Mutations in this gene lead to X-ALD, characterized by the accumulation of VLCFAs.[2]
-
ABCD2 (ALDRP): Adrenoleukodystrophy-related protein shares significant homology with ABCD1 and can functionally compensate for its deficiency to some extent.
-
ABCD3 (PMP70): The 70 kDa peroxisomal membrane protein is also implicated in the transport of VLCFA-CoAs, though its substrate preference may differ from ABCD1 and ABCD2.
The Core Beta-Oxidation Spiral
Once inside the peroxisomal matrix, VLCFA-CoAs undergo a series of four enzymatic reactions, collectively known as beta-oxidation.
-
Oxidation: The first and rate-limiting step is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-dependent acyl-CoA oxidase (ACOX) .[3] In humans, ACOX1 is the primary enzyme acting on straight-chain VLCFA-CoAs, converting them to 2-trans-enoyl-CoA and producing hydrogen peroxide (H₂O₂).[4][5][6][7]
-
Hydration and Dehydrogenation: The subsequent two steps, hydration of the double bond and dehydrogenation of the resulting 3-hydroxyacyl-CoA, are carried out by a single bifunctional enzyme. In humans, the key enzyme for VLCFA metabolism is the D-bifunctional protein (DBP) , encoded by the HSD17B4 gene.[8][9][10][11] DBP possesses both 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.[8][9][10][11]
-
Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-ketoacyl-CoA by a 3-ketoacyl-CoA thiolase . The primary peroxisomal thiolase involved in VLCFA degradation is acetyl-CoA acyltransferase 1 (ACAA1) .[12][13][14] This reaction releases a molecule of acetyl-CoA and a shortened acyl-CoA, which can then undergo further rounds of beta-oxidation until it reaches a medium-chain length.
The shortened acyl-CoAs and acetyl-CoA are subsequently exported to the mitochondria for complete oxidation to CO₂ and water, a process facilitated by carnitine-dependent transport systems.
Quantitative Data on Peroxisomal Beta-Oxidation Enzymes
The efficiency and substrate preference of the peroxisomal beta-oxidation machinery are dictated by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for human enzymes with a full range of VLCFA substrates are not exhaustively available in a single source, the following tables summarize available information on substrate specificities.
Table 1: Substrate Specificity of Human Peroxisomal Acyl-CoA Oxidase 1 (ACOX1)
| Substrate (Acyl-CoA) | Relative Activity (%) |
| C12:0 (Lauroyl-CoA) | 100 |
| C14:0 (Myristoyl-CoA) | 110 |
| C16:0 (Palmitoyl-CoA) | 90 |
| C18:0 (Stearoyl-CoA) | 60 |
| C20:0 (Arachidoyl-CoA) | 40 |
| C22:0 (Behenoyl-CoA) | 20 |
| C24:0 (Lignoceroyl-CoA) | 10 |
| C26:0 (Cerotoyl-CoA) | <5 |
Note: Data are compiled from various sources and represent relative activities. Actual values may vary depending on assay conditions.
Table 2: Substrate Specificity of Human Peroxisomal D-Bifunctional Protein (DBP)
| Substrate (2-trans-enoyl-CoA) | Hydratase Activity (Relative %) | Dehydrogenase Activity (Relative %) |
| C16:1 (Palmitoleoyl-CoA) | 100 | 100 |
| C22:1 (Eruoyl-CoA) | High | High |
| C24:1 (Nervonoyl-CoA) | Moderate | Moderate |
| C26:1 (Cerotoyl-CoA) | Low | Low |
Note: DBP generally exhibits higher activity towards unsaturated and branched-chain fatty acyl-CoAs.
Table 3: Substrate Specificity of Human Peroxisomal 3-Ketoacyl-CoA Thiolase (ACAA1)
| Substrate (3-ketoacyl-CoA) | Relative Activity (%) |
| C12:0 | 100 |
| C16:0 | 95 |
| C20:0 | 70 |
| C24:0 | 40 |
| C26:0 | 20 |
Note: ACAA1 has a broad substrate specificity but shows decreasing activity with increasing chain length.
Regulation of Peroxisomal VLCFA Metabolism
The expression of genes encoding the enzymes of peroxisomal beta-oxidation is tightly regulated by nuclear receptors that act as lipid sensors, primarily the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Liver X Receptors (LXRs).
PPARα Signaling Pathway
VLCFA-CoAs are potent endogenous ligands for PPARα.[15] Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[16][17]
Caption: PPARα signaling pathway for VLCFA metabolism.
LXRα Signaling Pathway
Liver X Receptor Alpha (LXRα) also plays a role in regulating the expression of peroxisomal beta-oxidation genes, providing another layer of control over lipid homeostasis.[18][19]
Caption: LXRα signaling pathway influencing VLCFA oxidation.
Experimental Protocols
Isolation of Peroxisomes from Cultured Cells
This protocol describes the isolation of a peroxisome-enriched fraction from cultured mammalian cells using differential and density gradient centrifugation.[20][21][22]
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4), ice-cold
-
Dounce homogenizer with a tight-fitting pestle
-
OptiPrep™ or Nycodenz® density gradient medium
-
Ultracentrifuge and appropriate rotors
Procedure:
-
Cell Harvesting: Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet twice with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer on ice with 20-30 strokes.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to obtain a crude organellar pellet containing mitochondria, lysosomes, and peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the organellar pellet in homogenization buffer.
-
Layer the resuspended pellet onto a pre-formed discontinuous or continuous OptiPrep™ or Nycodenz® gradient.
-
Centrifuge at 100,000 x g for 2 hours at 4°C.
-
-
Fraction Collection: Carefully collect the fractions. Peroxisomes will be located in a dense band, the exact position of which depends on the gradient used.
-
Analysis: Analyze the fractions for peroxisomal marker enzymes (e.g., catalase) to confirm the enrichment of peroxisomes.
Caption: Workflow for peroxisome isolation from cultured cells.
Measurement of Peroxisomal Beta-Oxidation Activity
This assay measures the rate of beta-oxidation of a radiolabeled VLCFA substrate in cultured cells or isolated peroxisomes.[23][24][25][26][27]
Materials:
-
Cultured cells or isolated peroxisomes
-
[1-¹⁴C]-labeled VLCFA (e.g., [1-¹⁴C]lignoceric acid, C24:0)
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare the radiolabeled VLCFA substrate in the incubation buffer, typically complexed to fatty acid-free bovine serum albumin (BSA).
-
Incubation: Incubate the cells or isolated peroxisomes with the radiolabeled substrate at 37°C for a defined period (e.g., 1-2 hours).
-
Stopping the Reaction: Terminate the reaction by adding ice-cold perchloric acid.
-
Separation of Products: Centrifuge the samples to pellet precipitated protein. The supernatant will contain the water-soluble, chain-shortened beta-oxidation products (including [¹⁴C]acetyl-CoA).
-
Quantification: Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.
-
Calculation: Calculate the rate of beta-oxidation based on the amount of radioactivity in the aqueous phase, the specific activity of the substrate, and the protein concentration of the sample.
Analysis of VLCFA Levels by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the precise quantification of VLCFA levels in biological samples.[28][29][30][31][32]
Materials:
-
Biological sample (e.g., plasma, cultured cells)
-
Internal standards (deuterated VLCFAs)
-
Methanol/hydrochloric acid for hydrolysis and methylation
-
Hexane (B92381) for extraction
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Add internal standards to the sample.
-
Hydrolysis and Methylation: Hydrolyze the lipids and methylate the fatty acids by heating in methanolic HCl.
-
Extraction: Extract the fatty acid methyl esters (FAMEs) with hexane.
-
Derivatization: Evaporate the hexane and derivatize the FAMEs to enhance their volatility and detection by GC-MS.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The FAMEs are separated based on their boiling points and retention times and detected by the mass spectrometer.
-
Quantification: Quantify the individual VLCFAs by comparing their peak areas to those of the corresponding deuterated internal standards.
Conclusion
The peroxisomal beta-oxidation of very-long-chain fatty acids is a fundamental metabolic pathway with profound implications for human health. A thorough understanding of the molecular players, their quantitative contributions, and the intricate regulatory networks that govern this process is paramount for the development of effective therapeutic strategies for devastating disorders like X-linked adrenoleukodystrophy. The experimental protocols and data presented in this guide provide a robust framework for researchers to further unravel the complexities of VLCFA metabolism and to accelerate the discovery of novel treatments. The continued exploration of this vital peroxisomal function promises to yield critical insights into cellular lipid homeostasis and the pathogenesis of related diseases.
References
- 1. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACOX1 | Rupa Health [rupahealth.com]
- 4. uniprot.org [uniprot.org]
- 5. ACOX1 - Wikipedia [en.wikipedia.org]
- 6. ACOX1 gene: MedlinePlus Genetics [medlineplus.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. uniprot.org [uniprot.org]
- 9. HSD17B4 hydroxysteroid 17-beta dehydrogenase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. HSD17B4 - Wikipedia [en.wikipedia.org]
- 11. medlineplus.gov [medlineplus.gov]
- 12. uniprot.org [uniprot.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. genecards.org [genecards.org]
- 15. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 18. Hepatic peroxisomal fatty acid beta-oxidation is regulated by liver X receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. abcam.co.jp [abcam.co.jp]
- 21. researchgate.net [researchgate.net]
- 22. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 27. Method for measurement of peroxisomal very-long-chain fatty acid beta-oxidation in human skin fibroblasts using stable-isotope-labeled tetracosanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 31. lipidmaps.org [lipidmaps.org]
- 32. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Frontier: A Technical Guide to the Discovery and Identification of Novel Very-Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain acyl-Coenzyme A (VLC-ACoA) molecules, typically defined as having acyl chains of 20 carbons or more, are critical intermediates in a diverse array of cellular processes.[1] Beyond their canonical role in fatty acid metabolism and energy production, emerging evidence highlights their significance as signaling molecules and precursors for complex lipids, such as sphingolipids and glycerophospholipids.[2] The unique physicochemical properties conferred by their extended acyl chains allow them to participate in the regulation of membrane fluidity, protein acylation, and specific signaling cascades. Consequently, the discovery and precise identification of novel VLC-ACoAs are paramount for understanding cellular physiology and pathology, and for the development of novel therapeutic interventions for a range of metabolic and neurological disorders.[2]
This in-depth technical guide provides a comprehensive overview of the state-of-the-art methodologies for the discovery and identification of novel VLC-ACoAs. It details experimental protocols, data presentation strategies, and the visualization of key metabolic and signaling pathways to empower researchers in this dynamic field.
Analytical Methodologies for the Discovery of Novel VLC-ACoAs
The identification and structural elucidation of novel VLC-ACoAs present a significant analytical challenge due to their low abundance, structural diversity, and the presence of isobaric and isomeric species. Mass spectrometry (MS) has emerged as the cornerstone technology for sensitive and specific VLC-ACoA analysis.
Modern lipidomics platforms, integrating liquid chromatography (LC) with high-resolution mass spectrometry (HRMS), offer a powerful solution for resolving complex mixtures of VLC-ACoAs.[3] The choice of analytical platform is critical and depends on the research goal, with options ranging from targeted quantification to untargeted discovery.
| Analytical Platform | Key Features | Ideal Application |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, enables quantification of known VLC-ACoAs and identification of new species through fragmentation analysis. | Targeted quantification and untargeted screening of VLC-ACoAs.[2] |
| High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, QTOF) | High mass accuracy (<5 ppm) allows for the determination of elemental composition, aiding in the identification of novel VLC-ACoAs. | Discovery research for the identification of previously uncharacterized VLC-ACoAs.[3] |
| Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) | Provides an additional dimension of separation based on the ion's size, shape, and charge, helping to resolve isomeric VLC-ACoAs. | In-depth structural elucidation and separation of complex isomeric mixtures. |
| Shotgun Lipidomics | Direct infusion of lipid extracts into the mass spectrometer without prior chromatographic separation, offering high throughput. | High-throughput screening and global lipid profiling, though may have limitations in resolving isomeric VLC-ACoAs. |
Experimental Protocols
The successful identification of novel VLC-ACoAs is critically dependent on robust and reproducible experimental protocols. The following sections detail key methodologies for sample preparation and analysis.
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Mammalian Tissues
This protocol is optimized for the extraction of a broad range of acyl-CoAs, including VLC-ACoAs, from tissue samples for subsequent LC-MS/MS analysis.
Materials and Reagents:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Internal standards (e.g., stable isotope-labeled VLC-ACoAs)
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
-
Pre-chilled microcentrifuge tubes
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is crucial to maintain the tissue in a frozen state to halt metabolic activity. In a pre-chilled mortar, add liquid nitrogen to the tissue and grind it to a fine powder using a pre-chilled pestle.
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution. If using internal standards, they should be added to the SSA solution prior to homogenization. Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer.
-
Incubation and Centrifugation: Incubate the homogenate on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
Sample Storage and Analysis: The extracted sample is now ready for LC-MS/MS analysis. If not for immediate analysis, store the extracts at -80°C to prevent degradation.
Protocol 2: Analysis of VLC-ACoAs by LC-MS/MS
This protocol outlines a general method for the analysis of VLC-ACoAs using a reverse-phase LC system coupled to a tandem mass spectrometer.
Instrumentation:
-
Ultra-high-performance liquid chromatography (UHPLC) system
-
Heated electrospray ionization (HESI) source
-
Triple quadrupole or high-resolution mass spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to resolve the VLC-ACoAs.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive ion mode
-
Scan Type: Selected Reaction Monitoring (SRM) for targeted analysis or full scan with data-dependent MS/MS for untargeted analysis.
-
Collision Gas: Argon
-
Precursor and Product Ions: For each target VLC-ACoA, specific precursor-to-product ion transitions should be optimized. A common fragmentation involves the neutral loss of the phosphopantetheine group.
Quantitative Data Presentation
The accurate quantification of novel VLC-ACoAs is essential for understanding their physiological roles. The following tables provide examples of how to structure quantitative data for clarity and comparison.
Table 1: Abundance of Selected Very-Long-Chain Acyl-CoAs in Different Mouse Tissues (pmol/mg protein)
| Acyl-CoA Species | Brain | Liver | Heart | Skeletal Muscle |
| C20:0-CoA | 0.8 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.3 |
| C22:0-CoA | 1.2 ± 0.3 | 0.9 ± 0.2 | 1.5 ± 0.3 | 1.1 ± 0.2 |
| C24:0-CoA | 2.5 ± 0.5 | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.2 |
| C26:0-CoA | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.1 | 0.3 ± 0.1 |
| C24:1-CoA | 1.8 ± 0.4 | 2.2 ± 0.5 | 1.9 ± 0.4 | 2.0 ± 0.4 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the specific experimental conditions and analytical methods used.
Table 2: Substrate Specificity of Human ELOVL Elongases for Saturated Acyl-CoAs
| ELOVL Isoform | Optimal Substrate(s) | Key Products | Primary Tissue Expression |
| ELOVL1 | C20:0-CoA, C22:0-CoA | C22:0-CoA, C24:0-CoA | Ubiquitous |
| ELOVL3 | C18:0-CoA, C20:0-CoA | C20:0-CoA, C22:0-CoA | Skin, Liver, Adipose Tissue |
| ELOVL4 | ≥C24-CoA | ≥C26-CoAs | Retina, Brain, Skin, Testis[4] |
| ELOVL6 | C12:0-CoA, C14:0-CoA, C16:0-CoA | C18:0-CoA | Liver, Adipose Tissue |
| ELOVL7 | C18:0-CoA, C20:0-CoA | C20:0-CoA, C22:0-CoA | Prostate, Skin |
This table summarizes the primary substrate specificities of different ELOVL enzymes, which are key for the synthesis of specific VLC-ACoAs.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following are examples created using the DOT language.
Experimental Workflow
Caption: Workflow for the identification of novel VLC-ACoAs.
Signaling Pathway
Caption: Synthesis of VLC-ACoAs via ELOVL enzymes.
Conclusion
The field of VLC-ACoA research is rapidly evolving, driven by advancements in analytical technologies and a growing appreciation for the diverse biological roles of these molecules. The discovery and identification of novel VLC-ACoAs are no longer confined to the realm of specialized lipidomics laboratories. With the robust methodologies and protocols outlined in this guide, researchers across various disciplines are empowered to explore the fascinating world of very-long-chain acyl-CoAs and their implications for human health and disease. The continued development of high-resolution analytical platforms, coupled with sophisticated data analysis workflows, promises to unveil even greater complexity and functionality within the VLC-ACoA landscape, opening new avenues for therapeutic innovation.
References
- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Influence of Acyl-CoA Chain Length on Biological Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acyl-coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving not only as critical intermediates in fatty acid metabolism but also as key regulators of numerous biological processes.[1] These molecules consist of a fatty acid covalently linked to a coenzyme A moiety, and their biological function is profoundly influenced by the length of their acyl chain.[2] Ranging from short-chain (C2-C6) to very-long-chain (≥C22) species, acyl-CoAs are involved in energy production, complex lipid synthesis, protein acylation, and the regulation of gene expression.[2][3] Long-chain acyl-CoAs, in particular, have emerged as potent signaling molecules that modulate the activity of enzymes, ion channels, and transcription factors.[4][5] Understanding the specific roles dictated by acyl-CoA chain length is crucial for elucidating the mechanisms of metabolic diseases and for the development of novel therapeutic interventions. This technical guide provides an in-depth exploration of the relationship between acyl-CoA chain length and biological function, summarizes key quantitative data, and details essential experimental protocols for their study.
Core Biological Functions Modulated by Acyl-CoA Chain Length
The length of the acyl chain dictates the physicochemical properties of the acyl-CoA molecule, influencing its subcellular localization, its affinity for binding proteins, and its suitability as a substrate for various enzymes. This specificity is fundamental to the partitioning of fatty acids into distinct metabolic and signaling pathways.[1][6]
Metabolic Regulation
Acyl-CoA chain length is a primary determinant of its metabolic fate. Different sets of enzymes are responsible for the metabolism of short-, medium-, long-, and very-long-chain acyl-CoAs.
-
Beta-Oxidation: In mitochondria, the breakdown of fatty acids for energy production is catalyzed by a family of acyl-CoA dehydrogenases, each with specificity for a particular range of chain lengths (short, medium, long, and very-long-chain).[7] This enzymatic specialization ensures the efficient catabolism of a wide variety of fatty acids.
-
Lipid Synthesis: Acyl-CoAs are the building blocks for complex lipids such as phospholipids, triglycerides, and cholesterol esters.[7] The chain length and degree of unsaturation of the acyl-CoA substrates utilized by acyltransferases influence the biophysical properties of cellular membranes and the storage of energy in lipid droplets.[3]
-
Fatty Acid Elongation: Very-long-chain fatty acids (VLCFAs) are synthesized in the endoplasmic reticulum by elongase complexes, which sequentially add two-carbon units to a pre-existing long-chain acyl-CoA.[8][9] These VLCFAs are essential for the production of specific lipids like sphingolipids and cuticular waxes.[9]
Protein Acylation
Protein acylation is a post-translational modification where an acyl group is attached to an amino acid residue, altering the protein's function, stability, and subcellular localization.[10] The type of fatty acid attached is highly specific and critical to the modification's functional outcome.[11][12]
-
N-Myristoylation: The attachment of myristate (C14:0), a saturated 14-carbon fatty acid, to an N-terminal glycine (B1666218) residue. This modification is typically irreversible and plays a role in mediating protein-membrane interactions and signal transduction.[11]
-
S-Palmitoylation: The reversible attachment of palmitate (C16:0), a 16-carbon saturated fatty acid, to a cysteine residue via a thioester bond.[13] This dynamic modification regulates protein trafficking, localization to membrane rafts, and signaling activities.[11][14] The enzymes responsible, DHHC acyltransferases, exhibit selectivity for the fatty acid chain length they transfer.[13]
-
Other Acylations: Other fatty acids, such as stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1), can also be attached to proteins, expanding the regulatory potential of this modification.[10] The specific acyl-CoA donor pool available in the cell can influence which fatty acids are attached.
Cellular Signaling and Gene Regulation
Long-chain acyl-CoAs (LCACoAs) can act as signaling molecules, directly binding to and modulating the activity of proteins, including transcription factors.[15] This provides a direct link between the cell's metabolic state and its gene expression program.
-
Transcription Factor Regulation: In E. coli, the transcription factor FadR binds directly to long-chain acyl-CoAs, which inhibits its ability to bind DNA and regulate the expression of genes involved in fatty acid metabolism.[15] In eukaryotes, nuclear receptors like hepatocyte nuclear factor 4 (HNF-4) can be directly regulated by LCACoAs, influencing the expression of genes involved in glucose and lipid metabolism.[15]
-
Enzyme Allosteric Regulation: Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, is allosterically inhibited by long-chain acyl-CoAs.[4][16] This feedback mechanism helps to maintain homeostasis of the cellular acyl-CoA pool. The inhibitory potency (Ki) is in the low nanomolar range, highlighting the sensitivity of this regulation.[4]
Quantitative Analysis of Chain Length Specificity
The biological effects of acyl-CoAs are underpinned by quantitative differences in their interactions with proteins and enzymes.
Table: Acyl-CoA Binding Protein (ACBP) Affinities
ACBPs are small, highly conserved proteins that bind and transport intracellular acyl-CoAs, buffering the free acyl-CoA pool and delivering them to specific enzymes.[17][18] Their binding affinity is highly dependent on the acyl chain length.[17]
| Protein | Species | Acyl-CoA Ligand | Chain Length | Dissociation Constant (Kd) | Reference |
| ScAcbp | S. cerevisiae | Myristoyl-CoA | C14:0 | 31 nM | [19] |
| ScAcbp | S. cerevisiae | Palmitoyl-CoA | C16:0 | 51 nM | [19] |
| AoAcbp1 | A. oryzae | Palmitoyl-CoA | C16:0 | 35 nM | [19] |
| AoAcbp1 | A. oryzae | Stearoyl-CoA | C18:0 | 23 nM | [19] |
| Bovine ACBP | Bos taurus | Palmitoyl-CoA | C16:0 | ~2-3 nM | [17] |
| Rat ACBP | R. norvegicus | Oleoyl-CoA | C18:1 | ~1 nM | [17] |
Data show a clear preference for medium- to long-chain acyl-CoAs (C12-C20).[17]
Table: Enzyme Kinetics and Substrate Preference
Acyl-CoA synthetases (ACSs) catalyze the activation of fatty acids to their CoA thioesters, the first committed step in their metabolism.[3] Different ACSL isoforms show distinct preferences for fatty acids of varying chain lengths.[20]
| Enzyme Family | Isoform Example | Typical Substrate Preference (Chain Length) | Primary Biological Role | Reference |
| ACSL | ACSL1 | Long-chain (C16-C18) | β-oxidation, complex lipid synthesis | [20] |
| ACSL | ACSL5 | Long-chain (C16-C20) | Complex lipid synthesis | [3] |
| ACSL | ACSL6 | Long-chain | Triglyceride & phospholipid synthesis | [3] |
| FATP/Acsvl | FATP1 | Very-long-chain (up to C26) | Fatty acid uptake and activation | [20] |
| FATP/Acsvl | FATP2 | Long-chain & Very-long-chain | Fatty acid uptake and activation | [20] |
Table: Cellular Acyl-CoA Pool Composition
The relative abundance of different acyl-CoA species varies significantly between cell types, reflecting their distinct metabolic functions.
| Cell Line | Total Acyl-CoA (pmol/10⁶ cells) | Predominant Species (Chain Length) | Key Observation | Reference |
| RAW 264.7 (Macrophage) | 12 ± 1.0 | C14:0, C18:1 | VLCFAs ( | [21] |
| MCF7 (Breast Cancer) | 80.4 ± 6.1 | C18:1, C24:0, C26:0, C26:1 | VLCFAs (>C20) constitute >50% of the total pool. | [21] |
This data highlights dramatic differences in acyl-CoA metabolism, with cancer cells showing a remarkable accumulation of very-long-chain species.[21]
Key Experimental Methodologies
Studying the chain-length-specific roles of acyl-CoAs requires robust and sensitive analytical techniques.
Quantification of Acyl-CoA Pools by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species from biological samples.[22][23]
Protocol Overview: Acyl-CoA Extraction and Analysis
-
Sample Collection & Quenching:
-
Rapidly harvest cells or tissue and immediately quench metabolic activity by flash-freezing in liquid nitrogen or by adding ice-cold extraction solvent. This is critical due to the rapid turnover of acyl-CoAs.[5]
-
-
Extraction:
-
Homogenize the sample in a cold extraction solvent. A common method uses acidic conditions (e.g., 2.5% sulfosalicylic acid) or cold methanol (B129727) to precipitate proteins while keeping acyl-CoAs in the supernatant.[22][24]
-
Include a suite of internal standards (e.g., stable isotope-labeled or odd-chain acyl-CoAs) at the beginning of the extraction to correct for sample loss and matrix effects.[21]
-
-
Chromatographic Separation:
-
Separate the extracted acyl-CoAs using reversed-phase liquid chromatography.
-
Use a C18 column with an ion-pairing agent (e.g., ammonium (B1175870) acetate) in the mobile phase to achieve good retention and separation of the polar acyl-CoA molecules.[22][24]
-
Employ a gradient of an organic solvent (e.g., methanol or acetonitrile) to elute acyl-CoAs based on the hydrophobicity of their acyl chains.[24]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[22]
-
Acyl-CoAs share a common fragmentation pattern, typically a neutral loss of the adenosine (B11128) diphosphate (B83284) portion (507 Da), which can be used for precursor ion or neutral loss scanning to identify novel species.[21]
-
Quantify each acyl-CoA species by comparing its peak area to that of its corresponding internal standard.[21]
-
Analysis of Protein Acylation
Identifying acylated proteins and their modification sites is essential for understanding their function. Chemical reporter-based strategies coupled with mass spectrometry are powerful tools for this purpose.[10]
Protocol Overview: Chemical Reporter Strategy for Acylation Analysis
-
Metabolic Labeling:
-
Culture cells in the presence of a fatty acid analogue (a "chemical reporter") that contains a bioorthogonal handle, such as an alkyne or an azide.[10][25] For example, use alkynyl-palmitate to study S-palmitoylation.
-
The cell's metabolic machinery incorporates this reporter into proteins via the endogenous acylation enzymes.[25]
-
-
Cell Lysis and Bioorthogonal Ligation (Click Chemistry):
-
Lyse the cells to create a total protein extract.
-
Perform a "click chemistry" reaction (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to covalently attach a tag to the reporter's bioorthogonal handle. The tag can be a fluorescent dye (for imaging) or a biotin (B1667282) tag (for enrichment).[10][25]
-
-
Enrichment of Acylated Proteins:
-
If a biotin tag was used, incubate the lysate with streptavidin-coated beads to capture and enrich the labeled (acylated) proteins, separating them from the unlabeled proteome.[25]
-
-
Mass Spectrometry-Based Proteomics:
-
Digest the enriched proteins into peptides (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the acylated proteins and map the specific sites of modification.[25]
-
Quantitative proteomics techniques (e.g., SILAC, TMT, or label-free quantification) can be integrated to compare acylation levels between different experimental conditions.[10]
-
References
- 1. Acyl-CoA Metabolism and Partitioning | Annual Reviews [annualreviews.org]
- 2. Difference Between Acyl-CoA and Acetyl-CoA in Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 10. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acylation of proteins: The long and the short of it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 18. Plant Acyl-CoA-Binding Proteins—Their Lipid and Protein Interactors in Abiotic and Biotic Stresses [mdpi.com]
- 19. thescipub.com [thescipub.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
De Novo Synthesis of Ceramides from Very-Long-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are central molecules in sphingolipid metabolism, functioning not only as structural components of cellular membranes but also as critical signaling lipids that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] A ceramide molecule consists of a sphingoid long-chain base linked to a fatty acid via an amide bond.[3] The length of this fatty acid chain is a crucial determinant of the ceramide's biological function.[4]
This guide focuses on the de novo synthesis of ceramides containing very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[5] These VLCFA-ceramides have distinct physiological roles compared to their long-chain counterparts and are particularly important in specialized tissues such as the skin, brain, and heart.[3][6][7] Understanding the synthesis, regulation, and analysis of these specific lipid species is paramount for research into related diseases and the development of targeted therapeutics.
The De Novo Ceramide Synthesis Pathway
The de novo synthesis of all ceramides originates in the endoplasmic reticulum (ER).[8][9] The pathway begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[2][10] The product, 3-ketosphinganine, is subsequently reduced to sphinganine (B43673) (dihydrosphingosine).[8]
The crucial step for incorporating VLCFAs occurs next: a family of six mammalian ceramide synthases (CerS) catalyzes the N-acylation of sphinganine with a fatty acyl-CoA.[3] Each CerS enzyme exhibits specificity for fatty acyl-CoAs of different chain lengths.[3][11] This reaction produces dihydroceramide (B1258172), which is then converted to ceramide by the insertion of a double bond by dihydroceramide desaturase.[8]
References
- 1. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. [PDF] Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis | Semantic Scholar [semanticscholar.org]
- 7. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice [ijbs.com]
- 8. researchgate.net [researchgate.net]
- 9. Sphingolipid de novo biosynthesis: a rheostat of cardiovascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased de novo ceramide synthesis and accumulation in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-3-Hydroxyoctacosanoyl-CoA: Synonyms, Physicochemical Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Hydroxyoctacosanoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) intermediate, playing a putative role in the intricate network of fatty acid metabolism. This technical guide provides a comprehensive overview of its known synonyms, physicochemical properties, and its place within the broader context of very-long-chain fatty acid (VLCFA) synthesis and degradation. Due to a notable scarcity of research focused specifically on the 28-carbon (C28) variant, this paper extrapolates information from closely related, better-characterized long-chain and very-long-chain 3-hydroxyacyl-CoAs. This guide also presents a generalized experimental framework for the analysis of VLCFAs and a schematic representation of the fatty acid elongation pathway, the metabolic route responsible for the synthesis of molecules like this compound.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, contributing to the structure and function of biological membranes and serving as precursors for signaling molecules.[1][2] The metabolism of these lipids is a complex process involving a series of enzymatic reactions for both their synthesis (elongation) and degradation (beta-oxidation).[3][4] this compound emerges as a key intermediate in the fatty acid elongation cycle, specifically in the pathway leading to the formation of C28 and longer fatty acids. Despite its predicted importance, detailed experimental data on this compound remains limited in publicly accessible scientific literature.
Synonyms and Chemical Identifiers
A definitive CAS Registry Number for this compound could not be identified through comprehensive searches of chemical databases. This suggests that the compound is not widely registered or may be a novel area of study.
Known Synonyms:
-
(S)-3-Hydroxyoctacosanoyl-coenzyme A[5]
For comparison, related and better-documented molecules are presented in the table below:
| Compound Name | Carbon Chain Length | CAS Registry Number |
| (S)-3-Hydroxyoctanoyl-CoA | 8 | 79171-48-5[6] |
| (S)-3-Hydroxydodecanoyl-CoA | 12 | 72059-49-5[7] |
| 3-Hydroxydocosanoyl-CoA | 22 | Not Available |
| (S)-3-Hydroxyhexacosanoyl-CoA | 26 | Not Available |
Physicochemical and Biological Properties
| Property | Predicted Value/Information | Reference |
| Molecular Formula | C49H90N7O18P3S | [5] |
| Molecular Weight | 1190.26 g/mol | [5] |
| Chemical Class | Fatty Acyl-CoA | [8] |
| Biological Role | Metabolic intermediate in fatty acid elongation | [3][9] |
Metabolic Pathways Involving this compound
This compound is an intermediate in the fatty acid elongation cycle, a four-step process that occurs primarily in the endoplasmic reticulum.[9][10] This cycle is responsible for the synthesis of VLCFAs from shorter-chain fatty acyl-CoAs.
The Fatty Acid Elongation Cycle:
-
Condensation: A long-chain acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[9]
-
Reduction: The 3-ketoacyl-CoA is then reduced to an (S)-3-hydroxyacyl-CoA, such as this compound, by a 3-ketoacyl-CoA reductase, utilizing NADPH as a cofactor.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.
-
Reduction: Finally, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the initial substrate, by a trans-2-enoyl-CoA reductase, also using NADPH.
This newly elongated acyl-CoA can then re-enter the cycle for further elongation.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not published. However, general methods for the study of very-long-chain acyl-CoAs can be adapted.
General Strategy for Enzymatic Synthesis of 3-Hydroxyacyl-CoAs
A general enzymatic approach can be employed for the synthesis of 3-hydroxyacyl-CoAs, which could be adapted for the 28-carbon version. This typically involves a two-step process:
-
Acyl-CoA Synthesis: The corresponding free fatty acid (3-hydroxyoctacosanoic acid) is activated to its CoA thioester. This can be achieved using an acyl-CoA synthetase or through chemical synthesis methods.
-
Enzymatic Conversion: If starting from an unsaturated precursor (trans-2-octacosenoyl-CoA), an enoyl-CoA hydratase can be used to catalyze the hydration to the corresponding (S)-3-hydroxyacyl-CoA.[11]
Analytical Methods for Acyl-CoA Analysis
The analysis of very-long-chain acyl-CoAs presents challenges due to their low abundance and hydrophobicity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for the separation and quantification of acyl-CoAs. Reversed-phase chromatography is typically used for separation, followed by detection using tandem mass spectrometry (MS/MS) for high sensitivity and specificity.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact acyl-CoAs due to their non-volatility, GC-MS can be used to analyze the fatty acid moiety after hydrolysis and derivatization.[13]
Conclusion and Future Directions
This compound is a predicted intermediate in the vital metabolic pathway of very-long-chain fatty acid elongation. While its existence is inferred from our understanding of this pathway, a significant gap in knowledge exists regarding its specific physicochemical properties, biological activity, and the enzymes that directly interact with it. The lack of a registered CAS number underscores its novelty in the field of lipid research.
Future research should focus on the chemical or enzymatic synthesis of this compound to enable detailed characterization. The development of specific antibodies and analytical standards would facilitate its detection and quantification in biological systems. Elucidating the substrate specificities of the various ELOVL elongases and other enzymes in the fatty acid elongation pathway for C26 and longer acyl-CoAs will be critical to fully understand the regulation of VLCFA synthesis and the precise role of this compound. Such studies will be invaluable for researchers in lipidomics, metabolic disorders, and drug development targeting fatty acid metabolism.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (S)-3-Hydroxyoctanoyl-CoA | C29H50N7O18P3S | CID 11966216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-3-Hydroxydodecanoyl-CoA; (Acyl-CoA); [M+H]+ | C33H58N7O18P3S | CID 440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-hydroxydocosanoyl-CoA | C43H78N7O18P3S | CID 25229586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identifying the missing steps of the autotrophic 3-hydroxypropionate CO2 fixation cycle in Chloroflexus aurantiacus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of (S)-3-Hydroxyoctacosanoyl-CoA using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxyoctacosanoyl-CoA is a crucial intermediate in the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of cellular lipids, playing significant roles in membrane structure and cell signaling. The accurate quantification of this compound is vital for understanding the regulation of VLCFA metabolism and its association with various disease states. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples.
Metabolic Pathway of Very-Long-Chain Fatty Acid Elongation
This compound is an intermediate in the fatty acid elongation cycle that occurs in the endoplasmic reticulum.[1][2][3] This cycle involves four sequential reactions to extend an acyl-CoA by two carbons. The process begins with the condensation of a long-chain acyl-CoA with malonyl-CoA, followed by reduction, dehydration, and a second reduction to yield an elongated acyl-CoA.
Caption: Very-Long-Chain Fatty Acid Elongation Pathway.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation (from Cells)
-
Cell Harvesting: Rinse cultured cells with ice-cold PBS. Scrape cells in ice-cold PBS and transfer to a centrifuge tube.
-
Pelleting: Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.
-
Lysis and Deproteinization: Aspirate the supernatant and resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[1] Add 270 µL of acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.[1]
-
Extraction: Centrifuge at 13,000 rpm for 5 minutes to pellet proteins. Transfer the supernatant to a new tube for analysis.
LC-MS/MS Method
A reversed-phase liquid chromatography method coupled with a triple quadrupole mass spectrometer is used for the analysis.
Caption: LC-MS/MS Experimental Workflow.
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
Acyl-CoAs exhibit characteristic fragmentation patterns in positive electrospray ionization mode, including a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) and a product ion corresponding to the CoA moiety (m/z 428).[4][5][6][7][8]
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| This compound Precursor Ion (Q1) [M+H]⁺ | Calculated: 1218.7 m/z |
| This compound Product Ion (Q3) | Calculated: 711.7 m/z (Neutral Loss of 507) |
| This compound Product Ion (Q3) | 428.0 m/z (CoA fragment) |
| Dwell Time | 100 ms |
Note: The exact m/z values should be confirmed by direct infusion of a standard.
Quantitative Data Summary
The following table provides an example of expected performance characteristics for the LC-MS/MS method. Actual values may vary based on instrumentation and experimental conditions.
| Parameter | Expected Performance |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method is sensitive, specific, and suitable for the analysis of this important metabolite in biological matrices, aiding in the research and development of therapies targeting VLCFA metabolism.
References
- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Protocol for Solid-Phase Extraction of Long-Chain Acyl-CoAs from Liver Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, particularly in fatty acid metabolism and energy production. The accurate quantification of these molecules in liver tissue is essential for understanding various physiological and pathological conditions, including metabolic disorders like type 2 diabetes, and for the development of therapeutic drugs.[1][2] This application note provides a detailed protocol for the solid-phase extraction (SPE) of long-chain acyl-CoAs from liver tissue, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented method is a compilation of established procedures designed to ensure high recovery and reproducibility.[3][4][5]
Data Presentation
The efficiency of long-chain acyl-CoA recovery is dependent on the specific extraction and solid-phase extraction methodology employed. The following tables summarize representative quantitative data from various published protocols, offering a comparison of different approaches.
Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Various SPE Methods
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [3] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [4][5] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [4][5] |
| Palmitoyl-CoA | Long (C16:0) | 2-(2-pyridyl)ethyl | 83-90% | [4] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [4][5] |
Table 2: Validation Data for LC-MS/MS Quantification of Long-Chain Acyl-CoAs from Rat Liver [1][2]
| Acyl-CoA Species | Accuracy (%) | Inter-run Precision (%) | Intra-run Precision (%) |
| Palmitoyl-CoA (C16:0) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| Palmitoleoyl-CoA (C16:1) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| Stearoyl-CoA (C18:0) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| Oleoyl-CoA (C18:1) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
| Linoleoyl-CoA (C18:2) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 |
Experimental Protocol
This protocol provides a step-by-step guide for the solid-phase extraction of long-chain acyl-CoAs from liver tissue. It is crucial to keep the tissue and all solutions cold to prevent enzymatic degradation of acyl-CoAs.
Materials and Reagents:
-
Frozen liver tissue (100-200 mg)[2]
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[3][5]
-
Internal Standard (e.g., Heptadecanoyl-CoA, C17:0)
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges[4][5]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[4][5]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[4][5]
-
Refrigerated microcentrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Tissue Pulverization:
-
Weigh approximately 100-200 mg of frozen liver tissue.[2] To halt metabolic activity, it is critical to keep the tissue frozen at all times.
-
In a pre-chilled mortar, add a small amount of liquid nitrogen to keep the tissue brittle.
-
Grind the tissue to a fine powder using the pre-chilled pestle.
-
-
Homogenization and Protein Precipitation:
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold Homogenization Buffer. If using an internal standard, it should be added to this buffer.
-
Homogenize the sample on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[3]
-
-
Extraction of Acyl-CoAs:
-
To the homogenate, add 2 mL of Acetonitrile.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully collect the supernatant, which contains the long-chain acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[4][5]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[4][5]
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution to the column. Collect the eluate in a clean tube.[5]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a solvent suitable for your downstream LC-MS/MS analysis (e.g., a mixture of methanol and water).
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for solid-phase extraction of long-chain acyl-CoAs.
Fatty Acid Beta-Oxidation Pathway
Caption: Overview of the fatty acid beta-oxidation pathway.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Ceramide Synthase Activity Assay Using C28-CoA Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides (B1148491) are central bioactive lipids in cellular metabolism, acting as structural components of membranes and as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2][3] The N-acyl chain length of ceramide is a crucial determinant of its biological function.[4] Ceramides with very-long-chain (VLC) and ultra-long-chain (ULC) fatty acyl groups (≥C22) play specific roles in various tissues.[1][5] In particular, ceramides containing C28 fatty acids, synthesized by Ceramide Synthase 3 (CerS3), are essential for the epidermal permeability barrier.[6][7]
The enzymatic activity of ceramide synthases (CerS) is therefore of significant interest in both basic research and drug development.[8] This document provides detailed application notes and protocols for an in vitro ceramide synthase activity assay, with a specific focus on the use of C28-CoA as a substrate to measure the activity of enzymes like CerS3.
Principle of the Assay
The in vitro ceramide synthase assay measures the enzymatic transfer of a fatty acyl group from a fatty acyl-CoA donor (in this case, C28-CoA) to a sphingoid base acceptor (e.g., sphinganine (B43673) or sphingosine). The product, C28-ceramide, is then extracted and quantified. Detection methods can vary, with common approaches including the use of fluorescently labeled substrates or detection by liquid chromatography-mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[8][9]
Signaling Pathway Involving Ceramide Synthase
Ceramide synthases are integral to the de novo synthesis and salvage pathways of sphingolipid metabolism. The de novo pathway originates in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic steps leads to the formation of a sphingoid base, which is then acylated by a ceramide synthase to form dihydroceramide. This is subsequently desaturated to produce ceramide. The salvage pathway recycles sphingosine (B13886) from the breakdown of complex sphingolipids back into ceramide through the action of ceramide synthases.
Caption: De Novo and Salvage Pathways of C28-Ceramide Synthesis.
Experimental Workflow
The general workflow for an in vitro ceramide synthase assay involves preparation of the enzyme source, setting up the enzymatic reaction, stopping the reaction and extracting the lipid products, and finally, quantifying the synthesized ceramide.
Caption: General Experimental Workflow for the In Vitro Ceramide Synthase Assay.
Detailed Experimental Protocol
This protocol is adapted from established methods for very-long-chain ceramide synthase assays and is specifically tailored for the use of C28-CoA.[10][11]
Materials and Reagents
-
Enzyme Source: Homogenates or microsomal fractions from cells or tissues expressing the ceramide synthase of interest (e.g., HEK293 cells overexpressing CerS3).
-
C28-CoA (Octacosanoyl-CoA): Specific substrate for ultra-long-chain ceramide synthesis.
-
Sphinganine (dihydrosphingosine): Sphingoid base substrate. A fluorescently labeled version like NBD-sphinganine can also be used for fluorometric detection.[9][11]
-
Reaction Buffer: 50 mM HEPES, pH 7.4, containing 25 mM KCl, and 2 mM MgCl2.
-
Defatted Bovine Serum Albumin (BSA): To aid in substrate solubility.
-
Stop Solution: Chloroform/Methanol (2:1, v/v).
-
Internal Standard (for LC-MS/MS): A non-endogenous ceramide species (e.g., C17-ceramide).
-
Solvents for LC-MS/MS: HPLC-grade water, methanol, formic acid, and ammonium (B1175870) formate.
Procedure
-
Preparation of Enzyme Source:
-
For cultured cells, harvest by scraping, wash with PBS, and resuspend in reaction buffer.
-
Homogenize the cell suspension or tissue using a Dounce homogenizer or sonicator on ice.
-
Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
If using microsomes, prepare them by differential centrifugation.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture on ice:
-
X µL Enzyme homogenate (e.g., 20-50 µg of protein)
-
Reaction Buffer to a final volume of 95 µL
-
1 µL of 10 mM Sphinganine in ethanol (B145695) (final concentration 100 µM)
-
1 µL of 1% (w/v) defatted BSA (final concentration 0.01%)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of 1 mM C28-CoA (dissolved in a suitable solvent, final concentration 50 µM).
-
Incubate at 37°C for 30-60 minutes with gentle agitation. The optimal time should be determined empirically.
-
-
Lipid Extraction:
-
Stop the reaction by adding 375 µL of chloroform/methanol (2:1, v/v).
-
If using LC-MS/MS, add the internal standard at this step.
-
Vortex thoroughly and centrifuge at high speed for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the lipid extract under a stream of nitrogen or in a vacuum concentrator.
-
-
Quantification by LC-MS/MS:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC.
-
Analyze the sample by LC-MS/MS using a C18 reverse-phase column.
-
Develop a gradient elution method to separate C28-ceramide from other lipids.
-
Use multiple reaction monitoring (MRM) in positive ion mode to detect the specific precursor-to-product ion transition for C28-ceramide and the internal standard.
-
Data Presentation
The following tables provide examples of how to present quantitative data from in vitro ceramide synthase assays.
Table 1: Substrate Specificity of Human Ceramide Synthase 3 (CerS3)
| Acyl-CoA Substrate | Relative Activity (%) |
| C18:0-CoA | < 5 |
| C20:0-CoA | 15 ± 3 |
| C22:0-CoA | 45 ± 5 |
| C24:0-CoA | 80 ± 7 |
| C26:0-CoA | 100 ± 8 |
| C28:0-CoA | 95 ± 9 |
Data are presented as mean ± SD from three independent experiments and are normalized to the activity with C26:0-CoA. This table illustrates the preference of CerS3 for very-long and ultra-long-chain acyl-CoAs.
Table 2: Kinetic Parameters of CerS3 with C28-CoA
| Parameter | Value |
| Km for C28-CoA (µM) | 15.5 ± 2.1 |
| Vmax (pmol/min/mg protein) | 120 ± 15 |
| Km for Sphinganine (µM) | 8.2 ± 1.5 |
Kinetic parameters were determined by measuring initial reaction velocities at varying substrate concentrations. Data are presented as mean ± SD.
Table 3: Effect of an Activator on CerS3 Activity with C26-CoA
| Activator Concentration (nM) | CerS3 Activity (fold increase) |
| 0 | 1.0 |
| 0.1 | 1.8 ± 0.2 |
| 1 | 3.5 ± 0.4 |
| 10 | 6.8 ± 0.7 |
| 100 | 7.2 ± 0.6 |
This table shows the dose-dependent activation of CerS3 by a hypothetical activator, using C26-CoA as the substrate. Data are presented as mean ± SD.
Troubleshooting
-
Low or No Activity:
-
Ensure the enzyme source is active. Prepare fresh homogenates.
-
Verify the integrity and concentration of the C28-CoA substrate.
-
Optimize the protein concentration and incubation time.
-
-
High Background:
-
Include a no-enzyme control to assess non-enzymatic acylation.
-
Ensure complete removal of the aqueous phase during lipid extraction.
-
-
Poor Substrate Solubility:
-
Ensure proper preparation of the C28-CoA stock solution. Sonication may be required.
-
Confirm the presence of defatted BSA in the reaction mixture.
-
Conclusion
This document provides a comprehensive guide for performing an in vitro ceramide synthase activity assay using C28-CoA. The detailed protocol, along with the data presentation examples and troubleshooting tips, will be a valuable resource for researchers investigating the roles of ultra-long-chain ceramides in health and disease, and for those involved in the discovery and development of novel modulators of ceramide synthase activity.
References
- 1. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CERS3 ceramide synthase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for the Chemical Synthesis of (S)-3-Hydroxyoctacosanoyl-CoA as a Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxyoctacosanoyl-CoA is a long-chain acyl-coenzyme A thioester that plays a role in fatty acid metabolism. The availability of a highly purified standard of this compound is crucial for the accurate identification and quantification of this metabolite in biological samples. This is particularly relevant in the study of inborn errors of metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and in research focused on lipidomics and metabolic pathways.[1][2][3] These application notes provide a detailed protocol for the chemical and chemoenzymatic synthesis of this compound and its subsequent characterization for use as a standard.
Synthesis of (S)-3-Hydroxyoctacosanoic Acid
The synthesis of the (S)-3-hydroxy fatty acid precursor is a critical first step. Several synthetic strategies can be employed for the enantioselective preparation of 3-hydroxy fatty acids.[4] One effective method involves the asymmetric reduction of a β-keto ester.
Experimental Protocol: Asymmetric Synthesis of (S)-3-Hydroxyoctacosanoic Acid
Materials:
-
Ethyl 3-oxooctacosanoate
-
(R)-Alpine Borane® or other suitable chiral reducing agent
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Asymmetric Reduction: Dissolve ethyl 3-oxooctacosanoate in anhydrous THF under an inert atmosphere (e.g., argon). Cool the solution to -78 °C. Add a solution of (R)-Alpine Borane® in THF dropwise. Stir the reaction mixture at -78 °C for 4 hours.
-
Quenching: Quench the reaction by the slow addition of methanol at -78 °C. Allow the mixture to warm to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Saponification: Dissolve the resulting crude ethyl (S)-3-hydroxyoctacosanoate in a mixture of methanol and a 10% aqueous solution of KOH. Reflux the mixture for 2 hours.
-
Acidification and Extraction: Cool the reaction mixture and acidify to pH 2 with 1M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude (S)-3-hydroxyoctacosanoic acid by silica gel column chromatography using a hexane:ethyl acetate (B1210297) gradient.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess using chiral HPLC or by conversion to a diastereomeric derivative.
Chemoenzymatic Synthesis of this compound
The ligation of (S)-3-hydroxyoctacosanoic acid to coenzyme A can be achieved using an acyl-CoA synthetase.[5][6] This enzymatic approach offers high specificity and avoids the harsh conditions of purely chemical methods.[7]
Experimental Protocol: Acyl-CoA Synthetase-Mediated Ligation
Materials:
-
(S)-3-Hydroxyoctacosanoic acid
-
Coenzyme A trilithium salt hydrate
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, ATP, and BSA.
-
Substrate Addition: Add a solution of (S)-3-hydroxyoctacosanoic acid (dissolved in a minimal amount of a suitable organic solvent like DMSO, if necessary) and Coenzyme A to the reaction mixture.
-
Enzyme Initiation: Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37 °C for 2-4 hours with gentle agitation.
-
Reaction Termination and Purification: Terminate the reaction by adding an equal volume of acetonitrile. Centrifuge to pellet the precipitated protein. Purify the supernatant containing this compound using a C18 SPE cartridge.
-
Equilibrate the cartridge with acetonitrile and then with water containing 0.1% TFA.
-
Load the sample.
-
Wash with water containing 0.1% TFA to remove salts and unreacted CoA.
-
Elute the this compound with a solution of acetonitrile in water containing 0.1% TFA.
-
-
Lyophilization: Lyophilize the purified fraction to obtain this compound as a solid.
Quality Control and Characterization
The identity, purity, and concentration of the synthesized this compound standard must be rigorously determined.
Table 1: Analytical Methods for Characterization
| Parameter | Method | Expected Results |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement corresponding to the molecular formula of this compound. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern consistent with the structure, showing characteristic fragments of CoA and the acyl chain. | |
| Purity | High-Performance Liquid Chromatography (HPLC) with UV detection (260 nm) | A single major peak corresponding to the product. Purity is calculated from the peak area. |
| Concentration | Quantitative NMR (qNMR) or UV-Vis Spectrophotometry (using the molar extinction coefficient of the adenine (B156593) moiety of CoA at 260 nm) | Accurate determination of the concentration of the standard solution. |
| Chiral Purity | Chiral HPLC or LC-MS after derivatization | Confirmation of the (S)-enantiomer. |
Application as a Standard
The synthesized this compound can be used as an internal or external standard in various research applications.
Table 2: Applications of this compound Standard
| Application Area | Specific Use |
| Metabolomics and Lipidomics | Identification and quantification of this compound in biological samples (e.g., plasma, tissues) using LC-MS/MS. |
| Inborn Errors of Metabolism Research | Development of diagnostic methods for disorders of fatty acid oxidation, such as LCHAD deficiency, by accurately measuring the accumulation of specific long-chain 3-hydroxyacyl-CoAs.[2][3] |
| Enzyme Kinetics | A substrate for studying the activity and kinetics of enzymes involved in very-long-chain fatty acid metabolism.[8] |
| Drug Development | Screening for inhibitors or modulators of enzymes involved in fatty acid metabolic pathways. |
Visualizing the Workflow and Pathways
Synthesis Workflow
Caption: Workflow for the synthesis and quality control of this compound.
Role in Fatty Acid Beta-Oxidation
Caption: The role of (S)-3-Hydroxyacyl-CoA in the mitochondrial beta-oxidation pathway.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary management of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency (LCHADD). A case report and survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Very-Long-Chain Fatty Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. The quantitative analysis of VLCFAs is crucial in the diagnosis and monitoring of several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal biogenesis disorders like Zellweger syndrome.[1][2][3] In these conditions, impaired VLCFA metabolism in peroxisomes leads to their accumulation in plasma and tissues, serving as a key diagnostic biomarker.[4][5]
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of VLCFA derivatives.[3][6] Due to their low volatility, VLCFAs require a derivatization step, typically esterification to fatty acid methyl esters (FAMEs), to make them amenable for GC analysis.[7] This document provides detailed application notes and experimental protocols for the GC-MS analysis of VLCFA derivatives in plasma samples.
Quantitative Data Summary
The concentrations of specific VLCFAs and their ratios are critical for the diagnosis of peroxisomal disorders. The following tables summarize typical quantitative data for key VLCFAs in plasma from healthy individuals and patients with X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.
Table 1: Plasma VLCFA Concentrations in Healthy Controls and Patients with Peroxisomal Disorders
| Analyte | Healthy Controls (μmol/L) | X-ALD Males (μmol/L) | X-ALD Females (μmol/L) | Zellweger Syndrome (μmol/L) |
| C26:0 | 0.37 - 1.34 | 1.19 - 5.01 | 1.11 - 4.06 | 0.95 - 9.74 |
Data sourced from a study comparing C26:0-lysophosphatidylcholine and VLCFA analysis.[8]
Table 2: Diagnostic Ratios of VLCFAs in Plasma
| Ratio | Healthy Controls | Diagnostic Threshold for X-ALD | Diagnostic Threshold for Zellweger Syndrome |
| C26:0 / C22:0 | 0.008 - 0.01 | 0.05 - 0.10 | > 0.10 |
These ratios are crucial for improving the detection of X-linked adrenoleukodystrophy.[2][9]
Signaling Pathways and Experimental Workflows
VLCFA-Mediated Signaling Pathway
Elevated levels of saturated VLCFAs, such as C26:0, can activate stress-related signaling pathways. One such pathway is the c-Jun N-terminal kinase (JNK) pathway, which is implicated in inflammatory responses. This activation can be initiated through scavenger receptors like CD36, leading to downstream inflammatory effects. Furthermore, VLCFAs are essential precursors for the synthesis of ceramides (B1148491), which are critical bioactive lipids involved in a multitude of cellular processes, including apoptosis and inflammation.[10][11][12]
Experimental Workflow for VLCFA Analysis
The overall workflow for the GC-MS analysis of VLCFA derivatives involves sample preparation, including lipid extraction and derivatization, followed by instrumental analysis and data processing.
Experimental Protocols
Protocol 1: Plasma Sample Preparation and Lipid Extraction
This protocol details the initial steps of preparing a plasma sample for VLCFA analysis.
Materials:
-
Plasma sample
-
Internal standard solution (e.g., heptadecanoic acid, C17:0, and heptacosanoic acid, C27:0)[13]
-
Reagents for acid or base hydrolysis (e.g., methanolic HCl or KOH)
-
Hexane (B92381) (GC grade)
-
Screw-capped glass tubes with PTFE liner
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Pipette a known volume of plasma (e.g., 100-500 µL) into a screw-capped glass tube.[13][14]
-
Add a precise amount of the internal standard solution.
-
Perform acid or base hydrolysis to release fatty acids from their esterified forms. For acid hydrolysis, a common method involves heating with methanolic HCl.[15]
-
After cooling, add a suitable organic solvent like hexane for liquid-liquid extraction of the fatty acids.
-
Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer containing the fatty acids to a new clean tube.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of the extracted free fatty acids into their more volatile methyl esters. Acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a widely used and effective method.[7]
Materials:
-
Dried lipid extract from Protocol 1
-
14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol)
-
Saturated NaCl solution
-
Hexane (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
Water bath or heating block
-
GC vials
Procedure:
-
To the dried lipid extract, add 1-2 mL of 14% BF₃-Methanol reagent.[7]
-
Cap the tube tightly and vortex to dissolve the residue.
-
Incubate the mixture at 60-100°C for approximately 60 minutes in a water bath or heating block.[1]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge to ensure phase separation.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final dried hexane extract to a GC vial for analysis.
Protocol 3: GC-MS Analysis
This protocol provides typical parameters for the GC-MS analysis of VLCFA-FAMEs. These parameters may need to be optimized for your specific instrument and column.
Table 3: Recommended GC-MS Parameters for VLCFA-FAME Analysis
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Injector Temperature | 250-280°C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column | High-polarity capillary column (e.g., DB-23, SP-2560) |
| Oven Temperature Program | Initial: 60-100°C, hold for 1-2 minRamp 1: 10-15°C/min to 220-250°CRamp 2: 5-10°C/min to 260-280°C, hold for 5-10 min |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | Specific ions for each VLCFA-FAME and internal standard |
GC-MS with a DB-23 capillary column is recommended for VLCFA analysis, with an initial oven temperature of 60°C held for 2 minutes, followed by ramping to 220°C.[16]
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks corresponding to the FAMEs of C22:0, C24:0, C26:0, and the internal standards based on their retention times and characteristic mass fragments in SIM mode.
-
Quantification: Calculate the concentration of each VLCFA using the peak area ratios of the analyte to the internal standard and a calibration curve.
-
Ratio Calculation: Determine the diagnostic ratios, C24:0/C22:0 and C26:0/C22:0, which are critical for the diagnosis of X-ALD and other peroxisomal disorders.[14]
-
Interpretation: Compare the obtained concentrations and ratios with established reference ranges to aid in the diagnosis or monitoring of the patient's condition. Elevated levels of C26:0 and increased C26:0/C22:0 and C24:0/C22:0 ratios are indicative of a peroxisomal disorder.[4][10]
References
- 1. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. mdpi.com [mdpi.com]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Depletion of ceramides with very long chain fatty acids causes defective skin permeability barrier function, and neonatal lethality in ELOVL4 deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 10. researchgate.net [researchgate.net]
- 11. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capillary gas-liquid chromatographic-mass spectrometric measurement of very long chain (C22 to C26) fatty acids in microliter samples of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Measuring Ceramide Synthase Specificity using Fluorescent Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescent assays for the determination of ceramide synthase (CerS) specificity. The protocols detailed below offer robust methods for characterizing the activity and substrate preference of the six mammalian ceramide synthases (CERS1-6), crucial enzymes in sphingolipid metabolism.[1][2][3][4] These assays are instrumental in basic research to understand the distinct roles of different ceramide species and in drug development for screening potential inhibitors or modulators of CERS enzymes.
The primary method involves the use of a fluorescently labeled sphingoid base, typically NBD-sphinganine, and a specific fatty acyl-CoA. The enzymatic reaction produces a fluorescent ceramide analog, which can be separated from the unreacted substrate and quantified.[1][3][5] Variations of this assay utilizing Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Solid-Phase Extraction (SPE) for product separation are described herein.[2][6][7]
Introduction to Ceramide Synthases and Their Specificity
Ceramides (B1148491) are central molecules in sphingolipid metabolism, playing key roles in cellular signaling, including apoptosis, cell proliferation, and differentiation.[3][8] In mammals, ceramides are synthesized by a family of six ceramide synthases (CERS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[1][3][9] This specificity is critical as the acyl chain length of ceramide dictates its biophysical properties and biological functions.[1] For instance, C16 ceramide is implicated in obesity and insulin (B600854) resistance, while very-long-chain ceramides produced by CERS2 are essential for myelin formation.[1][9]
Table 1: Fatty Acyl-CoA Specificity of Mammalian Ceramide Synthases [10][11][12][13][14]
| Ceramide Synthase | Primary Fatty Acyl-CoA Substrates | Main Tissue Expression | Associated Functions/Pathologies |
| CERS1 | C18:0 (Stearoyl-CoA) | Muscle, Brain | Pro-apoptotic signaling |
| CERS2 | C20:0, C22:0, C24:0, C24:1 (Very-long-chain) | Liver, Kidney, Small Intestine, Heart | Myelin maintenance, pro-survival signaling |
| CERS3 | C22:0, C24:0, C26:0 and longer (Ultra-long-chain) | Skin, Testis | Skin barrier function |
| CERS4 | C18:0, C20:0, C22:0 | Ubiquitous | T-cell function, inflammation |
| CERS5 | C16:0 (Palmitoyl-CoA) | Adipose tissue, Lung, Spleen | Pro-apoptotic signaling, insulin resistance |
| CERS6 | C14:0, C16:0 | Adipose tissue, Kidney | Pro-inflammatory signaling, obesity |
Ceramide Synthesis Pathway
The de novo synthesis of ceramides occurs in the endoplasmic reticulum. The pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine (B43673). A ceramide synthase then acylates sphinganine to produce dihydroceramide, which is subsequently desaturated to form ceramide.[1][8][15]
Principle of the Fluorescent Assay
The fluorescent assay for ceramide synthase activity utilizes a fluorescently labeled sphingoid base, NBD-sphinganine, as a substrate. In the presence of a specific fatty acyl-CoA and a source of ceramide synthase (e.g., cell or tissue homogenates, microsomes, or recombinant enzyme), the enzyme catalyzes the formation of NBD-dihydroceramide. The fluorescent product is then separated from the unreacted NBD-sphinganine and quantified. By varying the fatty acyl-CoA provided in the reaction, the specificity of the ceramide synthase isoform(s) present in the sample can be determined.
References
- 1. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorescent Assays for Ceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ptools.citrusgenomedb.org [ptools.citrusgenomedb.org]
- 13. Inactivation of Ceramide Synthase 6 in Mice Results in an Altered Sphingolipid Metabolism and Behavioral Abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Analysis of Very-Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) for lipidomics analysis. The accurate quantification of these critical metabolic intermediates is essential for understanding their role in various physiological and pathological conditions, including genetic disorders like X-linked adrenoleukodystrophy (X-ALD), and for the development of novel therapeutics.
VLCFA-CoAs, acyl-CoAs with a fatty acid chain of 22 carbons or more, are key players in lipid metabolism. They are involved in fatty acid elongation, beta-oxidation within peroxisomes, and the synthesis of complex lipids such as sphingolipids. Due to their low abundance and amphiphilic nature, the extraction and analysis of VLCFA-CoAs from biological matrices present unique challenges. The protocols outlined below are designed to ensure high recovery and reproducibility for their subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The efficiency of VLCFA-CoA recovery is highly dependent on the chosen extraction and purification methodology. The following table summarizes representative quantitative data on the recovery of various acyl-CoA species, providing a benchmark for the expected performance of the described protocols.
| Acyl-CoA Species | Chain Length | Sample Type | Extraction Method | SPE Sorbent | Average Recovery (%) | Reference |
| Palmitoyl-CoA | Long (C16:0) | Rat Tissue | Acetonitrile/Isopropanol/Buffer | Oligonucleotide | 70-80% | [1] |
| Acetyl-CoA | Short (C2) | Rat Liver | Acetonitrile/Isopropanol/Buffer | 2-(2-pyridyl)ethyl | 93-104% (extraction), 83-90% (SPE) | [2][3] |
| Malonyl-CoA | Short (C3) | Rat Liver | Acetonitrile/Isopropanol/Buffer | 2-(2-pyridyl)ethyl | 93-104% (extraction), 83-90% (SPE) | [2][3] |
| Octanoyl-CoA | Medium (C8) | Rat Liver | Acetonitrile/Isopropanol/Buffer | 2-(2-pyridyl)ethyl | 93-104% (extraction), 83-90% (SPE) | [2][3] |
| Oleoyl-CoA | Long (C18:1) | Rat Liver | Acetonitrile/Isopropanol/Buffer | 2-(2-pyridyl)ethyl | 93-104% (extraction), 83-90% (SPE) | [2][3] |
| Arachidonyl-CoA | Long (C20:4) | Rat Liver | Acetonitrile/Isopropanol/Buffer | 2-(2-pyridyl)ethyl | 93-104% (extraction), 83-90% (SPE) | [2][3] |
| Various Long-Chain FA-CoAs | Long (C16-C18) | Mammalian Tissue | Organic Solvent | Not specified | 60-140% | [4] |
Experimental Workflow
The overall experimental workflow for the sample preparation of VLCFA-CoAs for lipidomics analysis is depicted below. This process involves sample homogenization, extraction of acyl-CoAs, purification via solid-phase extraction (SPE), and finally, analysis by LC-MS/MS.
Caption: Experimental workflow for VLCFA-CoA sample preparation.
Detailed Experimental Protocols
The following protocols are compilations and adaptations of established methods for the extraction and purification of a broad range of acyl-CoAs, with special considerations for VLCFA-CoAs, from tissue samples.[1][2][3]
Protocol 1: Acyl-CoA Extraction from Tissues
Materials:
-
Fresh or frozen tissue samples (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent 1: 2-Propanol
-
Extraction Solvent 2: Acetonitrile (ACN)
-
Internal Standard: Heptadecanoyl-CoA (C17:0) or other odd-chain acyl-CoA
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol to the homogenate and homogenize again.[1]
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[1]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the acyl-CoAs, for solid-phase extraction.
Protocol 2: Solid-Phase Extraction (SPE) of Acyl-CoAs
Materials:
-
Acyl-CoA extract from Protocol 1
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution Solvent (e.g., Water/Methanol mixture)
Procedure:
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it. This step protonates the pyridyl group, enabling it to function as an anion exchanger.[2]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[2]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[2]
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried acyl-CoAs in a suitable solvent and volume for your downstream LC-MS/MS analysis.
Metabolic Pathway of Very-Long-Chain Fatty Acyl-CoAs
VLCFA-CoAs are synthesized in the endoplasmic reticulum and are subsequently metabolized primarily through peroxisomal β-oxidation. Dysregulation of these pathways can lead to the accumulation of VLCFAs, which is a hallmark of several peroxisomal disorders.
Caption: VLCFA-CoA metabolic pathway.
Concluding Remarks
The protocols and information provided herein offer a robust framework for the sample preparation and subsequent lipidomics analysis of VLCFA-CoAs. Adherence to these methodologies will facilitate the acquisition of high-quality, reproducible data, which is paramount for advancing our understanding of the roles of these important lipids in health and disease and for the development of targeted therapeutic interventions. The amphiphilic nature of VLCFA-CoAs makes them prone to loss during sample preparation; therefore, careful execution of each step is critical for accurate quantification. The use of appropriate internal standards is also essential to correct for any variability during the extraction and analysis process.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Acyl-CoA Analysis: A Detailed Guide to Using Stable Isotope-Labeled Internal Standards
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism and its dysregulation in various diseases. Acyl-CoAs are central players in numerous metabolic and signaling pathways, including fatty acid metabolism, the Krebs cycle, and post-translational protein modifications. Their inherent instability and wide dynamic range in biological matrices present significant analytical challenges. The use of stable isotope-labeled internal standards (SIL-IS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for robust and reliable acyl-CoA analysis. This document provides detailed application notes and protocols for the generation and use of SIL-IS for comprehensive acyl-CoA profiling.
Introduction to Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)
The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) methodology is a powerful technique for the biosynthetic generation of a library of stable isotope-labeled acyl-CoA internal standards.[1][2] This approach leverages the inability of mammalian and insect cells to synthesize pantothenate (Vitamin B5), an essential precursor for Coenzyme A biosynthesis.[1] By replacing standard pantothenate in the cell culture medium with a heavy isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate, cells will incorporate the heavy label into their entire acyl-CoA pool.[1][2] This creates a suite of internal standards that are chemically identical to their endogenous counterparts, differing only in mass. This allows for accurate correction for matrix effects, extraction inefficiencies, and instrument variability, leading to highly precise and accurate quantification.
Quantitative Data Presentation
The following tables summarize the concentrations of various acyl-CoA species determined in different mammalian cell lines and tissues using stable isotope dilution LC-MS/MS methods. These values provide a comparative overview of acyl-CoA pool sizes and can serve as a reference for experimental design and data interpretation.
Table 1: Acyl-CoA Concentrations in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/10⁶ cells) | RAW264.7 (pmol/10⁶ cells) |
| Acetyl-CoA | 10.64 | 80.4 ± 6.1 | 12.0 ± 1.0 |
| Propionyl-CoA | 3.53 | - | - |
| Butyryl-CoA | 1.01 | - | - |
| Valeryl-CoA | 1.12 | - | - |
| Crotonoyl-CoA | 0.03 | - | - |
| HMG-CoA | 0.97 | - | - |
| Succinyl-CoA | 25.47 | - | - |
| Glutaryl-CoA | 0.65 | - | - |
| C14:0-CoA (Myristoyl-CoA) | - | ~5.6 | ~2.4 |
| C16:0-CoA (Palmitoyl-CoA) | - | ~12.9 | ~4.8 |
| C18:0-CoA (Stearoyl-CoA) | - | ~8.1 | ~1.2 |
| C18:1-CoA (Oleoyl-CoA) | - | ~14.5 | ~1.8 |
Data compiled from multiple sources.[3][4] Note that culture conditions and cell states can significantly influence acyl-CoA levels.
Table 2: Acyl-CoA Concentrations in Rodent Tissues
| Acyl-CoA Species | Rat Liver (nmol/g wet weight) | Hamster Heart (nmol/g wet weight) |
| Total Long-Chain Acyl-CoA | 83 ± 11 | 61 ± 9 |
| Acetyl-CoA | ~0.100–0.350 nmol/mg protein | - |
| Coenzyme A (Free) | ~0.063–0.307 nmol/mg protein | - |
Data compiled from multiple sources.[5][6] Concentrations can vary based on the physiological state of the animal.
Experimental Protocols
Protocol for Generating Stable Isotope-Labeled Internal Standards (SILEC)
This protocol details the step-by-step procedure for generating a comprehensive suite of heavy-labeled acyl-CoA internal standards using the SILEC method in mammalian cell culture.
Materials:
-
Mammalian cell line (e.g., Hepa 1c1c7)[1]
-
Custom pantothenate-free cell culture medium (e.g., RPMI 1640)
-
[¹³C₃¹⁵N₁]-Calcium Pantothenate
-
Charcoal-stripped fetal bovine serum (csFBS)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Culture Preparation: Culture the chosen mammalian cell line in standard medium until confluent.
-
Adaptation to SILEC Medium: Passage the cells into the custom pantothenate-free medium supplemented with 10% csFBS and 2 mg/L [¹³C₃¹⁵N₁]-calcium pantothenate.
-
Serial Passaging: Continue to passage the cells in the SILEC medium for at least three to five passages to ensure near-complete (>99%) incorporation of the heavy-labeled pantothenate into the CoA pool.[1]
-
Expansion and "Ultra-Labeling": Expand the labeled cells to the desired number. For the final 24 hours before harvesting, culture the cells in SILEC medium without serum ("ultra-labeling") to maximize the acyl-CoA pool labeling.[7]
-
Harvesting: Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet with ice-cold PBS.
-
Extraction of SILEC Standards: Extract the acyl-CoAs from the labeled cell pellet using the protocol described in Section 3.2. This extract will serve as the stable isotope-labeled internal standard mixture.
Protocol for Acyl-CoA Extraction from Cells and Tissues
This protocol provides a generalized method for the extraction of a broad range of acyl-CoAs from cultured cells and tissues, suitable for subsequent LC-MS/MS analysis.
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or Acetonitrile/Isopropanol/Water (3:1:1 v/v/v)
-
SILEC internal standard mixture (from Protocol 3.1)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (B129727) with 25 mM ammonium (B1175870) acetate (B1210297)
-
5% (w/v) 5-Sulfosalicylic acid (SSA)
Procedure:
-
Sample Collection and Quenching:
-
Adherent Cells: Aspirate the culture medium, wash the cells with ice-cold PBS, and immediately add 1 mL of ice-cold 10% TCA to the plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in 1 mL of ice-cold 10% TCA.
-
Tissues: Flash-freeze the tissue in liquid nitrogen immediately after collection. Grind the frozen tissue to a fine powder using a mortar and pestle cooled with liquid nitrogen. Homogenize the powdered tissue in an appropriate volume of ice-cold extraction solvent (e.g., Acetonitrile/Isopropanol/Water).[6]
-
-
Internal Standard Spiking: Add a known amount of the SILEC internal standard mixture to the cell lysate or tissue homogenate.
-
Sonication and Protein Precipitation: Sonicate the samples on ice to ensure complete cell lysis. Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.[8]
-
-
Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of 5% SSA for LC-MS/MS analysis.[8]
Protocol for LC-MS/MS Analysis of Acyl-CoAs
This protocol outlines a general LC-MS/MS method for the separation and quantification of a broad range of acyl-CoAs.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: 5 mM ammonium acetate in 95:5 acetonitrile/water.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for each acyl-CoA is its [M+H]⁺ ion. A characteristic product ion is generated from the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[9] For example, the transition for acetyl-CoA (m/z 810.1) would be 810.1 -> 303.1. The corresponding heavy-labeled internal standard will have a mass shift in both the precursor and product ions.
-
Collision Energy and other MS parameters: These should be optimized for each specific acyl-CoA and instrument.
Visualization of Key Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for acyl-CoA analysis using stable isotope-labeled internal standards.
Signaling Pathways Involving Acyl-CoAs
Acyl-CoAs are not just metabolic intermediates; they are also critical signaling molecules that regulate various cellular processes.
Long-chain fatty acyl-CoAs can modulate insulin (B600854) signaling. An excess accumulation of intracellular long-chain fatty acyl-CoAs can lead to the activation of Protein Kinase C (PKC), which in turn can inhibit downstream insulin signaling, contributing to insulin resistance.[10]
Acetyl-CoA is the sole donor of acetyl groups for histone acetylation, a key epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) catalyze the transfer of the acetyl group from acetyl-CoA to lysine (B10760008) residues on histone tails, leading to a more open chromatin structure and increased transcription.[11][12]
Fatty acids and their corresponding acyl-CoAs are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and energy homeostasis.[7][13]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes of Coenzyme A and Acetyl-Coenzyme A Concentrations in Rats after a Single-Dose Intraperitoneal Injection of Hepatotoxic Thioacetamide Are Not Consistent with Rapid Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Linking metabolism and histone acetylation dynamics by integrated metabolic flux analysis of Acetyl-CoA and histone acetylation sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
Revolutionizing Drug Discovery: High-Resolution Mass Spectrometry for In-Depth Profiling of Complex Lipid Mixtures
In the landscape of modern biomedical research and pharmaceutical development, the intricate roles of lipids in cellular processes are becoming increasingly apparent. Lipids are not merely structural components of membranes but also critical signaling molecules and biomarkers for a multitude of diseases. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical platform for comprehensive lipid profiling, offering unparalleled sensitivity and specificity. This application note provides detailed protocols for the analysis of complex lipid mixtures, from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals.
The chemical diversity of lipids presents a significant analytical challenge. High-resolution mass spectrometry addresses this by providing accurate mass measurements, enabling the differentiation of isobaric and isomeric lipid species that would be indistinguishable with lower-resolution instruments.[1][2] This capability is crucial for elucidating the subtle changes in the lipidome associated with disease states or in response to therapeutic interventions.[3][4][5]
Application in Drug Development
Lipidomics, the large-scale study of lipids, offers significant insights throughout the drug discovery and development pipeline:
-
Target Identification and Validation: Identifying lipid-modifying enzymes or receptors that play a causal role in disease.
-
Biomarker Discovery: Pinpointing lipid species that can serve as indicators of disease presence, progression, or response to treatment.[3][4]
-
Mechanism of Action Studies: Understanding how a drug candidate modulates lipid metabolism and signaling pathways to exert its therapeutic effect.[4]
-
Toxicity Assessment: Evaluating off-target effects of drug candidates on lipid profiles to identify potential safety concerns.
Experimental Workflow Overview
A typical lipidomics workflow using LC-HRMS involves several key stages, from initial sample handling to final data interpretation.
Caption: A generalized workflow for lipidomics analysis.
Protocol 1: Lipid Extraction from Biological Matrices
This protocol describes a modified Bligh and Dyer method, a widely used technique for extracting a broad range of lipids from complex biological samples.[6]
Materials:
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Homogenization: For tissue samples, weigh approximately 50 mg of frozen tissue and homogenize in a mixture of chloroform and methanol (1:2, v/v).[7] For plasma or cell pellets, use an appropriate volume (e.g., 100 µL of plasma or 1x10^6 cells).
-
Solvent Addition: To the homogenized sample, add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing. Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.[6]
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Re-extraction (Optional but Recommended): Add an additional volume of chloroform to the remaining aqueous and protein layers, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).[8]
| Parameter | Value | Notes |
| Sample Type | Plasma | |
| Sample Volume | 100 µL | |
| Extraction Solvent 1 | Chloroform:Methanol (1:2) | 600 µL |
| Extraction Solvent 2 | Chloroform | 200 µL |
| Aqueous Phase | Deionized Water | 200 µL |
| Centrifugation Speed | 3,000 x g | |
| Centrifugation Time | 10 minutes | |
| Centrifugation Temp. | 4°C | |
| Reconstitution Volume | 100 µL |
Table 1: Example parameters for lipid extraction from plasma.
Protocol 2: Untargeted Lipid Profiling using UHPLC-HRMS
This protocol outlines a general method for the separation and detection of a wide range of lipid classes using ultra-high-performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer.
Instrumentation:
-
UHPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source
Mobile Phases:
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
UHPLC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 32 |
| 1.5 | 45 |
| 5.0 | 52 |
| 8.0 | 58 |
| 11.0 | 66 |
| 14.0 | 70 |
| 18.0 | 75 |
| 21.0 | 97 |
| 25.0 | 97 |
| 25.1 | 32 |
| 30.0 | 32 |
Table 2: Example UHPLC gradient for lipid separation.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive and Negative ESI (separate runs)
-
Mass Range: m/z 150-1500
-
Resolution: 70,000 at m/z 200
-
Data Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
Data Analysis and Visualization
The analysis of high-resolution lipidomics data is a multi-step process that involves peak detection, lipid identification, and statistical analysis.
Caption: A detailed workflow for lipidomics data analysis.
Lipid identification is achieved by matching the accurate mass and retention time of detected features against lipid databases such as LIPID MAPS.[9][10] Tandem mass spectrometry (MS/MS) is then used to confirm the identity of lipids by analyzing their fragmentation patterns.[9]
Application Example: Phosphoinositide Signaling Pathway
Phosphoinositides are a class of lipids that play crucial roles in cellular signaling. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.[11] HRMS-based lipidomics can be used to quantify changes in the levels of different phosphoinositide species in response to drug treatment.
Caption: The phosphoinositide signaling cascade.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the comprehensive analysis of complex lipid mixtures. The detailed protocols and workflows presented here provide a robust framework for researchers and drug development professionals to leverage the power of lipidomics. By providing detailed insights into the lipidome, HRMS accelerates the identification of novel drug targets, the discovery of predictive biomarkers, and a deeper understanding of drug mechanisms of action, ultimately contributing to the development of safer and more effective therapies.
References
- 1. Shotgun Lipidomics on High Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomics: Techniques, applications, and outcomes related to biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Lipidomics in Pharmaceutical Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Metabolomics and lipidomics strategies in modern drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 7. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 9. Comprehensive Analysis of Lipidomics Using Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. LIPID MAPS [lipidmaps.org]
- 11. Lipidomic analysis of signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Lipidomics: A Robust LC/MS/MS Protocol for Precise Quantification of Long-Chain Acyl-CoAs
For Immediate Release – In a significant advancement for lipidomic research, drug development, and the study of metabolic diseases, a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC/MS/MS) procedure has been developed for the highly sensitive and accurate quantitative determination of long-chain acyl-CoA thioesters (LCACoAs). This application note provides a detailed protocol, from sample preparation to data analysis, designed to be readily implemented by researchers and scientists.
Long-chain acyl-CoAs are pivotal intermediates in fatty acid metabolism and are increasingly recognized for their role as signaling molecules in various cellular processes, including insulin (B600854) signaling and gene regulation.[1][2][3] Dysregulation of LCACoA metabolism has been implicated in numerous diseases, such as type 2 diabetes, fatty liver disease, and cardiovascular disorders.[3][4] Consequently, the ability to accurately measure the levels of individual LCACoA species is crucial for understanding disease pathogenesis and for the development of novel therapeutic interventions.
This validated LC/MS/MS method offers superior sensitivity and specificity compared to previous analytical techniques, enabling the precise quantification of a wide range of LCACoAs in complex biological matrices. The protocol has been optimized to ensure high recovery, excellent linearity, and low limits of detection and quantification, making it suitable for a variety of research and drug development applications.
Data Presentation
The following tables summarize the quantitative performance of this LC/MS/MS method for a selection of key long-chain acyl-CoAs.
Table 1: Mass Spectrometry Parameters for LCACoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristoyl-CoA (C14:0) | 978.6 | 471.3 | 30 |
| Palmitoyl-CoA (C16:0) | 1006.6 | 499.3 | 30 |
| Palmitoleoyl-CoA (C16:1) | 1004.6 | 497.2 | 30 |
| Heptadecanoyl-CoA (C17:0) | 1020.6 | 513.3 | 30 |
| Stearoyl-CoA (C18:0) | 1034.6 | 527.3 | 30 |
| Oleoyl-CoA (C18:1) | 1032.6 | 525.5 | 30 |
| Linoleoyl-CoA (C18:2) | 1030.6 | 523.1 | 30 |
| Arachidonoyl-CoA (C20:4) | 1052.6 | 545.3 | 30 |
Note: Precursor ions are monitored as [M+2+H]⁺ for enhanced sensitivity. Data compiled from multiple sources.[5]
Table 2: Method Validation Data for LCACoA Quantification
| Compound | Linearity (R²) | Inter-run Precision (%RSD) | Intra-run Precision (%RSD) | Accuracy (%) |
| Palmitoyl-CoA (C16:0) | >0.99 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Palmitoleoyl-CoA (C16:1) | >0.99 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Stearoyl-CoA (C18:0) | >0.99 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Oleoyl-CoA (C18:1) | >0.99 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
| Linoleoyl-CoA (C18:2) | >0.99 | 2.6 - 12.2 | 1.2 - 4.4 | 94.8 - 110.8 |
Data is representative of the method's performance and was compiled from a study by Magnes et al. (2005).[4]
Experimental Protocols
This section provides a detailed methodology for the quantitative determination of LCACoAs in biological samples.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of LCACoAs from biological matrices such as tissue homogenates or cell lysates.
Materials:
-
C18 SPE Cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) Hydroxide
-
Internal Standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the acidified sample (pH ~3) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove polar impurities.
-
Elution: Elute the LCACoAs from the cartridge with 3 mL of a 1:1 mixture of 50 mM ammonium formate (B1220265) (pH 6.3) and methanol, followed by 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol, and finally 3 mL of methanol.
-
Drying: Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC/MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C8 or C18 analytical column (e.g., 2.1 x 150 mm, 1.7 µm).
Mobile Phases:
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 2.8 | 45 |
| 3.0 | 25 |
| 4.0 | 65 |
| 4.5 | 20 |
| 5.0 | 20 |
Flow Rate: 0.4 mL/min Column Temperature: 40 °C Injection Volume: 5-10 µL
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive Electrospray Ionization (ESI+)
Detection Mode: Multiple Reaction Monitoring (MRM)
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 500 °C
-
Collision Gas: Argon
-
Neutral Loss Scan: A neutral loss scan of 507 Da can be utilized for the identification of a broad range of LCACoAs.[4]
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involving long-chain acyl-CoAs.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Long-Chain Acyl-CoA Concentrations in Adipose Tissue: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-CoAs (LCACoAs) are pivotal intermediates in lipid metabolism, acting as substrates for beta-oxidation, triglyceride and phospholipid synthesis, and as signaling molecules. Their concentrations in adipose tissue are tightly regulated and reflect the metabolic state of the tissue. Dysregulation of LCACoA pools has been implicated in various metabolic disorders, including obesity and type 2 diabetes. Accurate measurement of LCACoA concentrations in adipose tissue is therefore crucial for understanding lipid metabolism and for the development of therapeutic agents targeting metabolic diseases. This document provides detailed protocols for the extraction and quantification of LCACoAs from adipose tissue, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Core Principles
The measurement of LCACoAs in adipose tissue involves three key steps:
-
Tissue Homogenization and Extraction: Rapid inactivation of enzymatic activity and efficient extraction of LCACoAs from the complex lipid-rich matrix of adipose tissue.
-
Purification: Removal of interfering substances such as phospholipids (B1166683) and other lipids that can suppress ionization in the mass spectrometer.
-
Quantification: Sensitive and specific detection and quantification of individual LCACoA species using LC-MS/MS.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction and LC-MS/MS Analysis
This protocol is a widely used method for the analysis of LCACoAs in various tissues, including adipose tissue.[1][2]
Materials:
-
Adipose tissue (fresh or frozen at -80°C)
-
Phosphate buffer (100 mM KH2PO4, pH 7.2)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another odd-chain acyl-CoA not naturally abundant in the tissue.
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-50 mg of frozen adipose tissue.
-
On dry ice, quickly mince the tissue.
-
To prevent enzymatic degradation, all subsequent steps should be performed on ice or at 4°C.
-
-
Homogenization and Extraction:
-
Add the minced tissue to a pre-chilled tube containing 1 mL of ice-cold 100 mM KH2PO4 buffer.
-
Add a known amount of internal standard (e.g., 10 µL of 10 µM C17:0-CoA).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Add 2 mL of isopropanol and vortex thoroughly.
-
Add 2 mL of acetonitrile and vortex again.
-
Add 0.25 mL of saturated ammonium sulfate and vortex for 5 minutes.[3]
-
-
Phase Separation:
-
Centrifuge the homogenate at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.
-
-
Purification (Optional but Recommended):
-
The collected supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove remaining interfering lipids.
-
-
LC-MS/MS Analysis:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent, such as 50% methanol (B129727) in water with 0.1% ammonium hydroxide.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% ammonium hydroxide.
-
Gradient: A linear gradient from 10% to 90% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for each LCACoA and the internal standard. Common transitions involve the neutral loss of the phosphopantetheine group (m/z 507).[2]
-
-
Data Analysis:
-
Quantify the peak area for each LCACoA species and the internal standard.
-
Calculate the concentration of each LCACoA by normalizing its peak area to the peak area of the internal standard and comparing it to a standard curve generated with known amounts of acyl-CoA standards.
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Method for Long-Chain Acyl-CoA Quantification in Adipose Tissue
| Parameter | Value | Reference |
| Tissue Amount | 10-50 mg | [1] |
| Recovery | 60-140% (analyte and tissue dependent) | [1] |
| Linear Range | 0.1-500 ng/mL | [1] |
| Accuracy | 85-120% | [1] |
| Inter-run Precision | 2.6-12.2% | [2] |
| Intra-run Precision | 1.2-4.4% | [2] |
Table 2: Typical Concentrations of Major Long-Chain Acyl-CoA Species in Rat Adipose Tissue
| Acyl-CoA Species | Concentration (nmol/g wet weight) | Reference |
| Palmitoyl-CoA (16:0) | ~0.2 - 0.5 | [4] |
| Stearoyl-CoA (18:0) | ~0.1 - 0.3 | [4] |
| Oleoyl-CoA (18:1) | ~0.3 - 0.8 | [4] |
| Linoleoyl-CoA (18:2) | ~0.1 - 0.4 | [4] |
| Total LCACoA | 0.4 - 0.9 | [4][5] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Long-Chain Acyl-CoA Extraction and Analysis.
Caption: Central Role of Long-Chain Acyl-CoAs in Adipose Tissue Metabolism.
Troubleshooting and Considerations
-
Low Recovery: Ensure rapid tissue processing on ice to minimize enzymatic degradation. Optimize homogenization to ensure complete cell lysis. The addition of an acyl-CoA binding protein to the extraction buffer has been shown to improve recovery.[6]
-
Matrix Effects: Adipose tissue is rich in lipids that can cause ion suppression in the mass spectrometer. If significant matrix effects are observed, further sample purification using solid-phase extraction is recommended.
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to hydrolysis. Samples should be processed quickly and stored at -80°C. Reconstituted samples should be analyzed promptly.
-
Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, an odd-chain acyl-CoA that is not endogenously present in the sample is a suitable alternative.
Conclusion
The accurate quantification of long-chain acyl-CoA concentrations in adipose tissue is essential for advancing our understanding of metabolic diseases. The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust approach for this purpose. Careful attention to sample handling and preparation is critical to ensure high-quality, reproducible data. This protocol, along with the provided data and visualizations, serves as a valuable resource for researchers in both academic and industrial settings.
References
- 1. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Sensitivity in VLCFA Detection by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low sensitivity in the detection of very-long-chain fatty acids (VLCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low sensitivity in VLCFA analysis by GC-MS?
Low sensitivity in VLCFA analysis can stem from several factors throughout the analytical workflow. The most common issues include:
-
Low Abundance of VLCFAs: VLCFAs are often present in very small amounts in biological samples, making detection challenging without highly sensitive instrumentation and optimized methods.[1]
-
Inefficient Extraction: Poor recovery of VLCFAs from the sample matrix (e.g., plasma, tissues) during the extraction phase can significantly reduce the amount of analyte available for detection.
-
Incomplete or Ineffective Derivatization: The analysis of fatty acids by GC is complicated by their polarity and low volatility.[2] Failure to efficiently convert polar VLCFAs into more volatile, non-polar derivatives (e.g., fatty acid methyl esters - FAMEs) will result in poor chromatographic performance and low signal intensity.[2]
-
Sample Degradation: Improper sample handling and storage, such as storing samples at incorrect temperatures or for extended periods, can lead to the degradation of VLCFAs.[3]
-
GC-MS System Issues: A variety of instrumental factors can contribute to low sensitivity, including leaks in the system, a contaminated ion source, incorrect column installation, or suboptimal GC and MS parameters.[4][5][6]
-
Matrix Effects: Co-eluting lipids or other compounds from the sample matrix can interfere with the ionization of the target VLCFAs, suppressing their signal in the mass spectrometer.[3]
Q2: How critical is derivatization for VLCFA analysis, and which method is best for enhancing sensitivity?
Derivatization is a critical step for the successful analysis of VLCFAs by GC-MS.[2] It converts the polar carboxylic acid group into a less polar and more volatile ester, improving chromatographic peak shape and thermal stability.[2]
Two common and effective derivatization methods are:
-
Esterification to form Fatty Acid Methyl Esters (FAMEs): This is a widely used method, often employing a catalyst like Boron Trifluoride (BF₃) in methanol. It is a robust technique that yields clean mass spectra under Electron Ionization (EI).[7]
-
Silylation to form Trimethylsilyl (TMS) Esters: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are used for this purpose. Silylation is also a common method for derivatizing acidic protons.[7]
For enhancing sensitivity, especially when using negative chemical ionization (NCI), derivatizing agents containing halogens can be used to increase electron affinity and significantly improve detection limits.[2]
Q3: My signal-to-noise ratio is poor. What are the first things I should check?
A poor signal-to-noise ratio can be caused by either low signal (see Q1) or high noise. To address high noise, consider the following:
-
Carrier Gas Purity: Impurities in the carrier gas can cause a high baseline. Ensure high-purity gas is used and that high-capacity oxygen and hydrocarbon traps are installed on the carrier gas line.[4]
-
Column Bleed: At high temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and characteristic ions in the mass spectrum (e.g., m/z 207, 281 for siloxanes). Use low-bleed "MS-grade" columns and ensure they are properly conditioned before use.[4]
-
Contamination: Contamination in the inlet liner, column, or ion source can lead to high background noise. Regular maintenance and cleaning are essential.[5]
-
System Leaks: Small leaks in the system can introduce air (oxygen and nitrogen), leading to increased noise and reduced sensitivity. A leak check should be a routine part of troubleshooting.[6]
Q4: Can switching to Selected Ion Monitoring (SIM) mode improve my sensitivity?
Yes, absolutely. Selected Ion Monitoring (SIM) is a data acquisition mode that significantly enhances sensitivity compared to full scan mode. In full scan mode, the mass spectrometer scans across a wide mass range, spending only a short time detecting any single ion. In SIM mode, the instrument is programmed to detect only a few specific, characteristic ions of the target analytes.[4] This allows for a longer dwell time on each target ion, dramatically increasing the signal-to-noise ratio and lowering the limits of detection (LOD).[4][8]
Troubleshooting Guide for Low Sensitivity
If you are experiencing a loss of sensitivity, a systematic approach is the best way to identify and resolve the issue. The following guide and workflow diagram will help you diagnose the problem.
Initial Checks (Before Modifying the Instrument)
-
Verify Method Parameters: Double-check that the correct GC-MS method has been loaded. Ensure parameters like split ratio, inlet temperature, and oven program are correct.[5][9]
-
Check Sample and Standards: Confirm that the sample and standards have been prepared correctly and have not degraded. If possible, inject a freshly prepared, known-concentration standard to verify instrument performance.[9]
-
Inspect the Syringe: For autosampler injections, ensure the syringe is functioning correctly, is drawing the correct volume, and is not clogged or leaking.[6][9]
Systematic Troubleshooting Workflow
The diagram below outlines a logical flow for troubleshooting sensitivity issues, starting from the sample injection pathway and moving through to the detector.
Caption: Troubleshooting workflow for low GC-MS sensitivity.
Experimental Protocols
Providing robust and detailed protocols is key to achieving reproducible and sensitive results.
Protocol 1: VLCFA Extraction and Hydrolysis from Plasma
This protocol is adapted from established methods for clinical diagnostics.[10][11]
-
Sample Preparation:
-
To a 1.5 mL glass vial, add 100 µL of plasma.
-
Add an appropriate deuterated internal standard to compensate for analyte loss during sample preparation and analysis.[2]
-
-
Hydrolysis:
-
Acidification & Extraction:
-
Cool the sample to room temperature.
-
Acidify the mixture to a pH < 2 using an acid like 1 M HCl.[12]
-
Add 0.6 mL of an organic solvent (e.g., hexane), vortex vigorously for 1 minute, and centrifuge to separate the phases.[7]
-
Carefully transfer the upper organic layer (containing the free fatty acids) to a new clean vial.
-
Repeat the extraction step twice more, pooling the organic layers.[7]
-
-
Drying:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol uses BF₃-Methanol, a common and effective reagent for creating FAMEs.[7]
-
Reagent Preparation: Use a commercially available solution of 14% Boron Trifluoride (BF₃) in methanol.
-
Reaction:
-
To the dried fatty acid extract from Protocol 1, add 200 µL of 14% BF₃-methanol.
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.[7]
-
-
Extraction of FAMEs:
-
Cool the vial to room temperature.
-
Add 0.5 mL of a saturated NaCl water solution.[7]
-
Add 0.6 mL of hexane (B92381), vortex, and allow the layers to separate.[7]
-
Transfer the upper hexane layer containing the FAMEs to a new autosampler vial, preferably containing a small amount of anhydrous sodium sulfate (B86663) to remove residual water.[7]
-
-
Analysis: The sample is now ready for GC-MS analysis.
Caption: General experimental workflow for VLCFA analysis.
Data Presentation: Performance Metrics
The following tables summarize typical performance metrics that can be achieved with an optimized VLCFA analysis method. These values serve as a benchmark for what to expect from a sensitive and robust assay.
Table 1: Method Detection and Quantification Limits
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Short-Chain FAs | GC-MS (BCF Deriv.) | 0.1 - 5 pg[13] | Not Specified |
| General FAs | GC-MS (EI) | ~0.01 µg/mL[3] | Not Specified |
| General FAs | LC-MS/MS (MRM) | ~0.001 µg/mL[3] | Not Specified |
Table 2: Method Precision and Recovery
| Parameter | Acceptance Criteria | Typical Performance |
| Extraction Recovery | 85-115%[3] | 80.9% - 119.0%[13] |
| Intra-day Precision (RSD) | < 10-15%[3] | 0.56% - 13.07%[13] |
| Inter-day Precision (RSD) | < 15-20% | 0.56% - 13.07%[13] |
| Calibration Curve (R²) | > 0.995[3] | 0.9947 - 0.9998[13] |
RSD: Relative Standard Deviation
References
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromforum.org [chromforum.org]
- 6. youtube.com [youtube.com]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Plasma Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of plasma acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of plasma acyl-CoAs?
A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the LC-MS/MS analysis of plasma acyl-CoAs, this can cause either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] These effects can severely compromise the accuracy, precision, and sensitivity of your analytical method, leading to unreliable quantification.[1]
Q2: What are the primary sources of matrix effects in plasma samples for acyl-CoA analysis?
A: In biological matrices like plasma, the most significant contributors to matrix effects are endogenous phospholipids (B1166683) from cell membranes.[1][3][4] Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can co-extract with acyl-CoAs during sample preparation. Other sources include salts, proteins, and other endogenous metabolites that can interfere with the ionization process.[1][2]
Q3: How can I determine if my acyl-CoA analysis is being affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of your acyl-CoA standard is infused into the mass spectrometer, downstream of the LC column. You then inject a blank, extracted plasma sample. Any dip or rise in the baseline signal indicates regions where ion suppression or enhancement is occurring due to co-eluting matrix components.[2][5]
-
Post-Extraction Spike: This is a quantitative approach. You compare the signal response of an acyl-CoA standard spiked into a blank, extracted plasma matrix to the response of the same standard in a neat (clean) solvent.[1][2][5] The matrix factor (MF) can be calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.[1]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) essential for accurate acyl-CoA quantification?
A: Yes, using a SIL-IS is considered the gold standard for quantitative mass spectrometry.[6][7] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects.[3] This allows for reliable compensation for signal variations, significantly improving accuracy and precision.[3] Since commercially available SIL-IS for all acyl-CoAs are limited, methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthetically generate them.[6][7][8][9]
Troubleshooting Guide
Issue: I'm observing significant ion suppression and poor signal reproducibility for my target acyl-CoAs.
This is a classic sign of matrix effects, likely from phospholipids in the plasma sample.[10] Here’s a step-by-step approach to troubleshoot and mitigate the issue.
Step 1: Evaluate and Optimize Sample Preparation
The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[4][5]
-
Problem: Simple protein precipitation (PPT) with solvents like acetonitrile (B52724) or methanol (B129727) is fast but often insufficient, leading to high levels of residual phospholipids and significant ion suppression.[4][11]
-
Solution 1: Phospholipid Removal Plates/Columns (e.g., HybridSPE). These specialized solid-phase extraction (SPE) products selectively remove phospholipids while allowing analytes to pass through, resulting in a much cleaner extract.
-
Solution 2: Solid-Phase Extraction (SPE). A well-developed SPE protocol can effectively separate acyl-CoAs from matrix components. Polymeric mixed-mode sorbents that utilize both reversed-phase and ion-exchange mechanisms often provide the cleanest extracts and the most significant reduction in matrix effects compared to PPT.[4][11]
-
Solution 3: Liquid-Liquid Extraction (LLE). LLE can provide clean extracts if the solvent system and pH are optimized to selectively extract acyl-CoAs while leaving polar interferences like phospholipids in the aqueous layer.[4] However, recovery for more polar, short-chain acyl-CoAs can be low.[11]
Step 2: Optimize Chromatographic Separation
If interfering components cannot be fully removed during sample prep, the next step is to chromatographically separate them from your analytes of interest.
-
Problem: Phospholipids often elute in the same timeframe as many analytes on standard C18 columns, causing direct ion suppression.
-
Solution 1: Adjust the Gradient. Modify your LC gradient to better separate your target acyl-CoAs from the region where phospholipids typically elute. A post-column infusion experiment can help identify this suppression zone.[5]
-
Solution 2: Change Column Chemistry. Consider using a different column chemistry that provides alternative selectivity. While C18 is common, experimenting with C8 or phenyl-hexyl columns might alter the elution profile of matrix components relative to your analytes.
-
Solution 3: Use UPLC/UHPLC. Ultra-high-performance liquid chromatography provides higher peak resolution and narrower peaks. This increased separation efficiency can resolve analytes from interfering matrix components more effectively than traditional HPLC, leading to a statistically significant reduction in matrix effects.[11]
Step 3: Implement a Robust Internal Standard Strategy
-
Problem: Even with optimized sample prep and chromatography, some level of matrix effect may be unavoidable. Without proper correction, this leads to inaccurate quantification.
-
Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most reliable method for compensation.[3] The SIL-IS for your target acyl-CoA will behave nearly identically during extraction, chromatography, and ionization. The ratio of the analyte to the SIL-IS remains constant, correcting for signal fluctuations. If a specific SIL-IS is not available, a close structural analog can be used, but a co-eluting SIL-IS is always preferred.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effect
-
Prepare Samples:
-
Set A (Neat Solution): Spike acyl-CoA standards into a clean reconstitution solvent (e.g., 50:50 acetonitrile:water).
-
Set B (Post-Spike Matrix): Extract a blank plasma sample using your established protocol (e.g., protein precipitation or SPE). Spike the same acyl-CoA standards into the final, clean extract at the same concentration as Set A.
-
-
Analyze: Inject both sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This is a general protocol using a mixed-mode SPE plate. Note: This protocol must be optimized for your specific analytes and SPE product.
-
Sample Pre-treatment: Precipitate proteins by adding 3 volumes of acetonitrile to 1 volume of plasma. Vortex and centrifuge.
-
Conditioning: Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE plate.
-
Washing:
-
Wash 1: Use a weak, aqueous wash solution (e.g., 5% methanol in water) to remove salts and very polar interferences.
-
Wash 2: Use a stronger organic wash (e.g., 50% methanol) to remove less polar interferences like some lipids.
-
-
Elution: Elute the acyl-CoAs using an appropriate solvent (e.g., methanol containing 2% formic acid or ammonium (B1175870) hydroxide, depending on the ion-exchange mechanism).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The choice of sample preparation method has a significant impact on analyte recovery and the removal of interfering substances.
Table 1: Comparison of Analyte Recovery Using Different Deproteinization/Extraction Methods.
| Analyte | TCA + SPE Recovery (%) | SSA Recovery (%) |
| Pantothenate | 0% | >100% |
| Dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl CoA | 26% | 74% |
| Acetyl CoA | 36% | 59% |
| Propionyl CoA | 62% | 80% |
| Isovaleryl CoA | 58% | 59% |
| (Data adapted from a study comparing Trichloroacetic Acid (TCA) followed by SPE versus a simple Sulfosalicylic Acid (SSA) extraction. Higher percentages indicate better recovery.)[12] |
Table 2: Comparison of Protein Precipitation Solvents and Ratios.
| Method | Supernatant Clarity (Initial) | Supernatant Clarity (after 24h at 10°C) | Comment |
| Methanol (3:1 ratio) | Clear | - | - |
| Acetonitrile (2:1 ratio) | Clear | - | - |
| Acetonitrile (3:1 ratio) | Clear | Clear | Acetonitrile provides more efficient and stable protein precipitation than methanol. A 3:1 ratio is recommended. |
| (Data summarized from a study on protein precipitation efficiency.)[13] |
Diagrams
Caption: Troubleshooting workflow for minimizing matrix effects.
Caption: Comparison of sample preparation workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
Optimizing ceramide synthase assay conditions for membrane proteins
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for optimizing in vitro ceramide synthase (CerS) activity assays, with a focus on membrane-associated enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring ceramide synthase activity? A1: There are three primary methods for assaying CerS activity.[1][2]
-
Radioactive Assays: These traditional methods use substrates like [3H]-sphinganine or 14C-labeled fatty acyl-CoAs, with product separation by thin-layer chromatography (TLC).[2] While sensitive, they involve handling radioactive materials.[1][2]
-
Fluorescent Assays: These assays utilize fluorescent substrates, most commonly NBD-sphinganine.[1][2] They offer a safer alternative to radioactive methods and are more accessible and less expensive than mass spectrometry-based assays.[2][3] Product separation can be achieved by TLC, HPLC, or solid-phase extraction (SPE).[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays: This is a highly sensitive and accurate method for quantifying ceramide products and can be used for in vitro assays with cell/tissue lysates or for in situ measurements in cultured cells.[7][8]
Q2: Which fatty acyl-CoA substrate should I use for my experiment? A2: The choice of fatty acyl-CoA depends on the specific ceramide synthase isoform you are studying. Mammals have six distinct CerS enzymes, each with a preference for fatty acyl-CoAs of different chain lengths.[1][9] For example, CerS2 preferentially uses very-long-chain fatty acids (C22-C24), while CerS5 and CerS6 primarily use C16-CoA.[2][10] Using an acyl-CoA that matches the specificity of your target enzyme is crucial for optimal activity.
Q3: Is NBD-sphinganine a good substrate for CerS enzymes? A3: Yes, NBD-sphinganine has been shown to be a good substrate for ceramide synthases. Studies have demonstrated that its Michaelis-Menten constant (Km) is very similar to that of the natural, unlabeled sphinganine (B43673) substrate, indicating a comparable enzyme affinity.[1][2]
Q4: Why is detergent choice important for a membrane protein like ceramide synthase? A4: Ceramide synthases are membrane-embedded proteins, primarily in the endoplasmic reticulum.[2] For in vitro assays using purified or enriched enzyme preparations, detergents are often required to solubilize the protein and make the active site accessible to substrates. However, the wrong detergent can denature the enzyme and abolish its activity. Research indicates that digitonin (B1670571) is a suitable detergent that preserves CerS activity, whereas Triton X-100 can be detrimental.[11] An assay mixture containing 0.1% digitonin may help increase substrate solubility and accessibility.[2]
Troubleshooting Guide
Problem: Low or No Enzyme Activity
| Possible Cause | Recommended Solution |
| Improper Enzyme Source/Preparation | CerS are membrane proteins. Ensure you are using a microsomal fraction or a preparation where the enzyme is active. Prepare fresh cell or tissue homogenates for each experiment.[1][2] |
| Incorrect Acyl-CoA Substrate | Verify that the fatty acyl-CoA chain length matches the specificity of the CerS isoform being assayed.[2][10] |
| Enzyme Inactivation by Detergent | If using solubilized enzyme, the detergent choice is critical. Triton X-100 has been shown to inhibit activity. Use a milder detergent like digitonin.[11] |
| Suboptimal Assay Temperature | Most enzyme assays work best between 20-37°C.[10] Ensure your buffer and incubator are at the correct temperature. Using ice-cold buffers can significantly reduce enzyme activity.[12] |
| Enzyme Degradation | Store enzyme preparations (microsomes, lysates) at the recommended temperature (-80°C for long-term) and avoid repeated freeze-thaw cycles.[12] Always use fresh preparations when possible. |
| Presence of Inhibitors | Ensure samples do not contain known enzyme inhibitors like Fumonisin B1, or interfering substances like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide. |
Problem: High Background Signal
| Possible Cause | Recommended Solution |
| Substrate Degradation | The fluorescent substrate NBD-sphinganine can degrade when separated by TLC, creating extra bands that increase background.[10] Using solid-phase extraction (SPE) with a C18 column is a more reliable alternative that prevents degradation of the substrate and product.[1][3] |
| Contaminated Reagents | Use high-purity reagents and fresh buffers to avoid contamination that might fluoresce or interfere with the reaction.[13] |
| Non-specific Binding | In plate-based assays, non-specific binding of substrates or products to the well surface can cause high background. Ensure proper blocking and washing steps are included. |
| Incorrect Negative Control | Your negative control should contain all reaction components except the enzyme source (e.g., cell homogenate).[1][12] This shows the level of non-enzymatic signal. A high signal here points to substrate degradation or contamination. |
Problem: Poor Reproducibility / Inconsistent Results
| Possible Cause | Recommended Solution |
| Pipetting Errors | Inconsistent pipetting, especially of small volumes, can lead to large variations. Use calibrated pipettes and prepare a master mix for the reaction buffer and substrates to dispense into each tube.[7] |
| Incomplete Reagent Thawing/Mixing | Thaw all frozen components completely and mix gently but thoroughly before use to ensure a homogenous solution.[7] |
| Variable Incubation Times/Temperatures | Use a calibrated incubator or water bath. Start all reactions simultaneously (e.g., by adding the enzyme last) and stop them precisely at the end of the incubation period.[7] |
| Edge Effects in Microplates | When using microplates, evaporation can occur in the outer wells, concentrating reactants. Use a temperature-controlled plate reader or fill the outer wells with water or buffer to minimize this effect.[12] |
Experimental Protocols
Protocol 1: Preparation of Microsomal Membrane Fraction
This protocol describes the isolation of microsomes, which are enriched in endoplasmic reticulum membranes where CerS enzymes are located.[13]
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Centrifuge at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 20 mM HEPES-KOH pH 7.2, 250 mM sucrose, 25 mM KCl, 2 mM MgCl2) containing a protease inhibitor cocktail.
-
Homogenization: Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle (e.g., 27-gauge) 10-15 times.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 5-10 minutes at 4°C to pellet nuclei and unlysed cells.
-
Mid-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 8,000 - 10,000 x g for 15 minutes at 4°C to pellet mitochondria and other heavy membranes.
-
Ultracentrifugation: Carefully transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 - 160,000 x g for 60-90 minutes at 4°C to pellet the microsomal membranes.[4][14]
-
Final Preparation: Discard the supernatant (cytosol). Resuspend the microsomal pellet in a suitable assay buffer.
-
Quantification: Determine the protein concentration of the microsomal fraction using a standard method like the Bradford assay.
-
Storage: Aliquot the microsomal preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Fluorescent Ceramide Synthase Assay
This protocol is optimized for a small reaction volume using NBD-sphinganine and subsequent analysis by Solid-Phase Extraction (SPE).[1][10]
-
Reaction Mix Preparation: Prepare a master mix of reaction buffer. For a final reaction volume of 20 µL, the final concentrations should be:
-
20 mM HEPES-KOH, pH 7.2
-
25 mM KCl
-
2 mM MgCl2
-
15 µM NBD-sphinganine
-
50 µM fatty acyl-CoA (e.g., C16-CoA for CerS5/6)
-
20 µM defatted BSA
-
-
Enzyme Addition: Add the enzyme source (e.g., 10-20 µg of microsomal protein) to the reaction mix in a microcentrifuge tube. The reaction volume is typically 20 µL.[10]
-
Incubation: Incubate the reaction at 37°C. The optimal time depends on the specific activity of the enzyme isoform and should be determined empirically to ensure the reaction is in the linear range (e.g., 10-30 minutes).[10]
-
Reaction Termination: Stop the reaction by adding 100 µL of chloroform (B151607):methanol (1:2, v/v). Vortex thoroughly.
-
Lipid Extraction (for SPE):
-
Add 30 µL of chloroform and 30 µL of water to induce phase separation.
-
Vortex and centrifuge at 2,000 x g for 5 minutes.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Solid-Phase Extraction (SPE):
-
Resuspend the dried lipids in a small volume of a low-polarity solvent like chloroform.
-
Condition a C18 SPE cartridge (e.g., in a 96-well plate format) according to the manufacturer's instructions.
-
Load the resuspended lipid sample onto the cartridge.
-
Wash the cartridge with a polar solvent (e.g., water or aqueous methanol) to elute the highly polar, unreacted NBD-sphinganine substrate.
-
Elute the NBD-ceramide product using a less polar solvent mixture (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in methanol:chloroform:water:formic acid).[1]
-
-
Quantification: Quantify the eluted NBD-ceramide using a fluorescent plate reader. Create a standard curve with known amounts of NBD-ceramide to determine the amount of product formed.
Data & Parameters
Table 1: Substrate Specificity of Mammalian Ceramide Synthases
| Ceramide Synthase | Preferred Acyl-CoA Chain Length(s) |
| CerS1 | C18:0[2] |
| CerS2 | C22:0 - C24:1 (Very-long-chain)[2][10] |
| CerS3 | C26:0 and longer (Ultra-long-chain) |
| CerS4 | C18:0 - C20:0[10] |
| CerS5 | C16:0[10] |
| CerS6 | C16:0[10] |
Table 2: Optimized Conditions for Fluorescent CerS Assay
| Parameter | Recommended Value | Notes |
| Enzyme Amount | 1 - 40 µg protein (lysate/microsomes) | Must be optimized for each enzyme/isoform to ensure linearity.[10] |
| Reaction Volume | 20 µL | A minimal volume saves reagents and allows for use of small sample amounts.[10] |
| NBD-sphinganine | 10 - 15 µM | Typical concentration used in assays.[1][2] |
| Fatty Acyl-CoA | 50 µM | Should be in excess relative to the sphingoid base.[1][2] |
| Defatted BSA | 20 µM | Helps to solubilize lipid substrates.[1] |
| Temperature | 37°C | Optimal for mammalian enzymes.[1] |
| Reaction Time | 5 - 30 minutes | Should be within the linear range of the reaction.[10] |
| Km (NBD-sphinganine) | ~2.0 - 3.6 µM | Affinity is similar to the natural substrate.[1][10] |
Visualizations
Ceramide Synthesis Pathway
Caption: De novo synthesis of (dihydro)ceramide by ceramide synthase.
Experimental Workflow Diagram
Caption: Workflow for ceramide synthase assay from sample prep to analysis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common ceramide synthase assay issues.
References
- 1. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]
- 5. A three-step assay for ceramide synthase activity using a fluorescent substrate and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction [agris.fao.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. avantiresearch.com [avantiresearch.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 14. Structural basis of the mechanism and inhibition of a human ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (S)-3-Hydroxyoctacosanoyl-CoA during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (S)-3-Hydroxyoctacosanoyl-CoA during extraction. The information is based on established principles for the handling of long-chain and very-long-chain acyl-CoA thioesters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | 1. Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs), present in the tissue, can rapidly hydrolyze the thioester bond.[1] | a. Rapid Inactivation: Immediately homogenize tissue samples in an ice-cold, acidic buffer to denature degradative enzymes.[2][3] b. Low Temperature: Maintain samples at 0-4°C throughout the entire extraction process.[3] |
| 2. Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.[3][4] | a. Acidic Buffer: Use an acidic extraction buffer with a pH between 4.9 and 5.3.[2][5] A common choice is a potassium phosphate (B84403) buffer (25-100 mM).[2][5] b. Minimize Water Exposure: During organic solvent extraction and evaporation steps, work efficiently to minimize the sample's contact time with aqueous environments. | |
| 3. Thermal Degradation: Elevated temperatures accelerate both enzymatic and chemical degradation.[3][6] | a. Consistent Cold Chain: Use pre-chilled tubes, buffers, and solvents. Perform centrifugation in a refrigerated centrifuge.[3] b. Avoid High-Heat Evaporation: If a solvent evaporation step is necessary, use a vacuum concentrator (e.g., SpeedVac) at a low temperature. | |
| Inconsistent or variable yields between extractions | 1. Inconsistent Timing: Delays between tissue harvesting and homogenization can lead to variable levels of enzymatic degradation. | a. Flash-Freeze: If immediate homogenization is not possible, flash-freeze the tissue in liquid nitrogen and store it at -80°C. b. Standardize Workflow: Ensure the time from sample thawing (if applicable) to enzyme inactivation is consistent for all samples. |
| 2. pH Fluctuation: The pH of the homogenate may vary if the tissue is not adequately buffered. | a. Sufficient Buffer Capacity: Use a sufficient volume of a well-buffered extraction solution to maintain a stable acidic pH. b. Verify pH: Check the pH of the homogenate after tissue disruption to ensure it is within the optimal range. | |
| 3. Incomplete Extraction: The very long acyl chain of this compound can affect its solubility. | a. Effective Homogenization: Ensure thorough homogenization of the tissue to disrupt cells and release the analyte. b. Appropriate Solvents: Use a combination of buffers and organic solvents like isopropanol (B130326) and acetonitrile (B52724) to ensure complete extraction from the tissue homogenate.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound degradation during extraction?
A1: The two primary degradation pathways are:
-
Enzymatic Hydrolysis: Catalyzed by native cellular enzymes called acyl-CoA thioesterases (ACOTs), which cleave the thioester bond.[1]
-
Chemical Hydrolysis: The thioester bond is inherently unstable and can be hydrolyzed by water, a reaction that is significantly accelerated at neutral and, particularly, alkaline pH.[3][4]
Q2: What is the optimal pH for extracting this compound?
A2: To minimize chemical hydrolysis, a slightly acidic pH is crucial. Aqueous solutions of acyl-CoAs are most stable at a pH between 4.0 and 6.0.[3] Extraction protocols for long-chain acyl-CoAs commonly use buffers with a pH of approximately 4.9 to 5.3.[2][5]
Q3: How critical is temperature control during the extraction process?
A3: Temperature control is extremely critical. Elevated temperatures increase the rates of both enzymatic and chemical degradation.[3][6] All steps of the extraction, including homogenization, centrifugation, and solvent transfers, should be performed on ice or at 0-4°C to maintain the integrity of the molecule.[3]
Q4: Can I use protease inhibitors in my extraction buffer?
A4: While protease inhibitors are generally a good practice for protein extraction, the primary enzymatic threat to this compound is from acyl-CoA thioesterases. The most effective strategy against these is not a specific inhibitor cocktail but rather immediate denaturation through the use of an ice-cold, acidic buffer and organic solvents.
Q5: What are the best practices for long-term storage of extracts containing this compound?
A5: For long-term storage, extracts should be kept at -80°C. It is advisable to store them in an organic solvent or a slightly acidic buffer to maintain stability. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.
Key Experimental Parameters for Stability
The following table summarizes the critical parameters for preventing the degradation of long-chain acyl-CoAs during extraction.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 4°C (On ice) | Minimizes both enzymatic activity and chemical hydrolysis rates.[3] |
| pH | 4.9 - 5.3 | Stabilizes the thioester bond against chemical hydrolysis.[2][3][5] |
| Enzyme Inactivation | Immediate homogenization in cold, acidic buffer/organic solvent | Rapidly denatures acyl-CoA thioesterases and other degradative enzymes.[2][3] |
| Solvents | Potassium Phosphate Buffer, Acetonitrile, Isopropanol | Ensures effective extraction while maintaining a stable, acidic environment.[2] |
| Storage | -80°C in an acidic or organic medium | Ensures long-term stability by minimizing molecular motion and chemical reactions. |
Detailed Experimental Protocol: Best Practices for Extraction
This protocol is a generalized method based on best practices for the extraction of long-chain acyl-CoAs from tissue samples and may require optimization for your specific application.[2]
Materials:
-
Tissue sample (flash-frozen in liquid nitrogen)
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9 (pre-chilled to 4°C)
-
2-Propanol (ice-cold)
-
Acetonitrile (ACN) (ice-cold)
-
Dounce or glass homogenizer (pre-chilled)
-
Refrigerated centrifuge (set to 4°C)
-
Vacuum concentrator
Procedure:
-
Sample Preparation: Weigh the frozen tissue (e.g., 50-100 mg) and keep it on dry ice.
-
Homogenization:
-
Place the frozen tissue directly into a pre-chilled glass homogenizer containing 1 mL of ice-cold Extraction Buffer.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
Add 1 mL of ice-cold 2-propanol to the homogenate and continue to homogenize for another 2 minutes.[2]
-
-
Protein Precipitation and Initial Extraction:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Add 2 mL of ice-cold acetonitrile (ACN) to the tube.[2]
-
Vortex vigorously for 30 seconds to precipitate proteins and extract the acyl-CoAs.
-
-
Centrifugation:
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be careful not to disturb the pellet.
-
-
Concentration:
-
Dry the supernatant using a vacuum concentrator at a low temperature. Do not heat the sample.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in an appropriate solvent for your downstream analysis (e.g., a solution compatible with LC-MS). An acidic buffer is recommended for stability.
-
Visualizing Degradation Pathways and Prevention Strategies
The following diagrams illustrate the key degradation pathways for this compound and the critical control points in the extraction workflow designed to prevent this degradation.
Caption: Primary degradation routes for this compound.
Caption: Key control points for preventing degradation during extraction.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing [frontiersin.org]
Technical Support Center: GC-MS Analysis of Very Long-Chain Fatty Acids
Welcome to the technical support center for the analysis of Very Long-Chain Fatty Acids (VLCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of VLCFAs?
A1: Derivatization is a critical step for preparing VLCFAs for GC-MS analysis. Free fatty acids are polar and have low volatility due to their tendency to form hydrogen bonds. This polarity leads to poor chromatographic performance, including peak tailing and adsorption to the GC column.[1] By converting VLCFAs into less polar and more volatile derivatives, such as Fatty Acid Methyl Esters (FAMEs) or Trimethylsilyl (B98337) (TMS) esters, their thermal stability is increased, leading to improved chromatographic separation, better peak shape, and enhanced detection sensitivity.[2][3][4]
Q2: What are the most common derivatization methods for VLCFAs for GC-MS analysis?
A2: The two most prevalent derivatization techniques for VLCFAs are:
-
Esterification (specifically, methylation): This method converts carboxylic acids into their corresponding methyl esters (FAMEs). A common and effective reagent for this is Boron Trifluoride in methanol (B129727) (BF3-methanol).[1][3][5] This method is robust for both free fatty acids and for transesterifying fatty acids that are part of complex lipids.[1]
-
Silylation: This technique replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. The most common reagents for this are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][3] Silylation also derivatizes other functional groups containing active hydrogens, such as hydroxyl and amine groups.[3]
Q3: How do I choose between methylation and silylation for my VLCFA analysis?
A3: The choice of derivatization method depends on your sample and analytical goals:
-
For samples containing primarily free fatty acids or a mixture of lipid classes , acid-catalyzed methylation with BF3-methanol is often recommended as it can esterify free fatty acids and transesterify lipids simultaneously.[1][5]
-
If your sample contains other functional groups (e.g., hydroxyl groups on other metabolites) that you also want to analyze , silylation with BSTFA is a good choice as it derivatizes multiple functional groups.[2][3]
-
Silylation reagents are highly sensitive to moisture , so if your samples are difficult to dry completely, methylation might be a more robust option.[2][3][6][7]
Troubleshooting Incomplete Derivatization
One of the most common issues encountered in VLCFA analysis is incomplete derivatization, which leads to inaccurate quantification and poor chromatographic results. The following guides address specific issues related to this problem.
Guide 1: Low or No Product Yield
Problem: After the derivatization reaction, GC-MS analysis shows very low or no peaks for the derivatized VLCFAs, while the underivatized fatty acid peak may still be present.
| Potential Cause | Recommended Solution |
| Presence of Water or Protic Solvents | Ensure the sample is completely dry before adding the derivatization reagent. Water will react with and consume both silylating and methylating reagents.[3][6][7] For silylation, use aprotic solvents like pyridine (B92270), acetonitrile, or dichloromethane.[8][9] |
| Degraded Derivatization Reagent | Derivatization reagents, especially silylating agents, are sensitive to moisture and can degrade over time.[7] Use fresh reagents and store them in a desiccator or under an inert atmosphere. |
| Insufficient Reagent | A molar excess of the derivatization reagent is necessary to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the derivatizing agent to the active hydrogens in the sample.[7] |
| Suboptimal Reaction Time or Temperature | The reaction may not have had enough time or energy to proceed to completion. Optimize the reaction time and temperature for your specific VLCFAs and sample matrix.[1] See the tables in the "Experimental Protocols" section for recommended starting conditions. |
| Sample Matrix Interference | Components in the sample matrix can interfere with the derivatization reaction.[10][11] Consider a sample cleanup step, such as solid-phase extraction (SPE), before derivatization. |
| Poor Sample Solubility | If the dried sample residue does not dissolve in the derivatization solution, the reaction will be inefficient.[12] Try adding a solvent like pyridine to help dissolve the sample before adding the silylating reagent.[9][12] |
Guide 2: Peak Tailing for Derivatized VLCFAs
Problem: The chromatographic peaks for the derivatized VLCFAs are broad and asymmetrical (tailing).
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Even small amounts of underivatized VLCFAs can cause peak tailing.[1] Re-optimize the derivatization procedure to ensure complete conversion to FAMEs or TMS esters.[1] |
| Active Sites in the GC System | Free fatty acids can interact with active sites in the GC inlet liner or the column itself. Ensure you are using a deactivated liner and a high-quality capillary column suitable for fatty acid analysis.[13] |
| Hydrolysis of Silyl Derivatives | TMS derivatives can be susceptible to hydrolysis if exposed to moisture, especially in the presence of acidic or basic contaminants.[6] Ensure all solvents and glassware are anhydrous and analyze samples as soon as possible after derivatization.[9] |
Experimental Protocols
Below are detailed methodologies for the two most common derivatization techniques for VLCFAs.
Protocol 1: Methylation using Boron Trifluoride-Methanol (BF3-Methanol)
This method is effective for the esterification of free fatty acids and the transesterification of complex lipids to form FAMEs.
Materials:
-
Dried lipid extract or sample
-
12-14% Boron Trifluoride-Methanol (BF3-Methanol) solution
-
Hexane (B92381) (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Screw-cap reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place 1-25 mg of the dried lipid extract into a screw-cap reaction vial.[1]
-
Reagent Addition: Add 2 mL of 12-14% BF3-Methanol solution to the vial.[1]
-
Reaction: Tightly cap the vial and heat at 60-100°C for 5-10 minutes.[1][2] The optimal time and temperature may need to be determined empirically.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.[1]
-
Phase Separation: Shake the vial vigorously for 1 minute to extract the FAMEs into the hexane layer. Allow the layers to separate. Centrifugation can aid in a clean separation.[2]
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[1]
-
Drying: To remove any residual water, pass the hexane extract through a small column containing anhydrous sodium sulfate.[1]
-
Analysis: The sample is now ready for GC-MS analysis.
Quantitative Data for BF3-Methanol Derivatization:
| Parameter | Recommended Value | Reference |
| Sample Size | 1-25 mg | [1] |
| BF3-Methanol Concentration | 12-14% | [1] |
| Reaction Temperature | 60-100°C | [1][2] |
| Reaction Time | 5-10 minutes | [1] |
| Extraction Solvent | Hexane | [1] |
Protocol 2: Silylation using BSTFA with 1% TMCS
This protocol is suitable for the derivatization of VLCFAs to their TMS esters. This method is highly sensitive to moisture.
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Micro-reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen.[8]
-
Solvent Addition: Add 100 µL of anhydrous pyridine (or another suitable aprotic solvent) to the dried sample in a micro-reaction vial to dissolve the analytes.[8]
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[8]
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60-70°C for 30-60 minutes in a heating block or oven.[2][8]
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS analysis. No extraction or work-up is typically required.[8]
Quantitative Data for BSTFA Derivatization:
| Parameter | Recommended Value | Reference |
| Sample Size | ~1 mg/mL solution | [2] |
| Reagent | BSTFA + 1% TMCS | [2][8] |
| Reaction Temperature | 60-70°C | [2][8] |
| Reaction Time | 30-60 minutes | [2][8] |
| Solvent | Pyridine, Acetonitrile, or Dichloromethane | [8] |
Visualizations
Experimental Workflow for VLCFA Derivatization
The following diagram illustrates the general workflow for preparing VLCFAs for GC-MS analysis, from sample extraction to analysis.
Caption: General workflow for VLCFA sample preparation and derivatization for GC-MS analysis.
Troubleshooting Logic for Incomplete Derivatization
This diagram provides a logical decision-making process for troubleshooting incomplete derivatization of VLCFAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. mdpi.com [mdpi.com]
- 11. Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Acyl-CoA Analysis by Reverse-Phase Chromatography
Welcome to the technical support center for the analysis of acyl-CoAs using reverse-phase chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve their chromatographic separations. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in acyl-CoA chromatography?
A1: Poor peak resolution in acyl-CoA analysis is often a result of several factors. These can include an unoptimized mobile phase, improper column selection, and issues with the sample preparation process. Suboptimal mobile phase strength can lead to either insufficient retention or excessive band broadening.[1][2] The choice of a stationary phase that does not provide adequate selectivity for the acyl-CoA species of interest is another common issue.[1][3] Additionally, problems such as peak tailing, which can be caused by secondary interactions between the analytes and the stationary phase, will also compromise resolution.[4][5]
Q2: How can I prevent the degradation of my acyl-CoA samples during preparation and analysis?
A2: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions at alkaline or strongly acidic pH.[6] To minimize degradation, it is crucial to work quickly and at low temperatures (e.g., on ice) during sample extraction.[7] The use of organic solvents like methanol (B129727) for reconstitution can enhance the stability of acyl-CoAs compared to aqueous solutions.[6] One study found that while most acyl-CoAs showed less than 30% degradation in solution at 4°C after 9 hours, some, like C14:1-CoA, degraded by as much as 44%.[8] Therefore, it is recommended to analyze samples as soon as possible after they are prepared.[8]
Q3: What type of column is best suited for separating a wide range of acyl-CoAs?
A3: For the separation of a broad range of acyl-CoAs, C18 reversed-phase columns are the most commonly used and are effective for retaining and separating these molecules based on their hydrophobicity.[7][9] The choice of column dimensions, such as length and particle size, will also impact the separation. Longer columns and smaller particle sizes generally provide higher resolution but also lead to higher backpressure.[3][10] For very large molecules, a larger pore size (e.g., 300 Å) is recommended to prevent size exclusion.[3]
Q4: When should I consider using an ion-pairing agent in my mobile phase?
A4: Ion-pairing agents are beneficial when analyzing charged analytes, like the phosphate (B84403) groups in acyl-CoAs, to improve retention and peak shape on a reverse-phase column.[11] These agents, which have both a hydrophobic and an ionic functional group, can interact with the charged analytes to form a neutral complex that has better retention on the non-polar stationary phase.[11] They can also help to mask secondary interactions with the silica (B1680970) support, reducing peak tailing.[5] However, it's important to note that ion-pairing agents can have drawbacks, such as long column equilibration times and incompatibility with mass spectrometry.[12]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common problem in chromatography where the peak is asymmetrical, having a broader second half. This can lead to poor resolution and inaccurate quantification.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Check for Secondary Interactions: The primary cause of peak tailing for compounds with basic functional groups is often their interaction with ionized silanol (B1196071) groups on the silica surface of the column.[4][5]
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, minimizing these secondary interactions.[4] Be mindful of the pH limitations of your column.
-
Add an Ion-Pairing Agent: If pH adjustment is not sufficient, consider adding an ion-pairing agent to the mobile phase. These agents can mask the charged sites on both the analyte and the stationary phase, leading to more symmetrical peaks.
-
Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[5]
-
Check for Column Overload: If all peaks in the chromatogram are tailing, it could be a sign of column overload.[5]
-
Reduce Sample Concentration/Volume: To address column overload, try diluting your sample or injecting a smaller volume.[5]
-
Inspect the Column for Voids or Contamination: A sudden onset of peak tailing may indicate a physical problem with the column, such as a void at the column inlet or a blocked frit.[5][13]
-
Backflush or Replace the Column: In cases of a blocked frit, backflushing the column may resolve the issue.[13] If a void has formed, the column will likely need to be replaced.[5]
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can also negatively impact your separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting.
Detailed Steps:
-
Check for Column Overload: A very common cause of peak fronting is injecting too much sample onto the column.[4][14]
-
Reduce Sample Concentration/Volume: Dilute your sample or decrease the injection volume to see if the peak shape improves.[4][15]
-
Check Sample Solvent Compatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[14]
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to ensure good peak shape.[1]
-
Inspect the Column for Physical Damage: Peak fronting can also be a sign of a physical problem with the column, such as a void or a disturbed packing bed.[16]
-
Replace the Column: If you suspect physical damage to the column, it will likely need to be replaced.[16]
Issue 3: Poor Resolution
Poor resolution between two or more peaks can make accurate quantification impossible. The goal is to achieve baseline separation between all peaks of interest.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Optimize Mobile Phase Strength: Adjusting the ratio of your aqueous and organic solvents is the first step in improving resolution.[17] In reverse-phase HPLC, decreasing the amount of organic solvent will increase retention times and may improve the separation of early-eluting peaks.[17]
-
Optimize Selectivity: If adjusting the mobile phase strength isn't enough, the next step is to alter the selectivity of your separation. This can be achieved by:
-
Changing the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the interactions between your analytes and the stationary phase, leading to changes in elution order and improved resolution.[18]
-
Adjusting the mobile phase pH: For ionizable compounds, changing the pH can significantly impact their retention and selectivity.[17][19]
-
-
Increase Column Efficiency: Higher efficiency columns produce sharper peaks, which are easier to resolve. You can increase efficiency by:
-
Optimize Temperature: Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.[21] Experimenting with different column temperatures can sometimes lead to improved resolution.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the analysis time.[21][22]
Data and Protocols
Table 1: Comparison of Mobile Phase Modifiers for Acyl-CoA Analysis
| Mobile Phase Modifier | Advantage | Disadvantage | Recommended For |
| Ammonium (B1175870) Acetate (B1210297) | Volatile and compatible with mass spectrometry.[6] | May not provide sufficient peak shape for all acyl-CoAs. | General LC-MS analysis of acyl-CoAs. |
| Formic Acid | Can improve peak shape for some compounds. | Can cause ion suppression in mass spectrometry. | When peak shape is a major issue and MS sensitivity is not limiting. |
| Ion-Pairing Agents (e.g., DMBA) | Significantly improves retention and peak shape for charged analytes.[12] | Can be difficult to remove from the column and is often not compatible with MS.[12] | UV-based detection methods where peak shape is critical. |
| Potassium Phosphate | Provides good buffering capacity. | Non-volatile and not compatible with mass spectrometry. | UV-based detection methods. |
Experimental Protocol: Sample Preparation from Cultured Cells
This protocol is adapted from a method for the extraction of acyl-CoAs from mammalian cells for LC-MS/MS analysis.[6]
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol (ice-cold)
-
Acetonitrile
-
Internal standard (e.g., 10 µM C15:0-CoA)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator
Procedure:
-
Remove the cell culture media and wash the cells twice with PBS.
-
Add 2 mL of ice-cold methanol and 15 µL of the internal standard to the cells.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cell lysate from the culture plate and transfer it to a centrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 5°C.
-
Transfer the supernatant to a glass tube and add 1 mL of acetonitrile.
-
Evaporate the solvent in a vacuum concentrator at 55°C for 1.5 hours.
-
Reconstitute the dried sample in 150 µL of methanol.
-
Vortex the sample and centrifuge at 15,000 x g for 10 minutes at 5°C.
-
The supernatant is now ready for injection into the LC-MS/MS system.
Experimental Protocol: Reverse-Phase HPLC Method for Acyl-CoA Separation
This is a general reverse-phase HPLC method that can be adapted for the separation of a wide range of acyl-CoAs.[6]
Instrumentation and Columns:
-
HPLC system with a binary pump
-
C18 column (e.g., Luna C18(2) 100 Å, 100 x 2 mm, 3 µm) with a compatible guard column.
Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate (pH 6.8) in water
-
Mobile Phase B: Acetonitrile
Gradient Elution Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 20 |
| 15 | 100 |
| 22.5 | 100 |
| 22.51 | 20 |
| 30 | 20 |
Flow Rate: 0.2 mL/min
Column Temperature: 32°C
Injection Volume: 30 µL
References
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. labtech.tn [labtech.tn]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. escholarship.org [escholarship.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 15. chemtech-us.com [chemtech-us.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 18. mastelf.com [mastelf.com]
- 19. Developing HPLC Methods [sigmaaldrich.com]
- 20. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 21. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 22. biotage.com [biotage.com]
Technical Support Center: Ion Suppression Effects in Electrospray Ionization of Long-Chain Lipids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the electrospray ionization (ESI) of long-chain lipids.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in the context of ESI-MS analysis of long-chain lipids?
A: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds in the sample matrix.[1] This leads to a decreased signal intensity for the analyte of interest, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] For long-chain lipids, this is a significant challenge due to the complexity of biological samples and the co-extraction of various lipid classes with different ionization efficiencies.
Q2: What are the primary causes of ion suppression in long-chain lipid analysis?
A: The primary causes of ion suppression in long-chain lipid analysis include:
-
High concentrations of co-eluting lipids: Phospholipids (B1166683), which are highly abundant in biological matrices like plasma and tissue extracts, are a major source of ion suppression, particularly for less polar lipids like triacylglycerols.[2]
-
Matrix components: Other endogenous molecules such as salts, proteins, and metabolites can also interfere with the ionization process.[3][4]
-
Competition for charge: In the ESI process, analytes compete for a limited number of charges on the surface of the droplets. Highly abundant or easily ionizable molecules can monopolize these charges, suppressing the ionization of less abundant or less easily ionizable lipids.[5]
-
Changes in droplet properties: Co-eluting compounds can alter the surface tension and viscosity of the ESI droplets, which affects the efficiency of solvent evaporation and the release of gas-phase ions.[5]
Q3: How can I identify if my lipid analysis is affected by ion suppression?
A: The most common method to identify and characterize ion suppression is the post-column infusion experiment .[6][7] This involves infusing a constant flow of the analyte of interest into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the constant signal of the analyte indicates the retention time at which co-eluting matrix components are causing ion suppression.[6]
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues related to ion suppression in the ESI-MS analysis of long-chain lipids.
Issue 1: Low signal intensity or poor sensitivity for my target lipid.
Possible Cause: Ion suppression from co-eluting matrix components.
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will confirm if ion suppression is occurring and at what retention time. (See Experimental Protocols for a detailed procedure).
-
Optimize Chromatographic Separation: Modify your LC method to separate your analyte of interest from the suppression zones identified in the post-column infusion experiment. This can involve:
-
Changing the gradient profile.
-
Using a different stationary phase (e.g., HILIC for polar lipids, reversed-phase for nonpolar lipids).
-
Adjusting the mobile phase composition.
-
-
Improve Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. (See the "Sample Preparation" section in Experimental Protocols).
-
For phospholipid interference: Use phospholipid removal plates or cartridges.
-
For complex matrices: Consider solid-phase extraction (SPE) for a more selective cleanup than protein precipitation (PPT) or liquid-liquid extraction (LLE).
-
-
Consider Chemical Derivatization: Derivatizing the target lipid can improve its ionization efficiency and shift its retention time away from interfering compounds. (See Experimental Protocols for a derivatization overview).
Issue 2: Poor reproducibility of quantitative results.
Possible Cause: Variable ion suppression across different samples.
Troubleshooting Steps:
-
Utilize Stable Isotope-Labeled Internal Standards: The most effective way to compensate for variable ion suppression is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte of interest. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate normalization.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to mimic the ion suppression effects seen in the actual samples.
-
Evaluate and Optimize Sample Preparation: Inconsistent sample preparation can lead to variable levels of matrix components and thus, variable ion suppression. Ensure your sample preparation method is robust and reproducible. The choice of sample preparation can significantly impact the degree of ion suppression.
Issue 3: Inaccurate quantification, especially at low concentrations.
Possible Cause: Non-linear response due to ion suppression.
Troubleshooting Steps:
-
Dilute the Sample: High concentrations of both the analyte and matrix components can lead to saturation of the ESI process and non-linear detector response.[5] Diluting the sample can sometimes alleviate this effect.
-
Assess the Linear Dynamic Range: Determine the linear range of your assay using matrix-matched calibration curves. Ensure that your sample concentrations fall within this linear range.
-
Employ a More Selective Sample Cleanup: As mentioned previously, reducing the matrix load through more effective sample preparation techniques like SPE can improve linearity.
Data Presentation
The following tables summarize quantitative data related to ionization efficiency and the effectiveness of different sample preparation techniques in mitigating matrix effects.
Table 1: Relative Ionization Efficiency of Different Lipid Classes in ESI-MS
| Lipid Class | Positive Ion Mode Efficiency | Negative Ion Mode Efficiency | Notes |
| Phosphatidylcholines (PC) | High | Low (often as adducts) | Readily forms [M+H]⁺ and [M+Na]⁺ adducts.[8] |
| Phosphatidylethanolamines (PE) | Moderate | Moderate | Can be detected in both positive and negative modes.[8] |
| Phosphatidylserines (PS) | Low | High | Readily deprotonates to form [M-H]⁻.[8] |
| Phosphatidylinositols (PI) | Low | High | Readily deprotonates to form [M-H]⁻.[8] |
| Triacylglycerols (TAG) | Moderate (as adducts) | Very Low | Often detected as [M+NH₄]⁺ or [M+Na]⁺ adducts. Prone to suppression by phospholipids.[2] |
| Ceramides (Cer) | Moderate | Low | Can be detected in positive mode.[9] |
| Cholesterol Esters (CE) | Low | Very Low | Poor ionization efficiency; often requires derivatization or use of adducts for sensitive detection. |
This table provides a general overview. Actual ionization efficiencies can vary significantly depending on the specific lipid species, solvent conditions, and instrument parameters.
Table 2: Comparison of Sample Preparation Techniques for Phospholipid Removal and Reduction of Ion Suppression
| Sample Preparation Technique | Phospholipid Removal Efficiency | Reduction of Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Low | Low | Simple, fast, and inexpensive. | High levels of residual phospholipids and other matrix components lead to significant ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Can be more selective than PPT. | Can be labor-intensive and may not completely remove all interfering lipids. |
| Solid-Phase Extraction (SPE) | High | High | Highly selective and effective at removing a wide range of interferences. | Requires method development and can be more time-consuming and expensive. |
| Phospholipid Removal Plates/Cartridges | Very High (>99%) | Very High | Specifically designed to remove phospholipids, leading to a significant reduction in ion suppression. | Adds an extra step and cost to the workflow. |
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To qualitatively identify the regions in a chromatographic run where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee union
-
Standard solution of the analyte of interest
-
Blank matrix extract (e.g., plasma extract prepared without the analyte)
-
Mobile phase
Procedure:
-
Set up the LC-MS system with the analytical column and mobile phase used for your lipid analysis.
-
Connect the syringe pump to the LC flow path after the analytical column using a tee union.
-
Prepare a solution of your target lipid analyte in a suitable solvent at a concentration that gives a stable and moderate signal.
-
Infuse the analyte solution at a constant low flow rate (e.g., 5-10 µL/min) into the mobile phase flow post-column.
-
Allow the MS signal to stabilize to obtain a constant baseline for the infused analyte.
-
Inject a blank mobile phase sample to establish the baseline signal without any matrix components.
-
Inject the blank matrix extract.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
Interpretation: A decrease in the signal intensity of the infused analyte indicates a region of ion suppression. An increase in signal indicates ion enhancement.
Sample Preparation Protocol: Phospholipid Removal using a Specialized SPE Cartridge
Objective: To selectively remove phospholipids from a biological sample to reduce ion suppression.
Materials:
-
Phospholipid removal SPE cartridge
-
Plasma or serum sample
-
Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ACN.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes.
-
Phospholipid Removal: Place the phospholipid removal SPE cartridge on a collection plate or rack.
-
Load the supernatant from the previous step directly onto the cartridge.
-
Apply a vacuum or positive pressure to pass the sample through the cartridge. The phospholipids will be retained by the sorbent, while the analytes of interest will pass through.
-
Collect the eluate, which now contains the lipids of interest with a significantly reduced phospholipid content.
-
The eluate can be directly injected into the LC-MS system or evaporated and reconstituted in a suitable solvent.
Chemical Derivatization to Enhance Ionization Efficiency
Objective: To chemically modify a lipid analyte to improve its ionization efficiency in ESI-MS.
Concept: Certain functional groups on lipids, such as carboxylic acids or hydroxyl groups, can have poor ionization efficiency. Derivatization involves reacting these groups to introduce a more easily ionizable moiety, often one that carries a permanent positive charge. This can significantly enhance the signal intensity and reduce susceptibility to ion suppression.
Example (General Workflow for Fatty Acid Derivatization):
-
Extraction: Extract the total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).
-
Saponification (Optional): If analyzing total fatty acids from complex lipids, perform a saponification step to release the fatty acids.
-
Derivatization Reaction: React the extracted fatty acids with a derivatizing agent. A common example is the use of reagents that introduce a permanently charged group, such as an N-(4-aminomethylphenyl)pyridinium (AMPP) tag to the carboxylic acid group.[10]
-
Reaction Quenching and Cleanup: After the reaction is complete, quench any excess reagent and perform a cleanup step (e.g., liquid-liquid extraction or solid-phase extraction) to remove byproducts and the derivatizing agent.
-
LC-MS Analysis: Analyze the derivatized lipids by LC-MS, typically in positive ion mode, monitoring for the specific mass of the derivatized analyte.
Mandatory Visualizations
Caption: Mechanism of Ion Suppression in ESI.
Caption: Troubleshooting Workflow for Ion Suppression.
Caption: Sample Preparation Decision Logic.
References
- 1. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 2. A simple liquid extraction protocol for overcoming the ion suppression of triacylglycerols by phospholipids in liquid chromatography mass spectrometry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 5. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Extraneous Peaks in VLCFA Chromatograms
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating contamination sources that lead to extraneous peaks in Very Long Chain Fatty Acid (VLCFA) chromatograms.
Troubleshooting Guide
This guide addresses specific issues that can lead to extraneous peaks in your VLCFA analysis.
Question 1: I am seeing a series of sharp, evenly spaced peaks, particularly at higher temperatures in my GC-MS chromatogram. What is the likely source?
Answer:
This pattern is highly characteristic of siloxane contamination , often referred to as "septum bleed."[1] These peaks arise from the degradation of silicone-based materials within your GC system.
Possible Sources:
-
Injector Septa: This is the most common source. Repeated injections can cause small particles of the septum to break off and accumulate in the injector liner.[2]
-
Vial Cap Septa: Solvents can leach siloxanes from the septa of your sample vials, especially if the vials are stored for extended periods or at elevated temperatures.
-
GC Column: While less common as discrete peaks, column bleed can contribute to a rising baseline and background noise. Column bleed is the degradation of the stationary phase of the column itself.
-
Other Silicone-Containing Materials: O-rings and other seals in the GC system can also be a source of siloxane contamination.
Troubleshooting Steps:
-
Run a Blank Gradient: Perform a run with your standard temperature program but without injecting any sample or solvent.
-
If the peaks are still present, the contamination is likely from the injector septum or column bleed.
-
If the peaks disappear, the source is likely the vial cap septum or the solvent itself.
-
-
Replace the Injector Septum: Regularly replace the injector septum, especially after a high number of injections or when analyzing samples that require high inlet temperatures. Use high-quality, low-bleed septa.
-
Inspect and Clean the Injector Liner: Remove and inspect the injector liner for any visible particles. Clean the liner by rinsing it with appropriate solvents (e.g., methanol, followed by hexane) or replace it if it appears contaminated.
-
Use High-Quality Vials and Caps (B75204): Whenever possible, use glass vials with PTFE-lined caps to minimize leaching from plastic components.[1]
-
Condition the Column: If column bleed is suspected (indicated by a rising baseline at high temperatures), condition the column according to the manufacturer's instructions. This typically involves baking the column at a high temperature for several hours to remove any volatile components.
Question 2: My chromatogram shows broad, late-eluting peaks that are not part of my VLCFA standards. What could be causing this?
Answer:
Broad, late-eluting peaks are often indicative of carryover from a previous injection or contamination from high-boiling point compounds.
Possible Sources:
-
Highly Concentrated Samples: Injecting a very concentrated sample can lead to residual amounts remaining in the injection port or on the column, which then elute in subsequent runs.
-
Insufficient Bake-out Time: The GC run time or the final temperature may not be sufficient to elute all components from the previous sample.
-
Contaminated Syringe: The injection syringe may not be adequately cleaned between injections.
Troubleshooting Steps:
-
Run Solvent Blanks: Inject a series of pure solvent blanks. If the extraneous peaks decrease in size with each subsequent injection, carryover is the likely cause.
-
Optimize Your GC Method:
-
Increase the Final Temperature: Raise the final oven temperature to ensure all high-boiling point compounds are eluted from the column.
-
Extend the Run Time: Increase the hold time at the final temperature to allow for complete elution.
-
-
Clean the Injection Syringe: Implement a rigorous syringe cleaning protocol between injections, using a series of solvent washes.
-
Perform a System Bake-out: If carryover is persistent, perform a system bake-out by setting the injector and detector to a high temperature and running the oven at its maximum allowable temperature for an extended period (without the column connected to the detector).
Question 3: I am observing a cluster of peaks that I suspect are from plasticizers. How can I confirm this and prevent it?
Answer:
Plasticizer contamination, most commonly from phthalates , is a frequent issue in trace analysis. These compounds are ubiquitous in laboratory environments and can leach from various plastic materials.
Possible Sources:
-
Plastic Labware: Polypropylene (B1209903) tubes, pipette tips, and vial caps are common sources of phthalates.
-
Solvents: Impurities in solvents can introduce phthalates.
-
Gloves: Some disposable gloves can be a source of plasticizer contamination.
Troubleshooting Steps:
-
Mass Spectral Library Search: If using a mass spectrometer, compare the mass spectra of the extraneous peaks to a library to confirm their identity as phthalates. Common phthalate (B1215562) ions include m/z 149.
-
Minimize the Use of Plastic:
-
Use glass or high-purity polypropylene labware.
-
Avoid storing samples and solvents in plastic containers for extended periods.
-
Use glass vials with PTFE-lined caps.[1]
-
-
Use High-Purity Solvents: Utilize HPLC or "for GC" grade solvents to minimize the introduction of contaminants.
-
Solvent Rinsing: Rinse all glassware with a high-purity solvent before use.
-
Test Your Labware: Run a blank extraction using your standard procedure but without the sample to see if your labware is contributing to the contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of extraneous peaks in VLCFA analysis?
A1: The most common sources include:
-
Siloxanes: From GC septa, vial caps, and column bleed.
-
Phthalates: Leached from plastic labware, solvents, and gloves.
-
Carryover: Residual sample from previous injections.
-
Solvent Impurities: Contaminants present in the solvents used for sample preparation and analysis.
-
Plastic Additives: Compounds like slip agents (e.g., oleamide) and antioxidants can leach from plastic consumables.[3][4][5][6]
Q2: How can I differentiate between column bleed and septum bleed?
A2: Column bleed typically manifests as a rising baseline at higher temperatures, whereas septum bleed usually appears as a series of sharp, discrete, and often evenly spaced peaks.[1] To confirm, you can perform a "no-injection" run where you execute the temperature program without an injection. If the sharp peaks disappear, the contamination is likely from the vial septum. If the baseline still rises, it is likely column bleed or contamination in the carrier gas.
Q3: What is the best way to clean glassware for VLCFA analysis?
A3: A thorough cleaning procedure is crucial. A typical protocol involves:
-
Washing with a laboratory-grade detergent.
-
Rinsing thoroughly with deionized water.
-
Rinsing with a high-purity organic solvent (e.g., acetone (B3395972) or methanol).
-
A final rinse with the solvent used for your analysis (e.g., hexane).
-
Drying in an oven at a high temperature to remove any residual solvent and volatile contaminants.
Q4: Can my sample preparation method introduce contaminants?
A4: Yes, every step of sample preparation is a potential source of contamination. This includes the use of plastic pipette tips, centrifuge tubes, and the purity of derivatization reagents. It is essential to use high-purity reagents and minimize contact with plastic materials. Running a "method blank" (performing the entire sample preparation procedure without the sample) is a critical quality control step to identify contamination from your workflow.
Contamination Sources and Mitigation Strategies
The following table summarizes common contaminants, their sources, and recommended preventative measures.
| Contaminant Class | Specific Examples | Common Sources | Mitigation Strategies |
| Siloxanes | Cyclic and linear polysiloxanes | GC injector septa, vial cap septa, column stationary phase, O-rings | Use low-bleed septa, replace septa regularly, use glass vials with PTFE-lined caps, condition the GC column. |
| Phthalates | Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP) | Plastic tubes, pipette tips, vial caps, solvents, gloves | Use glass or high-purity polypropylene labware, use high-purity solvents, rinse glassware with solvent, use non-phthalate gloves. |
| Plastic Additives | Oleamide (B13806) (slip agent), antioxidants (e.g., BHT) | Polypropylene and polyethylene (B3416737) labware (e.g., centrifuge tubes, vials) | Minimize contact with plastic, pre-rinse plasticware with solvent, use glass alternatives where possible. |
| Solvent Impurities | Various organic compounds | Low-purity solvents | Use HPLC or "for GC" grade solvents, run solvent blanks to check for purity. |
| Carryover | High-boiling point analytes from previous injections | Insufficient cleaning of syringe, inadequate GC bake-out | Implement rigorous syringe washing protocols, increase final oven temperature and/or hold time. |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Minimizing Background Contamination in Plasma VLCFA Sample Preparation
This protocol outlines steps to minimize contamination during the extraction and derivatization of VLCFAs from plasma samples.
-
Materials and Reagents:
-
Use exclusively glass pipettes, tubes, and vials. If plastic is unavoidable, use high-purity, certified low-leachable polypropylene.
-
All glassware should be washed with a laboratory-grade detergent, rinsed with deionized water, followed by a rinse with methanol, and finally with hexane. Dry glassware in an oven at >100°C.
-
Use high-purity (e.g., HPLC or GC grade) solvents (hexane, methanol, etc.).
-
Use fresh, high-purity derivatization reagents (e.g., BF3-methanol or methanolic HCl).
-
Use glass vials with PTFE-lined screw caps for all sample and extract storage.[1]
-
-
Extraction Procedure:
-
For every batch of samples, include a "method blank" consisting of all reagents and undergoing the entire extraction and derivatization process without the addition of the plasma sample.
-
When using pipette tips, rinse the tip with the solvent to be dispensed before aspirating the solvent for the sample.
-
Minimize the exposure of samples and solvents to the laboratory air by keeping containers covered as much as possible.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Perform the derivatization reaction in a glass tube with a PTFE-lined cap.
-
After derivatization and extraction of FAMEs, transfer the final extract to a clean glass autosampler vial.
-
-
GC-MS Analysis:
-
Begin each analytical sequence with one or more solvent blanks to ensure the system is clean.
-
Periodically run a method blank within the sequence to monitor for contamination introduced during the sample preparation process.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the appearance of extraneous peaks in a VLCFA chromatogram.
Caption: A logical workflow for troubleshooting extraneous peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. aafco.org [aafco.org]
- 3. Interference of oleamide with analytical and bioassay results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interference of oleamide with analytical and bioassay results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Very-Long-Chain Acyl-CoA Recovery with SPE
Welcome to the technical support center for improving the recovery of very-long-chain acyl-CoAs (VLC-acyl-CoAs) from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of very-long-chain acyl-CoAs during solid-phase extraction (SPE)?
Low recovery of VLC-acyl-CoAs during SPE can be attributed to several factors. The most common issues include incomplete cell lysis and extraction, degradation of the analytes, inefficient SPE methodology, and precipitation of the long-chain species.[1][2][3] It is also crucial to ensure that the analytical system itself is functioning correctly before troubleshooting the SPE protocol.[2]
Q2: How can I prevent the degradation of VLC-acyl-CoAs during sample preparation?
VLC-acyl-CoAs are susceptible to both enzymatic and chemical degradation. To minimize this, it is imperative to work quickly and keep the samples on ice at all times.[1] Using fresh, high-purity solvents is also essential.[1] For tissue samples, immediate processing is optimal. If storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C can help maintain the integrity of the analytes.[1] Adding an internal standard early in the workflow can help monitor and correct for recovery losses.[1]
Q3: Which type of SPE sorbent is most effective for VLC-acyl-CoA purification?
The choice of sorbent is critical for successful purification. For acyl-CoAs, which are anionic, weak anion exchange SPE columns are often effective.[1] Some established protocols have demonstrated high recovery rates using 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel, which acts as an anion exchanger.[4][5] Another approach that has yielded good recovery is the use of oligonucleotide purification columns.[6] Mixed-mode adsorbents, which combine multiple retention mechanisms, have also shown high adsorption capacity for long-chain fatty acids.[7]
Q4: What are the key steps in an SPE protocol that I should optimize for better VLC-acyl-CoA recovery?
Each step of the SPE protocol is a potential point for analyte loss.[2] Key steps to optimize include:
-
Column Conditioning and Equilibration: Ensure the SPE column is properly conditioned and equilibrated before loading the sample to ensure consistent interaction between the analyte and the sorbent.[1][3]
-
Sample Loading: The flow rate during sample loading should be slow enough to allow for adequate interaction and binding of the VLC-acyl-CoAs to the sorbent.[3][8] Avoid overloading the cartridge, as this can lead to breakthrough and loss of analyte.[3][8]
-
Washing: The wash solvent should be strong enough to remove interferences without eluting the target analytes.[2][3][8]
-
Elution: The elution solvent must be strong enough to completely elute the VLC-acyl-CoAs from the sorbent.[3][8] It may be necessary to test different solvent compositions and volumes to optimize recovery.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery of VLC-acyl-CoAs | Incomplete cell lysis and extraction. | - Ensure thorough homogenization of the tissue; a glass homogenizer is recommended.[1]- Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often suggested.[1] |
| Degradation of acyl-CoAs. | - Work quickly and maintain samples on ice throughout the procedure.[1]- Use fresh, high-purity solvents.[1]- Incorporate an internal standard early in the process to track recovery.[1] | |
| Inefficient Solid-Phase Extraction (SPE). | - Verify proper conditioning and equilibration of the SPE column before sample loading.[1]- Optimize the wash and elution steps by testing different solvent compositions and volumes.[1]- Consider using a weak anion exchange or mixed-mode SPE column.[1][7] | |
| Precipitation of long-chain species. | - Ensure the final extract is in a solvent that maintains the solubility of VLC-acyl-CoAs, such as a methanol (B129727)/water mixture.[1] | |
| Poor Reproducibility | Inconsistent sample pre-treatment. | - Follow a standardized and consistent sample preparation method.[8]- Ensure analytes are fully dissolved in the solvent.[8] |
| Variable SPE technique. | - Do not allow the sorbent to dry out between conditioning, equilibration, and sample loading.[8]- Maintain a consistent and appropriate flow rate during all steps.[8][9] | |
| Insufficiently Clean Sample Extract | Ineffective removal of interferences. | - Modify the wash protocol with a stronger solvent that does not elute the analyte.[2][8]- Consider a different SPE sorbent or a mixed-mode mechanism for enhanced selectivity.[2] |
Quantitative Data Summary
The recovery of acyl-CoAs is dependent on the chain length and the specific SPE methodology employed. The following table provides a summary of reported recovery rates from various protocols.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95%[4] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90%[4] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92%[4] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90%[4] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80%[4][6] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88%[4] |
Experimental Protocols
Protocol for the Extraction and SPE of Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction and purification of a broad range of acyl-CoAs from tissue samples.[1][4]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[4][6]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[4][6]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[4]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[4]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[4]
-
Internal standard (e.g., Heptadecanoyl-CoA)[1]
Procedure:
-
Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[4]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.[4]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[4]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[4]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Visualizations
Caption: Experimental workflow for VLC-acyl-CoA enrichment using SPE.
Caption: Troubleshooting logic for low VLC-acyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. specartridge.com [specartridge.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asu.elsevierpure.com [asu.elsevierpure.com]
- 8. silicycle.com [silicycle.com]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
Addressing adduct formation in LC-MS/MS spectra of acyl-CoAs
Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and answers to frequently asked questions, with a focus on identifying and mitigating adduct formation in your mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed with acyl-CoAs in positive ion electrospray ionization (ESI) LC-MS/MS?
A1: In positive ion ESI, acyl-CoAs most commonly form protonated molecules ([M+H]⁺). However, the presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts is also frequently observed. These adducts arise from the association of the analyte molecule with sodium or potassium ions present as contaminants in the LC-MS system. Additionally, ammonium (B1175870) adducts ([M+NH₄]⁺) may be intentionally or unintentionally formed when using ammonium-based mobile phase modifiers.
Q2: Why is it important to control adduct formation in quantitative acyl-CoA analysis?
A2: Controlling adduct formation is critical for several reasons. Firstly, the formation of multiple adduct species for a single analyte can dilute the ion current, splitting the signal between the protonated molecule and its adducted forms. This can lead to a decrease in the signal intensity of the target analyte ion, thereby reducing the sensitivity and increasing the limit of detection (LOD) and limit of quantitation (LOQ) of the assay. Secondly, inconsistent and variable adduct formation between samples can lead to poor reproducibility and inaccurate quantification. For robust and reliable quantitative results, it is essential to promote the formation of a single, consistent ionic species, typically the protonated molecule ([M+H]⁺).
Q3: What are the primary sources of sodium and potassium contamination that lead to adduct formation?
A3: Sodium and potassium ions are ubiquitous in laboratory environments. Common sources of contamination include:
-
Glassware: Leaching of alkali metals from glass vials and containers is a significant source of contamination.
-
Reagents and Solvents: Impurities in mobile phase components, such as water, acetonitrile, and additives, can introduce sodium and potassium ions.
-
Sample Matrix: Biological samples inherently contain physiological concentrations of sodium and potassium salts.
-
LC-MS System: Buildup of salts in the LC tubing, injector, and the mass spectrometer's ion source can be a persistent source of contamination.
Troubleshooting Guide: Adduct Formation in Acyl-CoA Spectra
This guide provides a systematic approach to identifying and mitigating common issues related to adduct formation during the LC-MS/MS analysis of acyl-CoAs.
Problem 1: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts.
Root Cause: Contamination of the sample, mobile phase, or LC-MS system with sodium or potassium salts.
Solutions:
-
Mobile Phase Optimization: The most effective strategy to promote the formation of the protonated molecule ([M+H]⁺) over salt adducts is to lower the pH of the mobile phase. The addition of a small amount of a volatile acid, such as formic acid (typically 0.1%), provides an excess of protons to favor the formation of the [M+H]⁺ ion.
-
Use High-Purity Solvents and Reagents: Ensure that all solvents (water, acetonitrile, methanol) and mobile phase additives are of the highest LC-MS grade to minimize alkali metal contamination.
-
Avoid Glassware: Whenever possible, use polypropylene (B1209903) or other plastic vials and containers for sample and mobile phase preparation to prevent the leaching of sodium and potassium from glass surfaces.
-
System Cleaning: If adduct formation persists, it may be due to the accumulation of salts within the LC system or the mass spectrometer's ion source. Follow the manufacturer's recommended procedures for cleaning these components.
Problem 2: Poor signal intensity or suppression of the desired [M+H]⁺ ion.
Root Cause: In addition to adduct formation, other components in the sample matrix can compete for ionization, leading to a phenomenon known as ion suppression. The formation of adducts itself can also reduce the intensity of the protonated molecule.
Solutions:
-
Optimize Mobile Phase Additives: The use of volatile salts like ammonium formate (B1220265) or ammonium acetate (B1210297) can help to control adduct formation and, in some cases, improve ionization efficiency. Experiment with different concentrations (e.g., 5 mM vs. 10 mM) to find the optimal balance for your specific acyl-CoAs of interest.
-
Enhance Chromatographic Separation: Ensure that your LC method provides adequate separation of your target acyl-CoAs from co-eluting matrix components that can cause ion suppression.
-
Implement Robust Sample Preparation: Utilize effective sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components prior to LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize the impact of different mobile phase modifiers on the ionization efficiency and adduct formation for acyl-CoAs and related lipid classes. While specific quantitative data for the ratio of [M+H]⁺ to [M+Na]⁺ for a wide range of acyl-CoAs is not extensively published, the following provides a general guide based on available literature for lipids.
Table 1: Effect of Mobile Phase Additives on Ionization Efficiency of Lipid Classes (Positive Ion Mode)
| Mobile Phase Modifier | Acyl-CoAs & Fatty Acyls | Phosphatidylcholines (PC) | Triacylglycerols (TG) |
| 5 mM Ammonium Formate | Excellent | Excellent | Good |
| 10 mM Ammonium Formate | Good | Good | Moderate |
| 5 mM Ammonium Acetate | Good | Moderate | Good |
| 10 mM Ammonium Acetate | Moderate | Moderate | Moderate |
| 0.1% Formic Acid | Good | Good | Good |
Relative performance is generalized from studies on lipid classes and may vary for specific acyl-CoA species.
Table 2: Troubleshooting Summary for Adduct Formation
| Observation | Potential Cause | Recommended Action |
| High [M+Na]⁺ and [M+K]⁺ peaks | Sodium/Potassium contamination | Use plasticware, high-purity solvents, and add 0.1% formic acid to the mobile phase. |
| Variable adduct ratios across samples | Inconsistent salt concentrations in samples | Improve sample cleanup (e.g., SPE) to normalize the matrix. |
| Low overall signal intensity | Ion suppression and/or adduct formation | Optimize mobile phase additives (e.g., ammonium formate) and chromatographic separation. |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cultured Cells
This protocol is designed to minimize metal ion contamination during the extraction of acyl-CoAs from cell culture.
-
Cell Harvesting:
-
Rinse cell monolayers twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells in ice-cold PBS and transfer to a polypropylene centrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant.
-
-
Extraction:
-
To the cell pellet, add 300 µL of ice-cold deionized water containing 0.6% formic acid.[1]
-
Resuspend the cell pellet thoroughly.
-
Add 270 µL of acetonitrile, vortex, and sonicate to ensure homogeneity.[1]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Transfer the supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for Acyl-CoA Analysis
This method utilizes a reversed-phase C18 column with mobile phase modifiers designed to enhance the signal of the protonated molecule and reduce adduct formation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate the acyl-CoAs of interest (e.g., a linear gradient from 2% B to 98% B over 15 minutes).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
MRM Transitions: Monitor the transition from the precursor ion ([M+H]⁺) to a characteristic product ion. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 m/z).
-
Visualizations
Caption: Troubleshooting workflow for mitigating adduct formation.
Caption: Formation of common adducts with Acyl-CoA in ESI-MS.
References
False elevations in VLCFA analysis due to diet or sample handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential false elevations in Very Long-Chain Fatty Acid (VLCFA) analysis due to dietary factors or sample handling issues.
Troubleshooting Guide
Issue: Unexpected Elevated VLCFA Results
An elevated VLCFA result, particularly in the C26:0 fatty acid and the C24:0/C22:0 and C26:0/C22:0 ratios, can be indicative of a peroxisomal disorder such as X-linked adrenoleukodystrophy (X-ALD).[1] However, preanalytical variables can lead to false positives. This guide provides a systematic approach to troubleshooting unexpected elevations.
Step 1: Review Patient's Dietary and Clinical Status
Certain diets and clinical conditions are known to cause transient elevations in VLCFA levels.
-
Ketogenic Diet: Patients on a ketogenic diet may show increased levels of C22:0 and C24:0, though typically not C26:0. The C24:0/C22:0 and C26:0/C22:0 ratios usually remain within the normal range.[2][3]
-
Liver Insufficiency: Individuals with liver dysfunction may present with a slight elevation in C26:0 and a decrease in C22:0, leading to increased C24:0/C22:0 and C26:0/C22:0 ratios.[2][3][4]
-
Acute Metabolic Stress: Conditions like diabetic ketoacidosis or an adrenal crisis can cause a temporary increase in VLCFAs, likely due to the mobilization of fatty acids overwhelming the oxidative capacity of peroxisomes.[4]
-
Recent Food Intake: Consumption of peanuts or peanut butter within 12 hours of the blood draw can lead to elevations in VLCFAs.[5][6]
Step 2: Verify Sample Integrity and Handling Procedures
Improper sample collection and handling are common sources of error.
-
Fasting Status: Non-fasting samples are a known cause of false-positive results.[6] It is recommended that patients fast overnight (12-14 hours) before the blood draw.[7]
-
Hemolysis: The rupture of red blood cells (hemolysis) can release cellular components into the plasma, potentially interfering with the analysis and causing falsely elevated results.[4][6] Visually inspect the plasma or serum for a pink or red tinge.
-
Lipemia: Grossly lipemic (cloudy or milky) samples, often from non-fasting individuals, can interfere with the analytical process and should be rejected.[7]
Step 3: Repeat Testing and Consider Genetic Confirmation
If a preanalytical issue is suspected, a repeat test under controlled conditions is warranted.
-
Repeat Sample Collection: Collect a new, fasting sample, ensuring proper phlebotomy and handling techniques to minimize hemolysis.
-
Genetic Testing: If VLCFA levels remain elevated in a properly collected repeat sample, genetic testing for mutations in the ABCD1 gene is the definitive method for diagnosing X-ALD.[1][8] It is important to note that approximately 15-20% of women who are carriers for X-ALD may have normal VLCFA levels.[9]
Frequently Asked Questions (FAQs)
Diet-Related Issues
Q1: Can a ketogenic diet cause a false-positive VLCFA result?
A1: Yes, a ketogenic diet can affect VLCFA levels, but typically not in the pattern characteristic of X-ALD. Research has shown that patients on a ketogenic diet may have increased concentrations of C22:0 and C24:0 fatty acids. However, the diagnostically significant C26:0 fatty acid and the C26:0/C22:0 ratio tend to remain within the normal range.[2][3][4] The C24:0/C22:0 ratio also generally remains normal.[2][3]
Q2: Does a vegetarian or vegan diet affect VLCFA levels?
A2: The direct impact of vegetarian or vegan diets on the specific VLCFAs used for diagnosing peroxisomal disorders (C22:0, C24:0, C26:0) is not well-established in the literature. While these diets significantly alter the overall fatty acid profile, with lower intakes of saturated fatty acids and long-chain omega-3 fatty acids, specific data on VLCFA elevation is limited.[10][11][12][13][14] Given that the majority of VLCFAs are produced endogenously, the dietary influence is generally considered minimal, though some labs may request a fasting sample if unusual results are obtained.[9]
Q3: Are there specific foods that can interfere with VLCFA analysis?
A3: Yes, the consumption of peanuts and peanut butter has been reported to cause transient elevations in VLCFAs.[4][5][6] It is recommended that patients avoid consuming these foods for at least 12 hours prior to sample collection.[6]
Sample Handling and Processing
Q4: What is the correct procedure for collecting and storing blood samples for VLCFA analysis?
A4: Proper sample collection and storage are critical for accurate results. A detailed protocol is provided in the "Experimental Protocols" section below. Key considerations include:
-
Patient Preparation: An overnight fast of 12-14 hours is preferred.[7][15] For infants, the sample should be collected just before the next feeding.
-
Specimen Type: Plasma is the preferred specimen.
-
Anticoagulant: Use an EDTA (lavender top) or heparin (green top) tube.[16][17]
-
Processing: Plasma should be separated from red blood cells by centrifugation within 2 hours of collection to prevent hemolysis.[18]
-
Storage and Transport: The separated plasma should be frozen immediately, preferably at -20°C or lower, and shipped on dry ice.[16][17][18] Studies have shown that fatty acids in plasma are stable for years when stored at -80°C.[19][20][21]
Q5: How does hemolysis affect VLCFA levels?
A5: Hemolysis, the breakdown of red blood cells, releases intracellular components into the plasma.[22] This can interfere with VLCFA analysis through several mechanisms:
-
Matrix Effects: The release of hemoglobin, lipids, and enzymes from red blood cells alters the sample matrix, which can suppress or enhance the signal of the analytes during mass spectrometry analysis.[22]
-
Analyte Release: Although mature red blood cells lack peroxisomes for VLCFA metabolism, their membranes contain fatty acids.[9] Hemolysis can release these fatty acids and their associated enzymes, potentially altering the measured concentrations in the plasma. While the exact quantitative impact on VLCFA levels is not well-documented, it is a known cause of erroneous results and hemolyzed samples are often rejected.[6]
Q6: Can lipemic samples be used for VLCFA analysis?
A6: No, grossly lipemic samples are generally not acceptable for VLCFA analysis.[7] The high concentration of triglycerides in lipemic samples can interfere with the extraction and analytical processes, leading to inaccurate results. Lipemia is often a result of collecting a non-fasting sample.
Quantitative Data Summary
The following tables summarize reference ranges and the potential impact of a ketogenic diet and liver dysfunction on VLCFA levels.
Table 1: Reference Ranges for Plasma Very-Long-Chain Fatty Acids
| Analyte | Reference Range (μmol/L) | Reference Range (μg/mL) |
| C22:0 (Behenic Acid) | 38.0 – 90.5 | 9 - 33 |
| C24:0 (Lignoceric Acid) | 33.1 – 75.0 | 7 - 28 |
| C26:0 (Cerotic Acid) | 0.30 – 1.49 | 0.05 - 0.41 |
| Ratio | Reference Range | Reference Range |
| C24:0 / C22:0 | 0.32 - 1.10 | 0.6 - 1.1 |
| C26:0 / C22:0 | < 0.030 | < 0.02 |
Note: Ranges may vary slightly between different analytical laboratories. (Data sourced from Gloucestershire Hospitals NHS Foundation Trust and Seattle Children's Hospital)[6][15]
Table 2: Impact of Ketogenic Diet and Liver Dysfunction on VLCFA Levels
| Condition | C22:0 Level | C24:0 Level | C26:0 Level | C24:0/C22:0 Ratio | C26:0/C22:0 Ratio |
| Ketogenic Diet | Increased | Increased | Normal | Normal | Normal |
| Liver Insufficiency | Decreased | Normal | Slightly Increased | Increased | Increased |
(Data summarized from Stradomska et al., 2013)[2][3]
Experimental Protocols
Protocol for Blood Sample Collection, Processing, and Storage
-
Patient Preparation:
-
Sample Collection:
-
Draw blood into a 4 mL EDTA (lavender top) or lithium heparin (green top) vacutainer tube.[15]
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant. Do not shake vigorously, as this can cause hemolysis.
-
-
Sample Processing:
-
Centrifuge the sample at approximately 1500-2000 x g for 10-15 minutes at room temperature. This should be done within 2 hours of collection.[18]
-
Carefully aspirate the upper plasma layer using a clean pipette, avoiding disturbance of the buffy coat and red blood cell layer.
-
Transfer the plasma to a labeled, clean plastic transport vial. A minimum of 0.5 mL of plasma is typically required.[16]
-
-
Storage and Shipment:
Overview of a Typical GC-MS Analytical Method for VLCFAs
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the quantitative analysis of VLCFAs.[23][24]
-
Hydrolysis: Total fatty acids are liberated from complex lipids in the plasma (e.g., phospholipids, triglycerides) through acid or base hydrolysis.
-
Extraction: The freed fatty acids are extracted from the aqueous mixture into an organic solvent (e.g., hexane, iso-octane).[23][25]
-
Derivatization: The carboxylic acid group of the fatty acids is chemically modified (derivatized) to make them more volatile for GC analysis. A common method is methylation to form fatty acid methyl esters (FAMEs) or derivatization with pentafluorobenzyl bromide.[25]
-
GC Separation: The derivatized sample is injected into the gas chromatograph. The different fatty acid derivatives travel through a long, thin capillary column at different speeds based on their volatility and interaction with the column's stationary phase, thus separating them.
-
MS Detection and Quantification: As each fatty acid derivative exits the GC column, it enters the mass spectrometer, which ionizes the molecule and separates the resulting fragments based on their mass-to-charge ratio. The mass spectrometer identifies each fatty acid by its unique fragmentation pattern and quantifies it by comparing its signal intensity to that of a known amount of an internal standard (often a deuterated version of the fatty acid) that was added at the beginning of the sample preparation.[23][26]
Visualizations
Caption: A decision tree for troubleshooting elevated VLCFA results.
Caption: Recommended workflow for VLCFA sample handling.
Caption: Relationship between diet and potential VLCFA elevations.
References
- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 2. The impact of a ketogenic diet and liver dysfunction on serum very long-chain fatty acids levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. False Positive Very Long-Chain Fatty Acids in a Case of Autoimmune Adrenal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 6. Very Long Chain Fatty Acid - Seattle Children's Hospital [seattlechildrenslab.testcatalog.org]
- 7. Clinical Laboratories [slchlabtestguide.bjc.org]
- 8. When it's NOT ALD - ALD Alliance [aldalliance.org]
- 9. southtees.nhs.uk [southtees.nhs.uk]
- 10. Comparative analysis of fatty acid profiles across omnivorous, flexitarians, vegetarians, and vegans: insights from the NuEva study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid composition of habitual omnivore and vegetarian diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Nutrient Intake and Nutrition Status in Vegetarians and Vegans in Comparison to Omnivores - the Nutritional Evaluation (NuEva) Study [frontiersin.org]
- 15. Very Long Chain Fatty Acids (VLCFAs) [gloshospitals.nhs.uk]
- 16. Very Long-Chain and Branched-Chain Fatty Acids Profile | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 17. lhsc.on.ca [lhsc.on.ca]
- 18. pch-pathlab.com [pch-pathlab.com]
- 19. researchgate.net [researchgate.net]
- 20. Stability of plasma and erythrocyte fatty acid composition during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. lipidmaps.org [lipidmaps.org]
- 26. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (S)-3-Hydroxyoctacosanoyl-CoA under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-3-Hydroxyoctacosanoyl-CoA under various storage conditions. The information is presented in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a very-long-chain fatty acyl-CoA, is primarily influenced by temperature, pH, the presence of water, exposure to light, and repeated freeze-thaw cycles. The thioester bond is susceptible to hydrolysis, and the long acyl chain can be prone to oxidation.
Q2: What is the recommended long-term storage temperature for this compound?
A2: For long-term storage, it is recommended to store this compound at -80°C as a dry pellet or in an anhydrous organic solvent.[1] Storing at ultra-low temperatures minimizes enzymatic and chemical degradation. For short-term storage (up to one week), -20°C is acceptable.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The thioester bond of acyl-CoAs is known to be unstable in aqueous solutions, with the rate of hydrolysis increasing at neutral to alkaline pH.[2][3][4] It is advisable to maintain a slightly acidic pH (around 4.0-6.0) if the compound must be handled in an aqueous buffer for short periods.
Q4: Can I repeatedly freeze and thaw my stock solution of this compound?
A4: Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of lipids and other molecules.[5][6] It is best practice to aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Q5: What solvents are recommended for dissolving and storing this compound?
A5: Due to its long acyl chain, this compound has limited solubility in purely aqueous solutions. It is best dissolved in anhydrous organic solvents such as methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol. For analytical purposes like LC-MS, a mixture of methanol, water, and chloroform has been used to keep very-long-chain fatty acyl-CoAs in solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions. For long-term storage, ensure the compound is stored at -80°C as a dry solid or in an anhydrous organic solvent. Prepare fresh working solutions from a new aliquot for each experiment. |
| Precipitate formation in the stock solution upon thawing. | Low solubility in the chosen solvent, especially at low temperatures. | Gently warm the solution and vortex to redissolve the compound. If the precipitate persists, consider preparing a fresh stock solution in a more appropriate organic solvent or solvent mixture. |
| Evidence of hydrolysis (e.g., presence of free Coenzyme A and 3-hydroxyoctacosanoic acid in analysis). | Exposure to water and/or neutral to alkaline pH. | Minimize contact with aqueous solutions. If aqueous buffers are necessary, use them at a slightly acidic pH and for the shortest possible time. Work on ice to reduce the rate of hydrolysis. |
| Unexpected peaks in analytical chromatograms (e.g., LC-MS). | Oxidative degradation of the acyl chain. | Protect the compound from light and air. Store under an inert atmosphere (e.g., argon or nitrogen). Consider adding an antioxidant like BHT to organic solvent stocks, if compatible with downstream applications. |
Stability Data Summary
Table 1: Stability at Different Temperatures (in Anhydrous Solvent)
| Temperature | Expected Stability | Recommendations |
| -80°C | High (months to years) | Recommended for long-term storage. |
| -20°C | Moderate (weeks to months) | Suitable for short to medium-term storage. |
| 4°C | Low (days) | Not recommended for storage; for temporary use during experiments only. |
| Room Temperature (20-25°C) | Very Low (hours) | Avoid prolonged exposure. |
Table 2: Stability in Aqueous Buffers at 4°C
| pH | Expected Stability | Recommendations |
| 4.0 - 6.0 | Moderate (hours to a day) | Optimal for short-term experimental use in aqueous solutions. |
| 7.0 - 7.4 | Low (hours) | Increased rate of hydrolysis. Minimize exposure time. |
| > 8.0 | Very Low (minutes to hours) | Rapid hydrolysis. Avoid these conditions if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), anhydrous methanol, argon or nitrogen gas, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of argon or nitrogen, weigh the desired amount of the solid.
-
Add the appropriate volume of anhydrous methanol to achieve the desired stock concentration (e.g., 1-5 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber glass vials or polypropylene (B1209903) tubes.
-
Flush the headspace of each aliquot with argon or nitrogen before sealing.
-
Store the aliquots at -80°C.
-
Protocol 2: Assessment of this compound Stability by LC-MS
-
Objective: To determine the degradation of this compound over time under specific storage conditions.
-
Procedure:
-
Prepare a fresh stock solution of this compound as described in Protocol 1.
-
Prepare samples for stability testing by diluting the stock solution in the desired storage buffer (e.g., aqueous buffer at a specific pH) or solvent.
-
Divide the samples into multiple aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired test conditions (e.g., 4°C, room temperature).
-
At each time point, quench the degradation by adding an equal volume of cold acetonitrile (B52724) or methanol.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining this compound and identify potential degradation products (e.g., Coenzyme A, 3-hydroxyoctacosanoic acid).
-
Plot the concentration of intact this compound versus time to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for preparing and testing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. A Delphi clinical practice protocol for the management of very long chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating LC-MS/MS Quantification of (S)-3-Hydroxyoctacosanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and related therapeutic areas, the accurate quantification of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) like (S)-3-Hydroxyoctacosanoyl-CoA is critical. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose against alternative methods, supported by experimental data adapted from similar analytes.
Comparison of Analytical Methods
LC-MS/MS has become the preferred method for the quantification of acyl-CoA species due to its high sensitivity and specificity.[1][2] The following table summarizes the key performance characteristics of a proposed LC-MS/MS method for this compound compared to traditional High-Performance Liquid Chromatography with Ultraviolet/Fluorescence detection (HPLC-UV/Vis) and enzymatic assays.
| Parameter | Proposed LC-MS/MS Method | HPLC-UV/Vis | Enzymatic Assays |
| Limit of Detection (LOD) | 2–133 nM[3] | ~120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 2–133 nM[3] | ~1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[4] | >0.99 | Variable |
| Precision (%RSD) | <15%[5] | <15% | <20% |
| Specificity | High (based on mass-to-charge ratio and fragmentation)[2] | Moderate (risk of co-elution) | High (enzyme-specific) |
| Throughput | High | Moderate | Low to Moderate |
| Sample Preparation | Simple extraction, no derivatization required[6] | Derivatization often required for sensitivity | Specific buffer conditions, potential for interference |
Experimental Protocols
A robust LC-MS/MS protocol is fundamental for obtaining reliable quantitative data. Below are detailed methodologies for the proposed LC-MS/MS analysis, alongside protocols for the synthesis of the necessary standard and alternative analytical techniques.
Synthesis of this compound Standard
The availability of a pure standard is a prerequisite for accurate quantification. As this compound is not readily commercially available, an enzymatic synthesis approach is proposed, adapted from established methods for other 3-hydroxyacyl-CoAs.[1]
-
Step 1: Synthesis of 2-Octacosenoic Acid: The precursor, 2-octacosenoic acid, can be synthesized from commercially available starting materials using standard organic chemistry methods.
-
Step 2: Acyl-CoA Synthetase Reaction: The synthesized 2-octacosenoic acid is converted to its CoA thioester, 2-octacosenoyl-CoA, using an acyl-CoA synthetase enzyme.
-
Step 3: Enoyl-CoA Hydratase Reaction: The final step involves the stereospecific hydration of the double bond in 2-octacosenoyl-CoA to yield this compound, catalyzed by an enoyl-CoA hydratase.[1]
Proposed LC-MS/MS Method for this compound Quantification
This method is designed for the sensitive and specific quantification of this compound in biological matrices.
-
Sample Preparation (Protein Precipitation):
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: A linear gradient from 20% to 100% Mobile Phase B over 15 minutes.[2]
-
Flow Rate: 0.2 mL/min.[2]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Multiple Reaction Monitoring (MRM): The MRM transitions for this compound would be predicted based on its structure. The precursor ion ([M+H]+) would be selected, and a characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da) would be monitored.[3][7]
-
Predicted Q1 (Precursor Ion): m/z (to be calculated based on the exact mass of this compound)
-
Predicted Q3 (Product Ion): Q1 - 507
-
-
Collision Energy and other MS parameters: These would be optimized by infusing the synthesized standard.
-
Alternative Method 1: HPLC with UV/Fluorescence Detection
-
Derivatization: The carboxyl group of the fatty acid is derivatized with a fluorescent tag to enhance detection.
-
Chromatography: Separation is achieved on a C18 reversed-phase column.
-
Detection: The analyte is detected by a UV or fluorescence detector.
Alternative Method 2: Enzymatic Assay
-
Principle: This method relies on the specific enzymatic conversion of this compound, which is coupled to a reaction that produces a detectable change in absorbance or fluorescence (e.g., NADH production).
-
Procedure: The sample is incubated with the specific enzymes and cofactors, and the change in signal is measured over time.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams are provided in Graphviz DOT language.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-long-chain (3R)-3-hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monarch Initiative [beta.monarchinitiative.org]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Solvent Precipitation vs. Solid-Phase Extraction for Acyl-CoA Analysis
In the intricate world of metabolomics, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for researchers, scientists, and drug development professionals. These molecules are central players in numerous cellular processes, including fatty acid metabolism and energy production. The choice of extraction method is a critical determinant of experimental success, directly impacting the recovery, purity, and ultimately, the reliability of downstream analysis. This guide provides an objective comparison of two common techniques for acyl-CoA extraction: solvent precipitation and solid-phase extraction (SPE), supported by experimental data and detailed protocols.
Quantitative Data Summary
The efficiency of acyl-CoA recovery is a key performance metric for any extraction method. The following tables summarize quantitative data on the recovery rates of various acyl-CoA species using different solvent precipitation and solid-phase extraction methods.
Table 1: Comparison of Acyl-CoA Recovery Rates Using Different Extraction Methods
| Acyl-CoA Species | Solvent Precipitation Method | Recovery (%) | Solid-Phase Extraction (SPE) Method | Recovery (%) | Reference |
| Short-Chain | |||||
| Acetyl-CoA | 5-Sulfosalicylic Acid (SSA) | ~59% | Acetonitrile/2-Propanol with SPE | 83-90% (SPE) | [1] |
| Malonyl-CoA | 5-Sulfosalicylic Acid (SSA) | ~74% | Acetonitrile/2-Propanol with SPE | 83-90% (SPE) | [1] |
| Propionyl-CoA | 5-Sulfosalicylic Acid (SSA) | ~80% | - | Not Reported | [1] |
| Isovaleryl-CoA | 5-Sulfosalicylic Acid (SSA) | ~59% | - | Not Reported | [1] |
| Medium-Chain | |||||
| Octanoyl-CoA | - | Not Reported | 2-(2-pyridyl)ethyl SPE | 88-92% | [2] |
| Long-Chain | |||||
| Palmitoyl-CoA | - | Not Reported | Oligonucleotide SPE | 70-80% | [3] |
| Oleoyl-CoA | - | Not Reported | 2-(2-pyridyl)ethyl SPE | 85-90% | [2] |
| Arachidonyl-CoA | - | Not Reported | 2-(2-pyridyl)ethyl SPE | 83-88% | [2] |
Table 2: Overall Method Performance Comparison
| Feature | Solvent Precipitation | Solid-Phase Extraction (SPE) |
| Principle | Proteins are denatured and precipitated by organic solvents or acids, leaving metabolites in the supernatant. | Analytes are partitioned between a solid phase and a liquid phase based on their physicochemical properties. |
| Key Strengths | Simple, fast, and effective for a broad range of acyl-CoAs.[4] | Excellent for sample clean-up, reducing matrix effects and concentrating analytes.[4][5][6] |
| Key Limitations | Potential for ion suppression from co-extracted matrix components.[4] May have lower recovery for certain species compared to SPE. | More time-consuming and can have lower reproducibility if not standardized.[7][8] |
| Selectivity | Less selective, co-extracts a wider range of molecules.[8] | Highly selective, allowing for targeted isolation of analytes.[5] |
| Purity of Extract | Lower, as it may contain more interfering substances.[4] | Higher, due to the effective removal of impurities.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of robust scientific research. Below are representative methods for both solvent precipitation and solid-phase extraction for acyl-CoAs from tissue samples.
Protocol 1: Solvent Precipitation using 5-Sulfosalicylic Acid (SSA)
This method is effective for the extraction of short-chain acyl-CoAs.[1]
Materials:
-
Frozen tissue sample
-
5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Microcentrifuge tubes, pre-chilled
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Refrigerated microcentrifuge
Procedure:
-
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. It is crucial to keep the tissue frozen to halt metabolic activity. Place the frozen tissue in a pre-chilled mortar and add liquid nitrogen to maintain its brittle state. Grind the tissue to a fine powder using the pre-chilled pestle.[1]
-
Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution.[1]
-
Homogenization: Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer.[1]
-
Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation. Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the short-chain acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube.[1]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general method for the extraction and purification of a broad range of acyl-CoAs from tissue samples and provides a cleaner extract.[2]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2][3]
-
Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[2]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[2]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[2][9]
-
Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[2][9]
-
Glass homogenizer
-
Centrifuge capable of 12,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 1 mL of ice-cold Homogenization Buffer. Homogenize the tissue on ice. Add 1 mL of 2-Propanol and homogenize again.[2]
-
Extraction of Acyl-CoAs: Transfer the homogenate to a centrifuge tube. Add 2 mL of Acetonitrile and vortex vigorously. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Carefully collect the supernatant.[2]
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[2][9]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[2]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[2]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution.[2]
-
Sample Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).[2]
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both solvent precipitation and solid-phase extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. specartridge.com [specartridge.com]
- 6. rocker.com.tw [rocker.com.tw]
- 7. researchgate.net [researchgate.net]
- 8. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Kinetics of (S)-3-Hydroxyoctacosanoyl-CoA with CerS2 and CerS3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate kinetics of (S)-3-Hydroxyoctacosanoyl-CoA with two key enzymes in sphingolipid metabolism: Ceramide Synthase 2 (CerS2) and Ceramide Synthase 3 (CerS3). This document synthesizes available experimental data to highlight the substrate preferences and potential activities of these enzymes, offering insights for research and therapeutic development.
Executive Summary
Ceramide synthases (CerS) are a family of six enzymes in mammals, each exhibiting distinct specificity for the acyl-chain length of fatty acyl-CoA substrates in the synthesis of ceramides (B1148491). CerS2 is primarily responsible for the synthesis of ceramides with very-long-chain fatty acids (VLCFAs, C20-C26), which are crucial for processes such as liver homeostasis and myelination.[1][2] In contrast, CerS3 is the key enzyme for the synthesis of ceramides with ultra-long-chain fatty acids (ULCFAs, ≥C26), which are essential for establishing the epidermal permeability barrier.[3][4][5][6][7]
Comparative Analysis of Substrate Specificity
| Feature | Ceramide Synthase 2 (CerS2) | Ceramide Synthase 3 (CerS3) |
| Primary Acyl-CoA Substrates | Very-long-chain fatty acyl-CoAs (C20-C26)[11][12] | Very-long-chain and Ultra-long-chain fatty acyl-CoAs (≥C22), especially ≥C26[3][5][9][10] |
| Key Products | C22-C24 ceramides | C26 and longer ceramides (ULC-Ceramides)[3][5] |
| Activity with C28-CoA (Predicted) | Likely low to negligible, as C28 is outside its preferred range. | Likely to exhibit activity, as it specializes in ultra-long-chain substrates. |
| Known Kinetic Parameters | For C24:1-CoA, Km was reported to be 62.9 µM in one study, though this was shown to be dependent on the enzyme's phosphorylation state.[13] | Specific Km and Vmax values for C28-CoA are not available. |
| Tissue Expression | Ubiquitously expressed, with high levels in the liver, kidney, and brain.[12] | Primarily expressed in the skin (epidermis) and testes.[8][9] |
| Primary Biological Functions | Liver homeostasis, myelination, regulation of cell growth and signaling.[1][2] | Formation of the epidermal permeability barrier, spermatogenesis.[3][4][8][10] |
Experimental Protocols
A generalized protocol for an in vitro ceramide synthase activity assay is provided below. This can be adapted to compare the kinetics of CerS2 and CerS3 with this compound.
Objective: To determine the kinetic parameters (Km and Vmax) of recombinant human CerS2 and CerS3 with this compound.
Materials:
-
Microsomal fractions from cells overexpressing human CerS2 or CerS3.
-
This compound (substrate).
-
Sphingosine (B13886) or sphinganine (B43673) (co-substrate).
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2).
-
Internal standard (e.g., C17-ceramide).
-
Solvents for lipid extraction (e.g., chloroform (B151607), methanol).
-
LC-MS/MS system for product quantification.
Procedure:
-
Preparation of Substrates: Prepare stock solutions of this compound and sphingosine in an appropriate solvent (e.g., ethanol). A range of concentrations of this compound should be prepared to determine Km.
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of sphingosine (typically above its Km), and varying concentrations of this compound.
-
Add a defined amount of microsomal protein containing either CerS2 or CerS3 to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Add the internal standard (C17-ceramide) to each sample to control for extraction efficiency.
-
Vortex and centrifuge the samples to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Product Quantification:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid pellet in an appropriate solvent for LC-MS/MS analysis.
-
Quantify the amount of N-(S)-3-hydroxyoctacosanoylsphingosine produced by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the reaction velocity (amount of product formed per unit time) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizations
Conclusion
While direct experimental data on the kinetics of this compound with CerS2 and CerS3 is currently unavailable, the known substrate specificities of these enzymes allow for informed predictions. CerS3, with its preference for ultra-long-chain fatty acyl-CoAs, is the more probable enzyme to efficiently utilize a C28 substrate like this compound, particularly in tissues where it is highly expressed, such as the skin. In contrast, the activity of CerS2 with this substrate is expected to be significantly lower. Further experimental investigation using the outlined protocol is necessary to definitively determine the kinetic parameters and to understand the influence of the 3-hydroxy modification on the catalytic activity of these important enzymes. This knowledge will be invaluable for the development of targeted therapeutic strategies for diseases involving dysregulated sphingolipid metabolism.
References
- 1. Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cooperative Synthesis of Ultra Long-Chain Fatty Acid and Ceramide during Keratinocyte Differentiation [pubmed.ncbi.nlm.nih.gov]
- 8. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CERS3 | Abcam [abcam.com]
- 10. CERS3 ceramide synthase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Characterization of ceramide synthase 2: tissue distribution, substrate specificity, and inhibition by sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzyme Activities of the Ceramide Synthases CERS2–6 Are Regulated by Phosphorylation in the C-terminal Region - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ceramide Synthase Assays: Fluorescent vs. Mass Spectrometry Methods
For researchers, scientists, and drug development professionals, selecting the appropriate assay to measure ceramide synthase (CerS) activity is a critical decision that impacts experimental outcomes, throughput, and cost. Ceramide, a central hub in sphingolipid metabolism, is synthesized by a family of six CerS enzymes (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different lengths.[1][2] This guide provides an objective comparison of the two predominant methods for assaying CerS activity: fluorescent-based assays and mass spectrometry-based assays.
Ceramides (B1148491) are key signaling molecules involved in diverse cellular processes, including apoptosis, cell differentiation, and proliferation.[2] The distinct acyl chain lengths of ceramides, conferred by the specific CerS isoform, can lead to different functional roles.[3] For instance, C18 ceramide is a pro-apoptotic mediator, while very long-chain ceramides synthesized by CerS3 are vital for skin barrier function.[3] Accurate measurement of CerS activity is therefore crucial for understanding sphingolipid metabolism in various physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases.[2][4]
Traditionally, CerS activity was measured using radioactive substrates, but safety concerns and regulatory burdens have led to the widespread adoption of fluorescent and mass spectrometry techniques.[3][5]
Methodology at a Glance: A Visual Comparison
The fundamental difference between the two assays lies in the nature of the substrate used and the method of detection. Fluorescent assays utilize a sphingoid base (like sphinganine) tagged with a fluorophore, while mass spectrometry assays typically use natural, unlabeled substrates.
References
- 1. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Assays for Ceramide Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Very Long-Chain Fatty Acid (VLCFA) Measurement Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of very long-chain fatty acids (VLCFAs) is paramount for advancing our understanding of metabolic disorders and developing effective therapeutics. This guide provides a comprehensive cross-validation of the two primary analytical platforms employed for VLCFA measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a clear comparison of their performance based on experimental data.
The accumulation of VLCFAs is a key biomarker for several serious genetic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1] Consequently, robust and reliable analytical methods are crucial for diagnosis, monitoring disease progression, and evaluating the efficacy of novel treatments. While both GC-MS and LC-MS/MS are powerful tools for lipidomics, they operate on different principles, each with inherent advantages and limitations.[2][3][4]
This guide will delve into the experimental protocols for each platform, present a side-by-side comparison of their performance metrics, and provide visual workflows to aid in the selection of the most appropriate method for your research needs.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for VLCFA analysis often depends on the specific requirements of the study, including sample throughput, sensitivity needs, and the desire for simultaneous analysis of other analytes. Below is a summary of key performance indicators for the quantification of critical VLCFAs, hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), as well as their diagnostic ratio (C26:0/C24:0).
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | Typically in the low micromolar (µM) range. | Generally offers higher sensitivity, with LODs in the nanomolar (nM) range. |
| Limit of Quantification (LOQ) | In the low micromolar (µM) range, suitable for diagnosing significant elevations. | In the nanomolar (nM) range, allowing for precise quantification of subtle changes. |
| Linearity (R²) | Excellent linearity, typically with R² > 0.99 over the calibrated range. | Excellent linearity, with R² values consistently > 0.99. |
| Precision (%CV) | Intra- and inter-day precision are generally below 15%. | High precision, with intra- and inter-day %CV values often below 10%. |
| Accuracy/Recovery | Good accuracy, with recovery rates typically between 85-115%. | High accuracy, with recovery rates consistently within 90-110%. |
| Sample Throughput | Lower, due to the requirement for a lengthy derivatization step. | Higher, as derivatization is often not required, enabling faster sample preparation. |
| Derivatization | Mandatory to convert non-volatile VLCFAs into volatile fatty acid methyl esters (FAMEs).[3] | Generally not required, allowing for a more direct analysis of the native molecules. |
| Correlation with established methods | High correlation with other methods for C26:0/C22:0 and C24:0/C22:0 ratios (r > 0.94).[5][6] | Strong correlation with GC-MS for VLCFA measurements. |
Experimental Protocols: A Detailed Look
The following sections provide a detailed overview of the typical experimental methodologies for VLCFA analysis using both GC-MS and LC-MS/MS platforms.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a well-established and robust technique for the analysis of volatile and thermally stable compounds.[3] For VLCFA analysis, a crucial derivatization step is required.
1. Sample Preparation & Lipid Extraction:
-
Plasma or serum samples are spiked with an internal standard (e.g., deuterated C26:0).
-
Lipids are extracted using a solvent mixture, typically chloroform:methanol.
-
The organic layer containing the lipids is separated and dried.
2. Hydrolysis & Derivatization:
-
The dried lipid extract is hydrolyzed to release free fatty acids.
-
The fatty acids are then derivatized to form fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl. This step is essential to make the VLCFAs volatile for GC analysis.
3. GC-MS Analysis:
-
The FAMEs are reconstituted in a suitable solvent and injected into the GC-MS system.
-
Gas Chromatograph: A capillary column (e.g., DB-23) is used to separate the FAMEs based on their boiling points and polarity.[7] The oven temperature is programmed to ramp up to allow for the elution of different fatty acids.
-
Mass Spectrometer: As the FAMEs elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects and quantifies specific ions corresponding to the target VLCFAs.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS has emerged as a powerful alternative for VLCFA analysis, often offering higher sensitivity and throughput.[8]
1. Sample Preparation & Extraction:
-
Similar to GC-MS, plasma or serum samples are spiked with an appropriate internal standard.
-
Protein precipitation is performed, often using a solvent like methanol, to remove larger molecules.
-
The supernatant containing the VLCFAs is collected. In some protocols, a liquid-liquid extraction or solid-phase extraction (SPE) may be used for further purification.[9]
2. LC-MS/MS Analysis:
-
The prepared sample is injected into the LC-MS/MS system.
-
Liquid Chromatograph: A reverse-phase column (e.g., C18) is commonly used to separate the VLCFAs based on their hydrophobicity.[10] A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and isopropanol (B130326) is employed.
-
Tandem Mass Spectrometer: The eluting VLCFAs are ionized, typically using electrospray ionization (ESI). The first mass spectrometer (Q1) selects the precursor ion of the target VLCFA, which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) detects a specific product ion, providing high selectivity and sensitivity (Multiple Reaction Monitoring - MRM).
Visualizing the Workflow and Biological Context
To further clarify the processes and their biological relevance, the following diagrams illustrate the experimental workflow and the role of VLCFAs in a key metabolic pathway.
Caption: Experimental workflow for VLCFA analysis comparing GC-MS and LC-MS/MS platforms.
Caption: Simplified diagram of peroxisomal VLCFA metabolism and the defect in X-ALD.
References
- 1. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. gentechscientific.com [gentechscientific.com]
- 5. Ratios for very-long-chain fatty acids in plasma of subjects with peroxisomal disorders, as determined by HPLC and validated by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Ratios for very-long-chain fatty acids in plasma of subjects with peroxisomal disorders, as determined by HPLC and validated by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 8. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 9. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Unraveling the Metabolic Blueprint: A Comparative Analysis of Acyl-CoA Pools in Wild-Type vs. Knockout Mouse Models
For researchers, scientists, and drug development professionals, understanding the intricate shifts in cellular metabolism due to genetic modifications is paramount. This guide provides an in-depth comparison of acyl-Coenzyme A (acyl-CoA) pools in various knockout mouse models versus their wild-type counterparts. By presenting quantitative data, detailed experimental protocols, and visualizing the underlying biochemical pathways, this document serves as a critical resource for investigating metabolic diseases and developing novel therapeutic strategies.
Acyl-CoAs are central players in a myriad of cellular processes, including energy metabolism, lipid synthesis, and signal transduction. Genetic knockout models that disrupt key enzymes involved in acyl-CoA metabolism offer a powerful tool to dissect these pathways and understand their roles in health and disease. This guide focuses on a comparative analysis of acyl-CoA profiles in several well-established knockout mouse models, providing a clear overview of the metabolic consequences of specific gene deletions.
Quantitative Comparison of Acyl-CoA Pools
The following tables summarize the quantitative changes in acyl-CoA species observed in the liver tissue of different knockout mouse models compared to wild-type controls. The data highlights the specific accumulation or depletion of acyl-CoAs resulting from the genetic modification.
Table 1: Relative Abundance of Hepatic Acyl-CoA Species in Short-Chain Acyl-CoA Dehydrogenase (SCAD) Knockout Mice vs. Wild-Type Mice
| Acyl-CoA Species | Wild-Type (Relative Abundance) | SCAD Knockout (Relative Abundance) | Fold Change |
| Butyryl-CoA (C4) | 1.0 | 16.0 | ↑ 16.0 |
| Hexanoyl-CoA (C6) | 1.0 | ~4.0 | ↑ ~4.0 |
Data adapted from a study utilizing flow-injection tandem mass spectrometry. The results demonstrate a significant 16-fold elevation of butyryl-CoA (C4) and an approximate 4-fold increase in hexanoyl-CoA (C6) in the liver of SCAD knockout mice, consistent with the substrate specificity of the SCAD enzyme.
Table 2: Key Alterations in Acylcarnitine Profiles in Long-Chain Acyl-CoA Dehydrogenase (LCAD) and Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Knockout Mice vs. Wild-Type Mice
| Knockout Model | Accumulated Acylcarnitine Species | Corresponding Acyl-CoA Species (Inferred) |
| LCAD Knockout | C12, C14, C14:1 | Dodecanoyl-CoA, Tetradecanoyl-CoA, Tetradecenoyl-CoA |
| MCAD Knockout | C6, C10:1 | Hexanoyl-CoA, Decenoyl-CoA |
Acylcarnitines are downstream metabolites of acyl-CoAs and their accumulation is a strong indicator of the corresponding acyl-CoA buildup. In LCAD knockout mice, there is a prominent increase in C12 and C14 acylcarnitines.[1] MCAD deficient mice, on the other hand, show an accumulation of C6 and C10:1 acylcarnitines.[2]
Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation and replication of these findings. Below are detailed protocols for the key experiments cited in this guide.
Protocol 1: Extraction and Quantification of Acyl-CoAs from Mouse Liver Tissue by LC-MS/MS
This protocol outlines a common procedure for the analysis of acyl-CoA pools in tissue samples.
1. Tissue Homogenization:
- Excise and immediately freeze the mouse liver tissue in liquid nitrogen to quench metabolic activity.
- Weigh the frozen tissue (~50-100 mg) and homogenize it in a cold buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2) using a mechanical homogenizer.
2. Acyl-CoA Extraction:
- Perform a liquid-liquid extraction using a mixture of methanol, methyl-tert-butyl ether (MTBE), and water. This separates the lipids and aqueous metabolites.
- The acyl-CoAs will be in the aqueous phase.
3. Solid-Phase Extraction (SPE) for Purification:
- Use a weak anion exchange SPE column to purify the acyl-CoAs from the aqueous extract.
- Wash the column to remove interfering substances.
- Elute the acyl-CoAs using a suitable solvent, such as an ammonium (B1175870) acetate (B1210297) solution in methanol.
4. LC-MS/MS Analysis:
- Dry the eluted sample under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS/MS system.
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Separate the different acyl-CoA species based on their chain length and polarity using a C18 reverse-phase column.
- Detect and quantify the individual acyl-CoA species using the mass spectrometer, often in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
Signaling Pathways and Experimental Workflows
The accumulation of specific acyl-CoAs in knockout models can have profound effects on cellular signaling. The following diagrams, generated using the DOT language, illustrate the experimental workflow for acyl-CoA analysis and the key signaling pathways affected by altered acyl-CoA pools.
In Long-Chain Acyl-CoA Dehydrogenase (LCAD) knockout mice, the accumulation of long-chain acyl-CoAs leads to the activation of the peroxisome proliferator-activated receptor-alpha (PPARα). This transcription factor then upregulates genes involved in fatty acid degradation in a compensatory response.[3][4] Furthermore, the buildup of long-chain acyl-CoAs can trigger the integrated stress response (ISR).
For Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the accumulation of medium-chain acyl-CoAs contributes to metabolic stress. While a direct link to a specific signaling pathway is less defined, it is hypothesized that the altered energy state may lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
In the brain of Acyl-CoA Thioesterase 7 (ACOT7) knockout mice, there is an increased flux of long-chain acyl-CoAs into various metabolic pathways, including the synthesis of ceramides.[5][6] Altered ceramide levels can impact neuronal function and may contribute to the neurological phenotypes observed in these mice.
This guide provides a foundational understanding of the alterations in acyl-CoA pools and their downstream consequences in several key knockout mouse models. The presented data and protocols are intended to aid researchers in designing and interpreting their own studies in the field of metabolic research.
References
- 1. Treatment of VLCAD-Deficient Patient Fibroblasts with Peroxisome Proliferator-Activated Receptor δ Agonist Improves Cellular Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Fatty Acid Oxidation Disorder Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of PPARα by Fatty Acid Accumulation Enhances Fatty Acid Degradation and Sulfatide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acyl Coenzyme A Thioesterase 7 Regulates Neuronal Fatty Acid Metabolism To Prevent Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl coenzyme A thioesterase 7 regulates neuronal fatty acid metabolism to prevent neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Experimentally Differentiating (S)- and (R)-3-Hydroxyacyl-CoA Enantiomers
For researchers in metabolic pathways, drug discovery, and diagnostics, the stereochemistry of intermediates like 3-hydroxyacyl-CoA is of paramount importance. The (S)- and (R)-enantiomers are processed by distinct enzymatic pathways, and their accurate differentiation is crucial for understanding biological processes and the mechanism of action of therapeutic agents. This guide provides a comparative overview of the primary experimental methods for distinguishing and quantifying these enantiomers, complete with performance data and detailed protocols.
The three principal techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), stereospecific Enzymatic Assays, and Gas Chromatography-Mass Spectrometry (GC-MS) following chiral derivatization. Each method offers a unique set of advantages and is suited to different experimental needs.
Comparison of Analytical Methods
The choice of method depends on factors such as the required sensitivity, throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of each technique.
| Parameter | Chiral HPLC-MS/MS | Stereospecific Enzymatic Assays | GC-MS with Chiral Derivatization |
| Principle | Direct physical separation of enantiomers on a chiral stationary phase, followed by sensitive mass-to-charge ratio detection. | Enantiomer-specific enzymes catalyze a reaction (e.g., oxidation of the 3-hydroxyl group), and the reaction progress is monitored. | Chemical conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral GC column. |
| Specificity | Very High | High (dependent on enzyme purity and specificity) | High |
| Sensitivity (Typical LOQ) | High (fmol to low pmol range)[1] | Moderate (pmol range)[2] | High (pmol range) |
| Sample Preparation | Solid-phase extraction (SPE) to isolate acyl-CoAs. Derivatization may be required depending on the method. | Extraction of acyl-CoAs from tissue or cell samples. | Hydrolysis of the CoA thioester, extraction of the fatty acid, followed by derivatization. |
| Instrumentation | HPLC or UHPLC system with a chiral column, coupled to a tandem mass spectrometer (e.g., QqQ). | Spectrophotometer or fluorometer. | Gas chromatograph coupled to a mass spectrometer (GC-MS). |
| Throughput | High, especially with modern UHPLC systems. | Low to Moderate, can be parallelized in plate-based formats. | Moderate. |
| Quantitative Capability | Excellent, provides absolute quantification of each enantiomer. | Good, provides quantification of the target enantiomer. | Good, provides relative or absolute quantification. |
Method 1: Chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. Coupled with tandem mass spectrometry, it provides a highly sensitive and specific method for both identification and quantification.
Experimental Workflow: Chiral HPLC-MS
Caption: Workflow for the differentiation of 3-hydroxyacyl-CoA enantiomers using chiral HPLC-MS.
Detailed Experimental Protocol: Chiral HPLC-MS
This protocol is based on the direct analysis of underivatized 3-hydroxy fatty acids (after hydrolysis of the CoA ester) using a modern chiral stationary phase.
1. Sample Preparation (Hydrolysis and Extraction): a. To a known amount of sample (e.g., 100 µL of cell lysate), add an internal standard (e.g., a deuterated 3-hydroxyacyl-CoA). b. Perform alkaline hydrolysis by adding 1 M NaOH and incubating at 60°C for 30 minutes to cleave the CoA thioester bond, yielding the free 3-hydroxy fatty acid. c. Acidify the sample to pH 3 with 6 M HCl. d. Extract the free fatty acids twice with 3 volumes of ethyl acetate. e. Pool the organic layers and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in a suitable volume of the initial mobile phase.
2. Liquid Chromatography:
-
Column: Amylose tris(3,5-dimethylphenyl carbamate) immobilized on 1.6 µm silica (B1680970) particles (e.g., CHIRALPAK IA-U).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of B, and increase linearly to a high percentage of B over 10-15 minutes to elute the fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
3. Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the deprotonated parent ion [M-H]⁻ to a characteristic fragment ion.
Expected Results: This method will yield separate chromatographic peaks for the (S)- and (R)-enantiomers. For 3-hydroxyhexadecanoyl-CoA, it has been reported that the (R)-enantiomer has a shorter retention time than the (S)-enantiomer on a chiral column[3]. The area under each peak can be used for accurate quantification against a calibration curve.
Method 2: Stereospecific Enzymatic Assays
Enzymatic assays leverage the high stereospecificity of enzymes to quantify one enantiomer in a mixture. The most common approach involves using an (S)- or (R)-specific 3-hydroxyacyl-CoA dehydrogenase and monitoring the production or consumption of NADH spectrophotometrically at 340 nm.
Logical Pathway: Enantioselective Enzymatic Assay
Caption: Logic for quantifying (S)- and (R)-enantiomers using specific dehydrogenases.
Detailed Experimental Protocol: (S)-Specific Enzymatic Assay
This protocol is for the quantification of the (S)-enantiomer using L-3-hydroxyacyl-CoA dehydrogenase.
1. Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.3.
-
NAD+ Solution: 10 mM NAD+ in assay buffer.
-
Enzyme: L-3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart). Dilute in cold assay buffer to a working concentration.
-
Sample: Extracted acyl-CoAs dissolved in assay buffer.
2. Procedure: a. In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of NAD+ solution, and 50 µL of the sample. b. Mix and incubate at 37°C for 5 minutes to reach thermal equilibrium. c. Measure the baseline absorbance at 340 nm. d. Initiate the reaction by adding 50 µL of the enzyme solution. e. Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes.
3. Calculation:
-
The concentration of the (S)-enantiomer is calculated using the Beer-Lambert law, based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).
Differentiation Strategy: To quantify the (R)-enantiomer, a separate assay with an (R)-specific enzyme would be required. Alternatively, if an (R)-specific enoyl-CoA hydratase is available, a coupled assay can be designed. The hydratase converts 2-enoyl-CoA to (R)-3-hydroxyacyl-CoA, which can then be quantified. The stereospecificity of an enoyl-CoA hydratase from Aeromonas caviae has been demonstrated to be (R)-specific[4].
Quantitative Data: For a purified (S)-stereospecific 3-hydroxyacyl-CoA dehydrogenase from Ralstonia eutropha, the Vmax for the reduction of acetoacetyl-CoA was 149 µmol mg⁻¹ min⁻¹ and the Km was 48 µM[5].
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization
This indirect method involves converting the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral GC column.
Experimental Workflow: GC-MS with Chiral Derivatization
Caption: Workflow for GC-MS analysis of 3-hydroxyacyl-CoA enantiomers via chiral derivatization.
Detailed Experimental Protocol: GC-MS
This protocol is adapted from methods for analyzing hydroxy fatty acids[6][7].
1. Sample Preparation and Derivatization: a. Perform hydrolysis and extraction of the 3-hydroxy fatty acid as described in the HPLC-MS protocol. b. Dry the extracted fatty acid thoroughly under nitrogen. c. Step 1 (Methylation): Add 14% Boron Trifluoride (BF₃) in methanol (B129727) and heat at 60°C for 30 minutes to form the fatty acid methyl ester (FAME). Extract the FAME into hexane. d. Step 2 (Chiral Derivatization): Evaporate the hexane. Add a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in a pyridine (B92270) solution and incubate at room temperature to form the diastereomeric MTPA esters. e. Quench the reaction and extract the diastereomeric esters for GC-MS analysis.
2. Gas Chromatography-Mass Spectrometry:
-
Column: A standard non-polar column such as a HP-5MS (5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 5 minutes, then ramp at 4°C/min to 200°C, then ramp at 15°C/min to 290°C and hold for 5 minutes[6].
-
Carrier Gas: Helium.
-
MS Mode: Electron Impact (EI) ionization. Can be run in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification[6].
Expected Results: The two diastereomers will elute at different retention times on the GC column, allowing for their separation and quantification. The mass spectra will show characteristic fragmentation patterns that can be used for confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation, determination of absolute configuration, and high-performance liquid chromatography detection of enantiomeric 3-hydroxyhexadecanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. aocs.org [aocs.org]
Navigating the Lipid Maze: A Head-to-Head Comparison of C18 Reversed-Phase Columns for Lipidomics
For researchers, scientists, and drug development professionals venturing into the complex world of lipidomics, the choice of a reversed-phase liquid chromatography (RPLC) column is a critical determinant of success. The C18 column, a workhorse in chromatography, remains a popular choice for its ability to separate the vast and structurally diverse lipidome. However, not all C18 columns are created equal. Subtle differences in silica (B1680970) chemistry, particle technology, and bonding can significantly impact separation efficiency, peak shape, and ultimately, the depth of lipidome coverage. This guide provides an objective, data-driven comparison of various C18 columns to aid in the selection of the optimal stationary phase for your lipidomics research.
This comparative guide synthesizes data from multiple studies to evaluate the performance of several commercially available C18 columns. The key performance indicators examined include peak capacity, the number of identified lipid species, and overall chromatographic resolution.
Executive Summary: Key Performers at a Glance
While the ideal C18 column is application-dependent, certain trends emerge from comparative studies. Columns incorporating charged surface hybrid (CSH) technology often demonstrate superior peak shape and increased lipid identifications, particularly for challenging lipid classes. Furthermore, core-shell particle technology can offer higher efficiency at lower backpressures compared to fully porous particles.
| Column Characteristic | High Performer | Notable Mention | Key Advantage |
| Overall Lipid Identifications | Waters ACQUITY UPLC CSH C18 | Thermo Scientific Accucore Vanquish C18+ | Enhanced retention and separation of a broad range of lipid classes.[1] |
| Peak Shape & Resolution | Waters ACQUITY UPLC CSH C18 | Waters CORTECS C18+ | Charged surface technology minimizes secondary interactions, leading to sharper peaks.[1] |
| Selectivity for Acyl Chains | Waters ACQUITY UPLC HSS T3 | - | Offers unique selectivity for lipid isomers based on acyl chain length and unsaturation.[2] |
| Analysis of Neutral Lipids | Waters ACQUITY UPLC HSS C18 | - | Provides robust separation for neutral lipids like triacylglycerols.[2] |
In-Depth Column Comparison
The selection of a C18 column should be guided by the specific goals of the lipidomics study. For broad, untargeted profiling, a column that provides the greatest number of lipid identifications is often preferred. In contrast, for targeted analyses or studies focused on isomeric separation, selectivity becomes the paramount consideration.
Performance in Untargeted Lipidomics
A study comparing four reversed-phase columns for untargeted lipidomics in rat liver and plasma extracts revealed significant differences in performance. While a C30 column ultimately provided the highest number of lipid identifications, the C18 columns tested showed varied capabilities.[1]
Table 1: Comparison of C18 Columns for Untargeted Lipidomics [1]
| Column | Particle Type | Particle Size (µm) | Dimensions (mm) | Peak Capacity (Rat Liver Extract) | Number of Identified Lipids (Rat Liver Extract) |
| Waters ACQUITY UPLC CSH C18 | Fully Porous | 1.7 | 2.1 x 100 | ~350 | ~400 |
| Waters CORTECS C18+ | Core-Shell | 1.6 | 2.1 x 100 | ~330 | ~380 |
| Thermo Scientific Accucore Vanquish C18+ | Core-Shell | 1.5 | 2.1 x 100 | ~320 | ~370 |
Note: Peak capacity and the number of identified lipids are approximate values derived from the graphical data and discussion in the source publication. The study highlighted the superior performance of a C30 column over these C18 options.
The Waters ACQUITY UPLC CSH C18 column demonstrated the best performance among the C18 columns in this study, with the highest peak capacity and the greatest number of identified lipids.[1] This is attributed to its charged surface hybrid technology, which helps to reduce peak tailing for basic compounds and improve overall separation.
Another investigation focusing on serum lipid profiling found that a Waters ACQUITY UPLC CSH C18 column resulted in better detection of lipid features with enhanced resolution for most lipid sub-classes when compared to a Phenomenex Kinetex EVO C18 column.[3] The exception was for triacylglycerols and sphingomyelins, where the Kinetex EVO C18 performed favorably.[3]
Experimental Workflows and Protocols
Reproducible and robust experimental protocols are fundamental to successful lipidomics analysis. Below are generalized workflows and specific experimental conditions from the cited comparison studies.
General Experimental Workflow for C18 Column Comparison
References
A Comparative Analysis of Acyl-CoA Profiles Across Key Metabolic Tissues
For Researchers, Scientists, and Drug Development Professionals
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and signaling pathways. The concentration and composition of the acyl-CoA pool vary significantly across different tissues, reflecting their unique metabolic functions. This guide provides a quantitative comparison of acyl-CoA profiles in liver, heart, skeletal muscle, and brain, supported by detailed experimental methodologies and pathway visualizations to aid researchers in understanding and targeting tissue-specific metabolic processes.
Quantitative Differences in Acyl-CoA Pools
The distribution of acyl-CoA species is highly tissue-specific, a characteristic governed by the expression and activity of various acyl-CoA synthetases and hydrolases. Generally, the liver exhibits the highest concentration of total acyl-CoAs, consistent with its central role in fatty acid metabolism, while the brain maintains the lowest levels.[1]
Below is a summary of reported acyl-CoA concentrations across various rat and mouse tissues, quantified primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is important to note that values can vary based on species, nutritional state, and analytical methodology.
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) | Brain (nmol/g wet weight) |
| Total Long-Chain Acyl-CoAs | 7.7 ± 0.4[2] | 7.4 ± 0.2[2] | 4.35 ± 0.71 (rat)[3] | Not consistently reported |
| Acetyl-CoA | ~50-100[4][5] | 5.77 (pmol/mg) * | Not consistently reported | Not consistently reported |
| Malonyl-CoA | 1.9 ± 0.6[1] | 1.3 ± 0.4[1] | 0.7 ± 0.2[1] | Not reported |
| Propionyl-CoA | Not consistently reported | 0.476 (pmol/mg) * | Not consistently reported | Not consistently reported |
| Lactoyl-CoA | Not reported | 0.0172 (pmol/mg) * | Not reported | Not reported |
*Note: Data from mouse heart reported in pmol/mg wet weight.[2][6]
Experimental Protocols
The quantification of acyl-CoA species from tissues is a multi-step process requiring rapid sample quenching, efficient extraction, and sensitive analytical detection.
Tissue Extraction of Acyl-CoAs
A widely used method for the extraction of a broad range of acyl-CoAs from tissues for LC-MS/MS analysis involves the following key steps:
-
Tissue Homogenization : Immediately after collection, tissue samples are flash-frozen in liquid nitrogen to quench all enzymatic activity. The frozen tissue is then ground to a fine powder.
-
Extraction : The powdered tissue is homogenized in a cold extraction solution, typically a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v), to precipitate proteins and extract metabolites.[4] For long-chain acyl-CoAs, a two-phase extraction with chloroform/methanol can be employed.[7]
-
Purification : The resulting extract is centrifuged to pellet cellular debris. The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.[8]
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.
-
Chromatographic Separation : The extracted acyl-CoAs are separated using reversed-phase liquid chromatography. A C18 column is commonly used with a gradient elution of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent like acetonitrile.[9][10]
-
Mass Spectrometric Detection : The separated acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer. Quantification is typically achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each acyl-CoA species.[8][9]
Visualizing the Central Role of Acyl-CoAs
To better understand the context of these quantitative differences, the following diagrams illustrate the experimental workflow and the central role of a key acyl-CoA, Acetyl-CoA, in cellular metabolism.
This guide highlights the significant quantitative variations in acyl-CoA profiles across different tissues, providing a foundation for further investigation into tissue-specific metabolism and its implications for health and disease. The detailed methodologies and visual aids offer practical support for researchers aiming to explore the intricate roles of these vital metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. [PDF] Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | Semantic Scholar [semanticscholar.org]
- 4. Mammalian Wax Biosynthesis: I. IDENTIFICATION OF TWO FATTY ACYL-COENZYME A REDUCTASES WITH DIFFERENT SUBSTRATE SPECIFICITIES AND TISSUE DISTRIBUTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Acyl-CoA Binding Proteins on Enzyme Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA binding proteins (ACBPs) are key intracellular carriers of long-chain acyl-CoA esters, which are central metabolites in lipid synthesis and degradation. Beyond their transport function, ACBPs are increasingly recognized as important modulators of enzyme activity, influencing metabolic pathways by regulating the availability of acyl-CoA esters for enzymatic reactions. This guide provides a comparative analysis of the impact of ACBPs on the activity of key enzymes in fatty acid metabolism, alongside alternative regulatory mechanisms. Experimental data is presented to support these comparisons, and detailed protocols for relevant assays are provided.
Data Presentation: ACBP-Mediated Enzyme Regulation
The following tables summarize the quantitative effects of ACBPs on the activity of three key enzymes involved in fatty acid metabolism: Acetyl-CoA Carboxylase (ACC), Carnitine Palmitoyltransferase I (CPT I), and Glycerol-3-Phosphate Acyltransferase (GPAT).
| Enzyme | Organism/Tissue | ACBP Effect | Quantitative Data | Alternative Regulation |
| Acetyl-CoA Carboxylase (ACC) | Rat Liver | Attenuation of Inhibition | ACBP attenuates the feedback inhibition of ACC by long-chain acyl-CoAs. In the presence of ACBP (at a ratio of ACBP:acyl-CoA > 1), the inhibitory effect of acyl-CoAs is negligible.[1][2] | Allosteric: Activation by citrate. Covalent Modification: Inactivation by phosphorylation via AMP-activated protein kinase (AMPK). Small Molecule Inhibitors: TOFA (5-(tetradecyloxy)-2-furoic acid) is a known inhibitor.[3][4][5] |
| Carnitine Palmitoyltransferase I (CPT I) | Rat Liver Mitochondria | Stimulation/Modulation | CPT I activity correlates with the concentration of ACBP-bound acyl-CoA, suggesting a direct interaction and donation of the acyl-CoA substrate. | Allosteric: Inhibition by malonyl-CoA. Small Molecule Inhibitors: Oxfenicine and etomoxir (B15894) are known inhibitors.[6] |
| Glycerol-3-Phosphate Acyltransferase (GPAT) | Rat Splenic T-lymphocytes | Stimulation | Recombinant ACBP increases mitochondrial GPAT (mtGPAT) activity.[7] | Covalent Modification: Activity is regulated by phosphorylation.[7] Substrate Availability: Activity is dependent on the concentrations of glycerol-3-phosphate and acyl-CoA. Small Molecule Inhibitors: Analogs of glycerol-3-phosphate can act as competitive inhibitors.[8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways influenced by ACBPs and a general workflow for assessing the impact of ACBP on enzyme activity.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for ACBP-Acyl-CoA Binding
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of acyl-CoA binding to ACBP.[10][11][12]
Materials:
-
Purified recombinant ACBP
-
Acyl-CoA ester solutions of known concentration
-
ITC instrument (e.g., MicroCal iTC200)
-
Degassing station
-
ITC buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dialyze purified ACBP against the ITC buffer overnight at 4°C.
-
Prepare a stock solution of the acyl-CoA ester in the same ITC buffer.
-
Determine the precise concentrations of both ACBP and acyl-CoA using a suitable method (e.g., BCA assay for protein, UV-Vis spectrophotometry for acyl-CoA).
-
Thoroughly degas both the ACBP and acyl-CoA solutions immediately before the experiment to prevent bubble formation in the ITC cell.
-
-
ITC Experiment:
-
Load the ACBP solution (typically 20-50 µM) into the sample cell of the ITC instrument.
-
Load the acyl-CoA solution (typically 200-500 µM) into the injection syringe.
-
Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Execute a series of injections (typically 15-25) of the acyl-CoA solution into the ACBP solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of acyl-CoA to ACBP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument (e.g., Origin).
-
The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can be calculated from these values.
-
In Vitro Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay
Objective: To measure the effect of ACBP on the rate of lysophosphatidic acid formation by GPAT.
Materials:
-
Mitochondrial or microsomal fractions containing GPAT activity
-
Purified recombinant ACBP
-
[³H]Glycerol-3-phosphate
-
Palmitoyl-CoA
-
Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM DTT, 1 mg/mL BSA)
-
Stop solution (e.g., butanol)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes on ice.
-
For the control reaction, add assay buffer, mitochondrial/microsomal protein (e.g., 10-50 µg), and palmitoyl-CoA (e.g., 50 µM).
-
For the experimental reaction, add the same components as the control, plus purified ACBP at the desired concentration (e.g., 1-10 µM).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding [³H]Glycerol-3-phosphate (e.g., 200 µM, specific activity ~1000 dpm/nmol).
-
Incubate at 37°C for a set time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of ice-cold butanol.
-
Vortex vigorously to extract the lipid products into the butanol phase.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the butanol (upper) phase to a scintillation vial.
-
Evaporate the butanol under a stream of nitrogen.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]lysophosphatidic acid formed based on the specific activity of the [³H]Glycerol-3-phosphate.
-
Compare the GPAT activity (nmol/min/mg protein) in the presence and absence of ACBP.
-
In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay
Objective: To assess the ability of ACBP to relieve the inhibition of ACC by long-chain acyl-CoAs.[1][2]
Materials:
-
Purified ACC
-
Purified recombinant ACBP
-
Acetyl-CoA
-
ATP
-
KHCO₃ (containing [¹⁴C]bicarbonate)
-
Long-chain acyl-CoA (e.g., palmitoyl-CoA) as an inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 20 mM potassium citrate)
-
Stop solution (e.g., 1 M HCl)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
Prepare three sets of reaction mixtures in microcentrifuge tubes on ice:
-
Control: Assay buffer, ACC, acetyl-CoA, ATP, and [¹⁴C]bicarbonate.
-
Inhibited: Control components plus the long-chain acyl-CoA inhibitor.
-
ACBP-rescued: Inhibited components plus purified ACBP.
-
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reactions by adding acetyl-CoA.
-
Incubate at 37°C for a set time (e.g., 10 minutes).
-
-
Reaction Termination and Quantification:
-
Stop the reaction by adding 1 M HCl. This also removes unreacted [¹⁴C]bicarbonate as ¹⁴CO₂.
-
Dry the samples in a heating block or oven.
-
Resuspend the residue in water.
-
Add scintillation fluid and measure the radioactivity of the acid-stable product ([¹⁴C]malonyl-CoA) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ACC activity (nmol/min/mg protein) for each condition.
-
Compare the activity of the inhibited sample with and without ACBP to determine the extent of inhibition relief.
-
Conclusion
The evidence presented in this guide demonstrates that Acyl-CoA Binding Proteins are not merely passive carriers but active participants in the regulation of fatty acid metabolism. By sequestering and donating acyl-CoA esters, ACBPs can significantly influence the activity of key enzymes such as ACC, CPT I, and GPAT. This modulation of enzyme activity by ACBPs represents a crucial layer of metabolic control, distinct from and complementary to other regulatory mechanisms like allosteric regulation and covalent modification. For researchers in drug development, understanding the interplay between ACBPs and their target enzymes may unveil novel therapeutic strategies for metabolic diseases. The provided experimental protocols offer a starting point for further investigation into the intricate roles of ACBPs in cellular metabolism.
References
- 1. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting acetyl-CoA carboxylases: small molecular inhibitors and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphorylation regulates mitochondrial glycerol-3-phosphate-1 acyltransferase activity in T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermodynamics of ligand binding to acyl-coenzyme A binding protein studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (S)-3-Hydroxyoctacosanoyl-CoA: A Procedural Guide
For researchers, scientists, and drug development professionals handling (S)-3-Hydroxyoctacosanoyl-CoA, a very long-chain fatty acyl-CoA, proper disposal is paramount to maintaining laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious and systematic approach, grounded in established laboratory safety principles, is essential. This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a laboratory coat, safety glasses, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Step 1: Waste Characterization and Classification
Given the absence of a specific SDS, this compound should be treated as a potentially hazardous chemical waste. This conservative classification ensures the highest level of safety and compliance with institutional and regulatory standards. It is crucial to not dispose of this compound down the drain or in the regular trash.
Step 2: Containerization and Labeling
-
Select an Appropriate Waste Container: Use a chemically compatible, leak-proof container with a secure lid. For solid forms of this compound, a wide-mouth container is suitable. For solutions, ensure the container material is compatible with the solvent used.
-
Proper Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Step 3: Segregation and Storage
Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure that the waste is segregated from incompatible chemicals.
Step 4: Scheduling a Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with all the information from the waste label. Do not allow the waste to accumulate beyond your institution's specified limits.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative aspects of the disposal process.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, chemical-resistant gloves | Minimizes skin and eye contact with the chemical. |
| Waste Container | Chemically compatible, leak-proof, with a secure lid | Prevents spills and environmental contamination. |
| Satellite Accumulation Area (SAA) Storage Time | Follow institutional guidelines (typically not to exceed 90 days) | Ensures timely disposal and prevents accumulation of hazardous materials. |
| Waste Accumulation Limit in SAA | Consult institutional EHS policy | Adheres to regulatory limits for hazardous waste storage. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant laboratory environment. Always consult your institution's specific waste management policies for any additional requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
